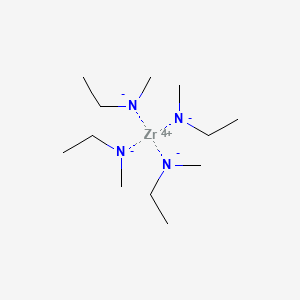
Tetrakis(ethylmethylamino)zirconium
説明
Structure
3D Structure of Parent
特性
CAS番号 |
175923-04-3 |
|---|---|
分子式 |
C12H32N4Zr |
分子量 |
323.63 g/mol |
IUPAC名 |
ethyl(methyl)azanide;zirconium(4+) |
InChI |
InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
InChIキー |
SRLSISLWUNZOOB-UHFFFAOYSA-N |
SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |
正規SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr), a prominent organometallic precursor. The information is compiled from various technical sources to assist researchers and professionals in its application, particularly in fields such as semiconductor manufacturing and materials science.
Core Physical and Chemical Properties
This compound, with the chemical formula C₁₂H₃₂N₄Zr, is an organozirconium compound widely utilized as a precursor for the deposition of zirconium-based thin films through processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1] Its physical state at room temperature is typically a light yellow or colorless liquid.[1][2][3][4]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of TEMAZr. These values are critical for designing and optimizing experimental and industrial processes involving this precursor.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₃₂N₄Zr | [1][2][5][6][7] |
| Molecular Weight | 323.63 g/mol | [1][2][5][6][8] |
| Appearance | Light yellow or colorless liquid | [1][2][3][4] |
| Density | 1.049 g/mL at 25 °C | [1][4][5] |
| Boiling Point | 81 °C at 0.1 mmHg (0.1 hPa) | [1][2][5] |
| Melting Point | < 10 °C; another source indicates < -70 °C | [2][3] |
| Vapor Pressure | 1 Torr at 70 °C; another source indicates ~65 °C at 0.1 Torr | [3][9] |
| Flash Point | 10 °C (50 °F) - closed cup | [4][5] |
| Solubility | Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane, toluene, hexane, octane).[3] | [3] |
| Water Solubility | Insoluble and reacts violently with water.[5] | [5] |
| Thermal Stability | Considered thermally stable for MOCVD applications, but may exhibit limited stability under prolonged heating.[10] Stable under recommended inert storage conditions.[5][9] | [5][9][10] |
| Viscosity | 2-3 cP at 40 °C (estimated) | [3] |
Experimental Protocols: General Methodologies for Characterization
While specific, detailed experimental protocols for determining every physical property of TEMAZr are not publicly available, general methodologies for characterizing metal-organic precursors are well-established in the scientific literature. These approaches are crucial for ensuring precursor purity and understanding its behavior under process conditions.
1. Purity Determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is used to confirm the chemical structure and purity of the synthesized precursor by identifying the characteristic signals of the ethylmethylamino ligands and detecting any organic impurities.[11]
-
Elemental Analysis: Combustion analysis is performed to determine the weight percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values for C₁₂H₃₂N₄Zr to verify its elemental composition.[11]
-
Melting Point Determination: The melting point can be used as an indicator of purity. Impurities typically broaden and depress the melting point range.[11]
2. Volatility and Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to study the volatility and thermal stability of precursors.[11] An isothermal TGA experiment involves holding the precursor at a series of temperatures and measuring the rate of mass loss due to evaporation. This data is essential for determining its suitability for CVD and ALD processes.[11] The onset temperature of decomposition can also be determined by observing the temperature at which non-volatile decomposition occurs.[12]
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the enthalpy and temperature of phase transitions, such as melting and boiling, providing further insight into the thermal properties of the material.
3. Vapor Pressure Measurement:
-
Static Method: The vapor pressure of a precursor can be accurately measured using a static apparatus, which typically involves a capacitance diaphragm gauge.[13] The precursor is placed in a thermostatically controlled vessel, and the pressure of the vapor in equilibrium with the condensed phase is measured at various temperatures.[13]
-
Calculation from TGA Data: Vapor pressure can also be estimated from isothermal TGA data by applying equations that relate the rate of mass loss to vapor pressure through diffusion principles.[11] The calculated vapor pressures can then be used to create Arrhenius plots to determine the enthalpy of vaporization.[11]
4. Decomposition Studies:
-
Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): To understand the decomposition pathways, the precursor can be heated in a controlled environment (e.g., a sealed quartz tube), and the gaseous byproducts can be analyzed in-situ using techniques like MS and FTIR.[11][12] This helps in identifying the decomposition products and the temperature at which decomposition begins, which is critical for defining the process window for film deposition.[12]
Visualizations: Logical Workflow
The primary application of this compound is as a precursor in Atomic Layer Deposition (ALD) to create high-quality zirconium oxide (ZrO₂) thin films. The following diagram illustrates the logical workflow of a typical thermal ALD cycle using TEMAZr and water (H₂O) as the co-reactant.
Caption: Logical workflow of a thermal Atomic Layer Deposition (ALD) cycle using TEMAZr.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
- 3. kojundo.co.jp [kojundo.co.jp]
- 4. echemi.com [echemi.com]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. (주)제이아이테크 [ji-tech.co.kr]
- 7. strem.com [strem.com]
- 8. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dockchemicals.com [dockchemicals.com]
- 10. Novel Thermally-Stable Hafnium and Zirconium ALD Precursors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Tetrakis(ethylmethylamino)zirconium chemical formula and structure.
An In-depth Technical Guide to Tetrakis(ethylmethylamino)zirconium
Introduction
This compound, commonly abbreviated as TEMAZ or TEMAZr, is an organometallic compound of zirconium.[1] It is a volatile, liquid precursor widely utilized in the semiconductor industry for the deposition of high-quality zirconium-based thin films.[1] Its thermal stability and solubility in non-polar solvents make it an ideal candidate for processes such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1] This document provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and relevant experimental protocols for its synthesis and application.
Chemical Formula and Structure
The chemical identity of this compound is well-defined by its molecular and structural formulas.
-
Synonyms: TEMAZ, TEMAZr, Zirconium tetrakis(ethylmethylamide), Tetrakis(ethylmethylamido)zirconium(IV)[1][3][7][8]
The molecule consists of a central zirconium (Zr) atom in a +4 oxidation state, coordinated to four ethylmethylamino [-N(CH₃)(C₂H₅)] ligands. The coordination geometry around the zirconium center is typically tetrahedral.
Figure 1: 2D molecular structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its handling, storage, and application in deposition processes.
| Property | Value | References |
| Molecular Weight | 323.63 g/mol | [2][3][5][6][9] |
| Appearance | Light yellow or colorless liquid | [3][6][7][8] |
| Density | 1.049 g/mL at 25 °C | [1][3][6][10][11] |
| Boiling Point | 81 °C at 0.1 mm Hg | [1][3][8][10][11] |
| Melting Point | < -70 °C | [7] |
| Solubility | Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane); Insoluble in water | [1] |
| CAS Number | 175923-04-3 | [2][3][4][7] |
Experimental Protocols
General Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of a zirconium(IV) halide with a lithium salt of the corresponding amine. The following is a representative protocol based on the synthesis of analogous metal amides, such as tetrakis(diethylamido)zirconium(IV).[12]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Lithium ethylmethylamide (LiN(CH₃)(C₂H₅))
-
Anhydrous, oxygen-free solvent (e.g., hexane (B92381) or toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of Lithium Ethylmethylamide: In a nitrogen-filled glovebox, lithium ethylmethylamide is prepared by reacting n-butyllithium with ethylmethylamine in a suitable solvent like hexane. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
Reaction with Zirconium(IV) Chloride: A slurry of Zirconium(IV) chloride in the chosen anhydrous solvent is prepared in a Schlenk flask.
-
The freshly prepared solution of lithium ethylmethylamide (4 molar equivalents) is slowly added to the ZrCl₄ slurry under an inert atmosphere, with vigorous stirring. The reaction is exothermic and may require cooling to control the temperature.
-
The reaction mixture is stirred at room temperature for several hours or overnight to ensure complete reaction. The overall reaction is: ZrCl₄ + 4 LiN(CH₃)(C₂H₅) → Zr[N(CH₃)(C₂H₅)]₄ + 4 LiCl
-
Work-up and Purification: The resulting mixture contains the desired product and lithium chloride (LiCl) precipitate. The LiCl is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The final product, this compound, is purified by vacuum distillation to yield a colorless or light-yellow liquid.[1]
Application in Atomic Layer Deposition (ALD) of ZrO₂
This compound is a widely used precursor for depositing zirconium oxide (ZrO₂) thin films via ALD.[1][13] The process involves sequential, self-limiting surface reactions.
Materials:
-
This compound (TEMAZ) as the zirconium precursor.
-
An oxidant, typically water (H₂O), ozone (O₃), or an oxygen plasma, as the co-reactant.[13]
-
An inert carrier gas (e.g., N₂, Ar).
-
A substrate (e.g., silicon wafer).
-
An ALD reactor.
Procedure (One ALD Cycle):
-
TEMAZ Pulse: The TEMAZ precursor is vaporized and pulsed into the ALD reactor chamber containing the substrate. The precursor chemisorbs onto the substrate surface until saturation is reached.
-
Purge 1: The chamber is purged with an inert gas to remove any unreacted TEMAZ and gaseous byproducts.
-
Oxidant Pulse: The oxidant (e.g., H₂O vapor) is pulsed into the chamber. It reacts with the chemisorbed precursor layer on the surface to form a layer of ZrO₂ and releases reaction byproducts.
-
Purge 2: The chamber is purged again with the inert gas to remove the oxidant and any remaining byproducts.
This four-step cycle is repeated to grow a ZrO₂ film of the desired thickness in a layer-by-layer fashion. The deposition temperature is a critical parameter, typically ranging from 150 to 250 °C.[13]
Figure 2: Workflow for Atomic Layer Deposition using TEMAZ.
References
- 1. Tetrakis(ethylmethylamido)zirconium(IV) = 99.99 trace metals 175923-04-3 [sigmaaldrich.com]
- 2. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. strem.com [strem.com]
- 5. biosynth.com [biosynth.com]
- 6. americanelements.com [americanelements.com]
- 7. kojundo.co.jp [kojundo.co.jp]
- 8. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
- 9. warshel.com [warshel.com]
- 10. 175923-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 175923-04-3 [chemicalbook.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Synthesis methods for high-purity Tetrakis(ethylmethylamino)zirconium.
An In-Depth Technical Guide to the Synthesis of High-Purity Tetrakis(ethylmethylamino)zirconium (TEMAZr)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis methods for producing high-purity this compound (TEMAZr), a critical precursor in the fabrication of advanced zirconium-based thin films. Given the proprietary nature of commercial production, this document outlines a robust synthesis strategy based on established organometallic chemistry principles, drawing from detailed procedures for analogous compounds.
Introduction to this compound (TEMAZr)
This compound, with the chemical formula Zr(N(CH₃)(C₂H₅))₄, is a volatile, thermally stable organometallic compound.[1] It is a light yellow liquid at room temperature and serves as a key precursor for the deposition of zirconium oxide (ZrO₂) and zirconium nitride (ZrN) thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2] These high-k dielectric films are integral to the manufacturing of next-generation semiconductor devices, including dynamic random-access memory (DRAM) capacitors and transistors.
The performance of these microelectronic components is highly dependent on the purity of the deposited films, which in turn necessitates an exceptionally pure precursor. For semiconductor applications, high-purity TEMAZr (≥99.99% trace metals basis) with minimal halide contamination (e.g., <10 ppm chloride) is required to prevent defects and ensure optimal electrical properties.
Primary Synthesis Pathway
The most common and industrially relevant method for synthesizing TEMAZr is through a salt metathesis reaction. This involves the reaction of a zirconium(IV) halide with an alkali metal salt of the corresponding amine. The synthesis can be conceptualized as a two-step process, often carried out sequentially in a single pot.
The first step involves the deprotonation of ethylmethylamine by a strong base, typically an organolithium reagent like n-butyllithium, to form the lithium ethylmethylamide ligand in situ. The second step is the reaction of this lithium amide with zirconium(IV) chloride. The precipitation of lithium chloride (LiCl) in a non-polar organic solvent drives the reaction to completion.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from detailed syntheses of analogous zirconium amido compounds, such as Tetrakis(diethylamino)zirconium and Tetrakis(dimethylamino)zirconium, due to the absence of a specific, publicly available, detailed protocol for TEMAZr.[3][4] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as the reagents and product are sensitive to air and moisture.
3.1. Materials and Reagents
-
Zirconium(IV) chloride (ZrCl₄, ≥99.5%)
-
Ethylmethylamine (EtMeNH, ≥98%)
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous non-polar solvent (e.g., hexanes, heptane, or toluene)
3.2. Equipment
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Schlenk line or glovebox
-
Cannula for liquid transfer
-
Filtration apparatus (e.g., Schlenk filter)
-
Vacuum distillation apparatus
3.3. Synthesis Procedure
-
Preparation of Lithium Ethylmethylamide (in situ):
-
In a dry, inert atmosphere, charge a three-neck flask with a solution of ethylmethylamine (4.1 moles) in hexane.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add n-butyllithium (4.1 moles) dropwise to the stirred solution. The addition is exothermic and may cause the evolution of butane gas. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the lithium ethylmethylamide.
-
-
Reaction with Zirconium(IV) Chloride:
-
In a separate flask, create a slurry of zirconium(IV) chloride (1.0 mole) in hexane.
-
Cool the lithium ethylmethylamide solution back to 0°C.
-
Slowly add the ZrCl₄ slurry to the stirred lithium amide solution. This reaction is also exothermic.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
The reaction mixture will be a slurry containing the product in solution and precipitated lithium chloride. Separate the solid LiCl by filtration under an inert atmosphere.
-
Wash the solid LiCl precipitate with fresh hexane to recover any entrained product.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude TEMAZr product as a light yellow liquid.
-
Purify the crude product by vacuum distillation. The boiling point of TEMAZr is reported as 81°C at 0.1 mmHg.[5][6] Collect the fraction corresponding to the pure product.
-
Quantitative Data and Product Specifications
Table 1: Synthesis Data for Analogous Zirconium Amido Compounds
| Compound | Precursors | Solvent | Yield | Reference |
| Tetrakis(dimethylamino)zirconium | ZrCl₄, LiNMe₂ | n-Hexane | 72-80% | [3] |
| Tetrakis(diethylamino)zirconium | ZrCl₄, LiNEt₂ | Toluene | 71% | [4] |
Based on these analogues, a yield in the range of 70-80% can be anticipated for the synthesis of TEMAZr.
Table 2: Physical and Chemical Properties of High-Purity TEMAZr
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₃₂N₄Zr | [5][7] |
| Molecular Weight | 323.63 g/mol | [5][7] |
| Appearance | Light yellow liquid | [5][8] |
| Density | 1.049 g/mL at 25°C | [5][6] |
| Boiling Point | 81°C / 0.1 mmHg | [5][6] |
| Purity (Trace Metals Basis) | ≥99.99% | |
| Chloride Content | <10 ppm |
Characterization and Quality Control
To ensure the synthesis of high-purity TEMAZr suitable for semiconductor applications, rigorous analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity by integrating the signals corresponding to the ethyl and methyl groups of the ligands. The absence of signals from solvent or other organic impurities is critical.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is used to quantify the concentration of trace metal impurities, which is a key metric for "trace metals basis" purity grades.
-
Ion Chromatography (IC): IC is employed to determine the concentration of anionic impurities, with a particular focus on chloride, as halide contamination can be detrimental to thin film quality.
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the volatility and thermal stability of the precursor, which are important parameters for its performance in ALD/CVD processes.
Conclusion
The synthesis of high-purity this compound is readily achievable through a salt metathesis reaction between zirconium(IV) chloride and lithium ethylmethylamide. By adapting established procedures for analogous zirconium amido compounds, researchers can produce TEMAZr with the high purity required for advanced applications in the semiconductor industry. Careful execution under inert conditions and rigorous purification by vacuum distillation are paramount to achieving the desired product quality. The analytical techniques outlined provide a framework for the comprehensive characterization necessary to validate the suitability of the synthesized precursor for the fabrication of high-performance electronic devices.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]
- 3. CN103910640A - Synthetic method of tetra(dimethylamino)zirconium - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 175923-04-3 [chemicalbook.com]
- 7. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
A Technical Guide to the Thermal Properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(ethylmethylamino)zirconium (TEMAZr), with the chemical formula Zr[N(C₂H₅)(CH₃)]₄, is a volatile, organometallic compound. It is a key precursor in the deposition of zirconium-based thin films, particularly zirconium dioxide (ZrO₂), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The performance and reliability of these deposition processes are intrinsically linked to the thermal stability and vapor pressure of the precursor. This technical guide provides a comprehensive overview of these critical properties of TEMAZr, presenting quantitative data, outlining experimental methodologies, and visualizing key processes to support researchers and professionals in its application.
Thermal Stability of TEMAZr
The thermal stability of TEMAZr is a crucial parameter that dictates the temperature window for its effective use in deposition processes. Premature decomposition can lead to impurities in the deposited films and loss of control over the deposition process.
Quantitative Thermal Stability Data
| Parameter | Value | Source(s) |
| Decomposition Temperature | 130°C | [1] |
Note: The precise onset of decomposition can be influenced by factors such as the surrounding atmosphere and the presence of other reactive species.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of materials. While specific experimental parameters for the TGA of TEMAZr are not extensively published, a general methodology can be described as follows:
-
Sample Preparation: A small, precisely weighed sample of liquid TEMAZr is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed on a high-precision microbalance within a furnace. The system is purged with an inert gas, typically nitrogen or argon, to prevent oxidation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Analysis: The temperature at which a significant mass loss is observed is identified as the onset of decomposition.
Vapor Pressure of TEMAZr
The vapor pressure of TEMAZr is a critical property for its delivery in vapor deposition systems. It determines the concentration of the precursor in the gas phase at a given temperature, which directly impacts the film growth rate.
Quantitative Vapor Pressure Data
| Temperature (°C) | Vapor Pressure (Torr) | Source(s) |
| 70 | 1 | [2] |
| 76 | 0.1 | [1] |
| 100 | 1.79 | [3] |
| 106 | 1 | [1] |
Note: The boiling point of TEMAZr is reported as 81°C at 0.1 mmHg.[4][5][6]
Experimental Protocol: Vapor Pressure Measurement
Various methods can be employed to measure the vapor pressure of a liquid precursor like TEMAZr. A common approach involves a static or dynamic measurement in a controlled environment. A generalized static method is described below:
-
Sample Degassing: A sample of TEMAZr is placed in a vessel connected to a vacuum line and a pressure transducer. The sample is typically cooled to a low temperature (e.g., with liquid nitrogen) and evacuated to remove any dissolved gases.
-
Temperature Control: The sample vessel is placed in a temperature-controlled bath or oven, and the temperature is allowed to stabilize at the desired setpoint.
-
Equilibrium: The system is isolated from the vacuum pump, and the pressure inside the vessel is allowed to equilibrate as the liquid evaporates into the headspace.
-
Pressure Measurement: The equilibrium pressure, which is the vapor pressure of the sample at that temperature, is recorded using a sensitive pressure transducer (e.g., a capacitance manometer).
-
Data Collection: Steps 2-4 are repeated at various temperatures to generate a vapor pressure curve.
References
- 1. An analysis of the effect of zirconium precursors of MOF-808 on its thermal stability, and structural and surface properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. An analysis of the effect of zirconium precursors of MOF-808 on its thermal stability, and structural and surface properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 175923-04-3 [chemicalbook.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ichems.co.kr [ichems.co.kr]
- 6. researchgate.net [researchgate.net]
CAS number and molecular weight of Tetrakis(ethylmethylamino)zirconium.
An In-depth Technical Guide to Tetrakis(ethylmethylamino)zirconium
This guide provides a comprehensive overview of this compound (TEMAZr), a key organometallic precursor. It is intended for researchers, scientists, and professionals in materials science and semiconductor manufacturing. While the primary applications of this compound are in electronics and materials science, the fundamental principles of its chemistry may be of interest to a broader scientific audience. Information regarding its direct application in drug development is not prominent in current scientific literature.
Chemical Identity and Properties
This compound is a colorless to light-yellow liquid organozirconium compound.[1][2] It is known for its thermal stability and solubility in non-polar solvents like petroleum ether and dichloromethane, while being insoluble in water.[1]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Citations |
| CAS Number | 175923-04-3 | [3][4][5][6][7] |
| Molecular Formula | C₁₂H₃₂N₄Zr | [3][4][5][6] |
| Molecular Weight | 323.63 g/mol | [3][4][6][7] |
| Density | 1.049 g/mL at 25 °C | [1][4][8] |
| Boiling Point | 81 °C at 0.1 mmHg | [1][4][8] |
| EC Number | 623-196-5 | [3][7] |
| MDL Number | MFCD03427131 | [4][5][7] |
Primary Applications
TEMAZr is widely utilized as a zirconium precursor in the semiconductor industry for thin film deposition processes.[1] Its primary application is in Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) to create high-quality zirconium oxide (ZrO₂) thin films.[1][9][10]
ZrO₂ is a high-κ dielectric material, making it a suitable replacement for silicon dioxide in microelectronic devices such as transistors and memory components.[11] The use of TEMAZr in plasma-enhanced ALD (PEALD) allows for the deposition of uniform ZrO₂ films with low impurity content at relatively low temperatures.[10] These films are critical for enhancing interfacial stability and electrochemical performance in applications like solid-state batteries and advanced ferroelectric memory devices.[1]
Logical Relationship: From Precursor to Application
The following diagram illustrates the role of TEMAZr as a precursor in the fabrication of advanced electronic components.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary. However, the synthesis of structurally similar tetrakis(amino)zirconium compounds generally follows an amination reaction of a zirconium halide with a lithium amide. The following section describes a generalized protocol for a related compound, Tetrakis(diethylamido)zirconium(IV), which illustrates the fundamental chemistry involved.[12]
Note: These manipulations require rigorously anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[12]
Illustrative Synthesis of a Related Compound: Tetrakis(diethylamido)zirconium(IV)
-
Preparation of Reactants : In a nitrogen-filled glovebox, a round bottom flask is charged with lithium diethylamide and an appropriate solvent such as toluene.[12]
-
Reaction : Zirconium(IV) chloride is added slowly to the stirred solution of lithium diethylamide.[12] This reaction is exothermic.
-
Reaction Completion : The reaction mixture is sealed and stirred overnight at room temperature to ensure complete reaction. The driving force of the reaction is the formation and precipitation of lithium chloride.[12]
-
Purification : The precipitated lithium chloride is removed by filtration. The solvent is then removed under vacuum.
-
Final Product Isolation : The final product is purified by vacuum distillation to yield the pure tetrakis(diethylamido)zirconium(IV) liquid.[12]
The diagram below outlines this generalized synthetic workflow.
Atomic Layer Deposition (ALD) Workflow
The primary use of TEMAZr is in ALD. The ALD process is a cyclical deposition method that allows for atomic-level control over film thickness and uniformity. A typical thermal ALD cycle using TEMAZr and water is described below.
-
Pulse A (TEMAZr) : A pulse of TEMAZr vapor is introduced into the reaction chamber. The precursor molecules react with the hydroxylated surface in a self-limiting manner.
-
Purge A : The chamber is purged with an inert gas (e.g., N₂ or Ar) to remove any unreacted precursor and gaseous byproducts.
-
Pulse B (Co-reactant) : A pulse of a co-reactant, typically water (H₂O) vapor, is introduced. The water reacts with the surface-bound precursor layer, forming Zr-O bonds and regenerating a hydroxylated surface.
-
Purge B : The chamber is purged again with an inert gas to remove the co-reactant and byproducts, completing one ALD cycle.
This cycle is repeated to build the ZrO₂ film layer by layer.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Hazards : It is a highly flammable liquid and vapor.[3] It reacts with water to release flammable gases.[3] The compound can cause skin irritation and serious eye irritation or damage.[3][13]
-
Handling : It should be handled under an inert gas and protected from moisture.[13] Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory. All work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.[13]
References
- 1. テトラキス(エチルメチルアミド)ジルコニウム(IV) ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. kojundo.co.jp [kojundo.co.jp]
- 3. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 175923-04-3 [chemicalbook.com]
- 5. strem.com [strem.com]
- 6. scbt.com [scbt.com]
- 7. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
- 8. lookchem.com [lookchem.com]
- 9. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemicalbook.com [chemicalbook.com]
Solubility Profile of Tetrakis(ethylmethylamino)zirconium (TEMAZr) in Common Organic Solvents
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tetrakis(ethylmethylamino)zirconium (TEMAZr), a key organometallic precursor used in advanced material science, particularly in atomic layer deposition (ALD) and chemical vapor deposition (CVD). Understanding the solubility of TEMAZr is critical for its handling, storage, and application in fabricating high-quality zirconium-based thin films.
Solubility Data
This compound (TEMAZr) is a colorless to pale-yellow liquid that is highly sensitive to air and moisture.[1] Its solubility is a critical parameter for solution-based applications and for cleaning and handling procedures. While specific quantitative solubility limits (e.g., in g/100 mL) are not widely reported in publicly available literature, a qualitative and miscibility profile has been established.
The data indicates that TEMAZr, a non-polar compound, is generally soluble in non-polar organic solvents.[2] One source specifies that TEMAZr is fully miscible with several common non-polar hydrocarbons.[3] Miscibility implies that the substances form a homogeneous solution in all proportions. Conversely, it is insoluble in polar solvents like water.[2]
The following table summarizes the available solubility information for TEMAZr.
| Solvent Class | Solvent Name | Solubility / Miscibility | Citation(s) |
| Hydrocarbons | Toluene | Miscible | [3] |
| Hexane | Miscible | [3] | |
| Octane | Miscible | [3] | |
| Petroleum Ether | Soluble | [2] | |
| Halogenated | Dichloromethane | Soluble | [2] |
| Aqueous | Water | Insoluble; Reacts rapidly with water and protic solvents | [2] |
Experimental Protocol for Solubility Determination
For researchers needing to establish precise quantitative solubility limits of TEMAZr in specific organic solvents, the following general gravimetric protocol can be adapted. This method is designed to determine the concentration of a saturated solution under controlled conditions.
2.1 Objective
To determine the solubility of TEMAZr in a given organic solvent at a specified temperature (e.g., 25 °C).
2.2 Materials and Equipment
-
TEMAZr (≥99.99% purity)
-
Anhydrous organic solvent of interest
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Glass vials with airtight, inert septa or caps
-
Syringes and filters (PTFE, 0.2 µm pore size), compatible with the solvent
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven
2.3 Procedure
-
Preparation (Inert Atmosphere): All handling of TEMAZr and anhydrous solvents must be performed under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.[1]
-
Creating a Saturated Solution:
-
Add a measured volume of the chosen anhydrous solvent (e.g., 10 mL) to a glass vial.
-
Gradually add TEMAZr to the solvent in small increments while continuously stirring.
-
Continue adding TEMAZr until an excess of undissolved liquid is observed, indicating that the solution is saturated.
-
-
Equilibration:
-
Securely seal the vial.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the maximum amount of solute has dissolved. Gentle agitation should be maintained throughout this period.
-
-
Sample Extraction:
-
After equilibration, cease agitation and allow the excess undissolved TEMAZr to settle.
-
Carefully draw a known volume of the clear supernatant (the dissolved portion) into a syringe fitted with a 0.2 µm PTFE filter. This step is crucial to ensure no undissolved droplets are transferred.
-
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, dry evaporation dish. Record the exact volume transferred.
-
Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to slowly evaporate the solvent without degrading the TEMAZr.
-
Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved TEMAZr by subtracting the initial weight of the empty dish from the final weight.
-
Determine the solubility by dividing the mass of the dissolved TEMAZr by the volume of the solvent aliquot extracted. The result can be expressed in units such as g/mL or g/100 mL.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of TEMAZr.
References
Safety and Handling of Tetrakis(ethylmethylamino)zirconium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Tetrakis(ethylmethylamino)zirconium (TEMAZ), a precursor used in various research and manufacturing applications, including the deposition of zirconium oxide thin films. Due to its reactive nature, strict adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous material with multiple risk factors. Understanding these hazards is the foundation of safe handling.
-
Flammability: It is a highly flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air.[2]
-
Water Reactivity: TEMAZ reacts violently with water, releasing flammable gases that may ignite spontaneously.[1][2]
-
Health Hazards: It is harmful if swallowed and causes skin irritation and serious eye damage.[1] It may also cause respiratory irritation.[1][2]
The Globally Harmonized System (GHS) classification is summarized below:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1][2] |
| Substances and mixtures which in contact with water emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 1/2A | H318/H319: Causes serious eye damage/irritation.[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C12H32N4Zr[1][3] |
| Molecular Weight | 323.63 g/mol [1][2][3] |
| Appearance | Light yellow or colorless liquid[1][4] |
| Boiling Point | 81 °C @ 0.1 mmHg[1][2][3][4][5][6] |
| Density | 1.049 g/mL at 25 °C[3][5][6] |
| Solubility | Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane); insoluble in water. |
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents.
Handling:
-
Inert Atmosphere: Handle and store under an inert gas such as argon or nitrogen.[1][2][5][7] Protect from moisture at all times.[1][5][7]
-
Ventilation: Use only in a well-ventilated area, preferably in a fume hood.[1][2][5][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5][7][8] No smoking.[1][2][5][7][8]
-
Electrostatic Discharge: Take precautionary measures against static discharge.[1][2][5][8] Use non-sparking tools.[1][2][5][8] Ground and bond container and receiving equipment.[1][2][5][7][8]
-
Personal Contact: Avoid contact with skin and eyes.[1][2][5][8] Avoid breathing vapors or mist.[1][2][5][8]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
Incompatible Materials: Never allow the product to come into contact with water during storage.[2] Store away from strong oxidizing agents.
-
Conditions: Store in a cool, dry place.[9]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][8]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., combination organic vapor - amine gas).[1][2][5][8]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the person into fresh air.[1][10] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and seek immediate medical attention.[1][10]
-
Skin Contact: Immediately take off all contaminated clothing.[1][5] Rinse the affected area with plenty of water.[1][5] If skin irritation occurs, get medical advice.[5][7][10]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2][10] Remove contact lenses if present and easy to do.[2][10] Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical attention.[1][2] Never give anything by mouth to an unconscious person.[1][2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Do not use water.[2]
-
Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[1][2][8]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[1][5] Ensure adequate ventilation.[1][2][5] Remove all sources of ignition.[1][2][5] Avoid breathing vapors and contact with the material.[1][2][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][2] Do not let the product enter drains.[1][2]
-
Containment and Cleanup: Absorb with inert material and place in a suitable, closed container for disposal.[9]
Stability and Reactivity
-
Reactivity: Reacts violently with water.[2]
-
Chemical Stability: Stable under recommended storage conditions (in an inert atmosphere).[2]
-
Conditions to Avoid: Moisture and exposure to air.
-
Incompatible Materials: Water, strong oxidizing agents.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. 175923-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 175923-04-3 [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. aksci.com [aksci.com]
- 10. Page loading... [wap.guidechem.com]
Key Suppliers of Tetrakis(ethylmethylamino)zirconium for Research: A Technical Guide
This technical guide provides an in-depth overview of Tetrakis(ethylmethylamino)zirconium (TEMAZr), a critical precursor for research applications, particularly in the development of advanced materials and semiconductor devices. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at key suppliers, material properties, and established experimental protocols.
Introduction to this compound (TEMAZr)
This compound, also known as TEMAZr, is a volatile, liquid organometallic compound widely utilized as a zirconium precursor in thin film deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its high purity and thermal stability make it an ideal candidate for creating high-quality zirconium oxide (ZrO₂) and hafnium zirconium oxide (HZO) thin films, which are integral components in modern electronics.[1]
Prominent Suppliers for Research Applications
For researchers requiring high-purity TEMAZr, several reputable suppliers cater to the scientific community, offering various grades and quantities suitable for laboratory-scale experiments and process development.
-
Sigma-Aldrich (Merck): A leading global supplier of research chemicals, Sigma-Aldrich provides TEMAZr with a purity of ≥99.99% on a trace metals basis, ensuring minimal impurities for sensitive applications.[1][3] They offer the product in various quantities and packaging, including options for deposition systems.[4][5]
-
Strem Chemicals (an Ascensus Specialties company): Specializing in high-purity chemicals for research and development, Strem Chemicals offers TEMAZr with a 99% purity level.[6] They provide various unit sizes and offer volume discounts for larger quantities.[6] Their products are also available through distributors such as Fisher Scientific.[7]
-
Dockweiler Chemicals: A manufacturer of ultra-high purity compounds for the semiconductor industry, Dockweiler Chemicals supplies TEMAZr with their "EG" purity grade, suitable for chemical vapor deposition of Zirconium Oxide.[2]
-
Ereztech: Ereztech manufactures and supplies TEMAZr in both small and bulk volumes, with a typical purity of 99%+.[8] They offer flexible packaging options, including glass ampules, bottles, and metal bubblers.[8]
-
PrimorTrace: This supplier offers TEMAZr with a minimum of 99.99% metals basis purity, specifically for professional manufacturing and research laboratory use.[9]
Quantitative Data and Material Properties
The following tables summarize the key quantitative data for TEMAZr as provided by suppliers and found in research literature.
Table 1: Physical and Chemical Properties of TEMAZr
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₃₂N₄Zr or Zr(NCH₃C₂H₅)₄ | [6][8] |
| Molecular Weight | 323.63 g/mol | [4][6][8] |
| Appearance | Colorless to light yellow liquid | [1][6][8] |
| Density | 1.049 g/mL at 25 °C | [1] |
| Boiling Point | 81 °C at 0.1 mmHg | [1][8] |
| Flash Point | 10 °C (50 °F) - closed cup | [1][5] |
Table 2: Supplier Specifications for TEMAZr
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥99.99% (trace metals basis) | Varies (e.g., 10 g) |
| Strem Chemicals | 99% | 1g, 5g, 25g |
| Dockweiler Chemicals | EG Grade | Contact for details |
| Ereztech | 99%+ | Small and bulk volumes |
| PrimorTrace | min 99.99% (metals basis) | 1 gram |
Table 3: Atomic Layer Deposition (ALD) Parameters and Growth Rates
| Oxidant | Deposition Temperature (°C) | Growth per Cycle (GPC) | Reference |
| O₂ (plasma) | 110 | 0.14 nm/cycle | [6] |
| O₂ (plasma) | 250 | 0.11 nm/cycle | [6] |
| H₂O | 200 | ~1.1 Å/cycle | [3] |
| O₃ | Not specified | ~1 Å/cycle | [8] |
Experimental Protocols: Atomic Layer Deposition of ZrO₂
The following is a generalized experimental protocol for the deposition of zirconium oxide (ZrO₂) thin films using this compound (TEMAZr) via Atomic Layer Deposition (ALD). This protocol is synthesized from methodologies reported in scientific literature.
Objective: To deposit a uniform, conformal thin film of ZrO₂ on a substrate using TEMAZr and an oxidant (e.g., H₂O, O₃, or O₂ plasma).
Materials and Equipment:
-
Atomic Layer Deposition (ALD) reactor
-
Substrate (e.g., silicon wafer)
-
This compound (TEMAZr) precursor canister
-
Oxidant source (e.g., deionized water, ozone generator, or oxygen gas for plasma)
-
Inert purge gas (e.g., Nitrogen or Argon)
-
Substrate holder and heating system
-
Vacuum pump
-
Ellipsometer or other thin film characterization tool
Methodology:
-
Substrate Preparation:
-
Clean the substrate to remove any organic and inorganic contaminants. A standard cleaning procedure for silicon wafers may involve sonication in acetone, isopropanol, and deionized water, followed by drying with an inert gas.
-
A pre-deposition surface treatment, such as an HF dip for silicon, may be performed to remove the native oxide layer.
-
-
ALD System Preparation:
-
Load the cleaned substrate into the ALD reactor chamber.
-
Heat the substrate to the desired deposition temperature (typically between 150°C and 250°C).
-
Heat the TEMAZr precursor canister to a suitable temperature to achieve adequate vapor pressure.
-
Ensure all gas lines are purged with an inert gas to remove any residual moisture or oxygen.
-
-
Atomic Layer Deposition Cycle:
-
Each ALD cycle consists of four sequential steps: a. TEMAZr Pulse: Introduce TEMAZr vapor into the reactor chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The precursor will chemisorb onto the substrate surface in a self-limiting reaction. b. Purge 1: Purge the reactor with an inert gas (e.g., N₂) for a set time (e.g., 5 to 20 seconds) to remove any unreacted precursor and gaseous byproducts. c. Oxidant Pulse: Introduce the oxidant (e.g., H₂O vapor, O₃, or O₂ plasma) into the chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The oxidant reacts with the chemisorbed precursor layer to form a monolayer of ZrO₂. d. Purge 2: Purge the reactor again with the inert gas to remove any unreacted oxidant and gaseous byproducts.
-
-
Film Growth:
-
Repeat the ALD cycle (steps 3a-3d) for the desired number of cycles to achieve the target film thickness. The thickness is linearly proportional to the number of cycles.
-
-
Post-Deposition:
-
After the final cycle, cool down the reactor and substrate under an inert gas flow.
-
Remove the coated substrate from the reactor.
-
Characterize the deposited ZrO₂ film for thickness, uniformity, composition, and crystallinity using appropriate techniques (e.g., ellipsometry, X-ray diffraction, X-ray photoelectron spectroscopy).
-
Visualizations of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: High-level workflow for ZrO₂ deposition using ALD.
Caption: The four sequential steps of an ALD cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study on the Ferroelectric Performances in Atomic Layer Deposited Hf0.5Zr0.5O2 Thin Films Using Tetrakis(ethylmethylamino) and Tetrakis(dimethylamino) Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to TEMAZr for Advanced Material Deposition
Introduction
This technical guide provides an in-depth overview of TEMAZr, a high-purity organometallic precursor predominantly utilized in the semiconductor and advanced materials industries. While the initial inquiry suggested a focus on drug development, it is critical to clarify that TEMAZr, chemically known as Tetrakis(ethylmethylamido)zirconium, is not a pharmaceutical compound and has no known applications in biological or medicinal chemistry. Instead, its significance lies in its role as a zirconium source for thin film deposition techniques such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1][2] This guide is intended for researchers, material scientists, and professionals in the semiconductor industry, providing detailed information on its properties, alternative names, and experimental protocols for its application in depositing Zirconium Oxide (ZrO₂) thin films.
Synonyms and Alternative Names
For clarity and comprehensive literature review, it is essential to be familiar with the various synonyms and identifiers for TEMAZr. The compound is referenced across scientific literature and commercial suppliers under several names.
| Identifier Type | Identifier |
| Common Acronyms | TEMAZr, TEMAZ |
| Chemical Name | Tetrakis(ethylmethylamido)zirconium, Tetrakis(ethylmethylamino)zirconium(IV)[1][3] |
| Alternative Names | Zirconium Tetrakis(ethylmethylamide), Zirconium Ethylmethylamide[4][5] |
| Chemical Formula | C₁₂H₃₂N₄Zr, Zr(N(CH₃)(C₂H₅))₄[3] |
| CAS Number | 175923-04-3[2] |
| IUPAC Name | ethyl(methyl)azanide;zirconium(4+)[5] |
| InChI Key | SRLSISLWUNZOOB-UHFFFAOYSA-N[5] |
Physical and Chemical Properties
The physical and chemical properties of TEMAZr are crucial for its handling, storage, and application in deposition processes. Its thermal stability and volatility are key parameters for successful MOCVD and ALD.
| Property | Value |
| Molecular Weight | 323.63 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.049 g/mL at 25 °C[1] |
| Boiling Point | 81 °C at 0.1 mmHg (0.1 hPa)[1][6] |
| Vapor Pressure | 1 Torr at 70 °C[6] |
| Melting Point | < -20 °C |
| Solubility | Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane); insoluble in water.[1] |
| Stability | Thermally stable; stable under inert gas.[1][6] |
Experimental Protocols: Atomic Layer Deposition (ALD) of ZrO₂
The following section details a representative protocol for the deposition of Zirconium Oxide (ZrO₂) thin films using TEMAZr as the zirconium precursor and water (H₂O) as the oxygen source in an ALD process. ALD allows for precise, conformal, and self-limiting film growth at the atomic scale.
3.1 Substrate Preparation
-
Select a suitable substrate (e.g., Silicon wafer, glass, or other material compatible with the process temperature).
-
Clean the substrate to remove any organic and inorganic contaminants. A standard cleaning procedure, such as an RCA clean for silicon wafers, is recommended.
-
Pre-treat the substrate surface to ensure the desired density of reactive sites (e.g., -OH groups). This can be achieved through an oxygen plasma treatment or a UV-ozone cleaning step.
3.2 ALD Process Parameters
The following parameters are starting points and may require optimization based on the specific ALD reactor configuration and desired film properties.
-
Deposition Temperature: 150–250 °C. The optimal temperature is within the "ALD window" where the growth per cycle is constant and self-limiting.[7]
-
Precursor: Tetrakis(ethylmethylamido)zirconium (TEMAZr).
-
Oxidizing Agent: Deionized water (H₂O).
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).
3.3 ALD Cycle Sequence
A single ALD cycle for ZrO₂ deposition consists of four distinct steps:
-
TEMAZr Pulse: Introduce TEMAZr vapor into the reactor chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The precursor molecules will chemisorb onto the substrate surface, reacting with the available surface groups.
-
Purge 1: Purge the reactor with the inert carrier gas for a set time (e.g., 5 to 20 seconds) to remove any unreacted TEMAZr molecules and byproducts from the chamber.
-
H₂O Pulse: Introduce H₂O vapor into the chamber for a specific duration (e.g., 0.05 to 0.5 seconds). The water molecules will react with the chemisorbed precursor layer on the surface, forming a layer of ZrO₂ and regenerating the reactive surface sites.
-
Purge 2: Purge the reactor again with the inert carrier gas (e.g., 5 to 20 seconds) to remove unreacted water and any reaction byproducts.
3.4 Film Growth and Characterization
-
Repeat the ALD cycle sequence until the desired film thickness is achieved. The growth per cycle (GPC) for this process is typically in the range of 0.9 to 1.2 Å/cycle.[8]
-
The deposited ZrO₂ films can be characterized using various analytical techniques, including ellipsometry (for thickness and refractive index), X-ray diffraction (for crystallinity), X-ray photoelectron spectroscopy (for chemical composition), and atomic force microscopy (for surface morphology).[8]
Mandatory Visualization: ALD Workflow for ZrO₂ Deposition
The following diagram illustrates the sequential and self-limiting nature of the Atomic Layer Deposition process for creating a Zirconium Oxide thin film using TEMAZr.
References
- 1. Tetrakis(ethylmethylamido)zirconium(IV) = 99.99 trace metals 175923-04-3 [sigmaaldrich.com]
- 2. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]
- 3. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plasma-ald.com [plasma-ald.com]
- 5. researchgate.net [researchgate.net]
- 6. dockchemicals.com [dockchemicals.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
Material safety data sheet (MSDS) for Tetrakis(ethylmethylamino)zirconium.
A Comprehensive Safety Guide to Tetrakis(ethylmethylamino)zirconium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information, physical and chemical properties, and handling procedures for this compound (TEMAZr). The information is compiled from various safety data sheets to ensure a comprehensive resource for laboratory and manufacturing environments.
Section 1: Chemical Identification and Properties
This compound is a metalorganic precursor widely used in the semiconductor industry for the deposition of zirconium oxide thin films.[1] It is a colorless to light yellow liquid that is highly reactive with water.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | TEMAZr, Tetrakis(ethylmethylamido)zirconium(IV)[3] |
| CAS Number | 175923-04-3[3] |
| Molecular Formula | C12H32N4Zr[3] |
| Molecular Weight | 323.63 g/mol [4] |
| InChI Key | SRLSISLWUNZOOB-UHFFFAOYSA-N[1] |
| SMILES String | CCN(C)--INVALID-LINK--(N(C)CC)N(C)CC[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 81 °C at 0.1 mmHg[1][4][5] |
| Density | 1.049 g/mL at 25 °C[1][4][5] |
| Flash Point | 10 °C (50 °F) - closed cup[1] |
| Solubility | Soluble in non-polar solvents like petroleum ether and dichloromethane; insoluble in water.[1] |
| Vapor Pressure | 1 Torr at 70 °C[6] |
| Stability | Stable under inert gas; reacts violently with water.[6][7] |
Section 2: Hazard Identification and Classification
TEMAZr is a hazardous chemical that poses multiple risks, including flammability, reactivity with water, and health hazards upon exposure.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour[3][7] |
| Substances which, in contact with water, emit flammable gases | 1 & 2 | H260/H261: In contact with water releases flammable gases which may ignite spontaneously[7][8] |
| Skin Corrosion/Irritation | 1B & 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3][7][8] |
| Serious Eye Damage/Eye Irritation | 1 & 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation[3][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][7] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
Hazard Pictograms:
Flame, Corrosion, Health Hazard
Signal Word: Danger[9]
Section 3: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with TEMAZr.
-
Handle under an inert gas atmosphere (e.g., nitrogen or argon).[7][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[7][9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid inhalation of vapor or mist.[9]
-
Wear appropriate personal protective equipment (PPE).[9]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]
-
Protect from moisture.[9]
-
Store away from incompatible materials such as oxidizing agents, acids, and bases.[10]
-
Store locked up.[7]
Section 4: Exposure Controls and Personal Protection
Table 4: Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3][9] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Flame retardant and impervious clothing.[9] |
| Respiratory Protection | If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge (e.g., type ABEK).[1][9] |
-
Use in a well-ventilated area. Local exhaust ventilation is recommended.[7]
-
Handle in a fume hood or glovebox.
Section 5: First Aid and Emergency Procedures
Immediate medical attention is required for any exposure to TEMAZr.
Table 5: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Sand is also recommended.[8]
-
Unsuitable Extinguishing Media: Do NOT use water, as the substance reacts violently with it.[8][11]
-
Specific Hazards: Highly flammable liquid and vapor.[3] In contact with water, it releases flammable gases that may ignite spontaneously.[7][8] Vapors may form explosive mixtures with air.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
-
Evacuate personnel to a safe area.
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill and prevent it from entering drains.
-
Collect the spillage with an inert absorbent material (e.g., sand, earth) and place it in a suitable, closed container for disposal.
Section 6: Toxicological and Ecological Information
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns.[8]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[8]
-
Respiratory Irritation: May cause respiratory irritation.[3][7]
-
Ecological Information: Data not available. Discharge into the environment should be avoided.[3]
Visual Guides: Workflows and Logical Relationships
To further aid in the safe handling of this compound, the following diagrams illustrate key safety-related workflows.
Caption: First aid decision-making workflow for exposure incidents.
Caption: Step-by-step workflow for responding to a chemical spill.
Caption: Relationship between chemical hazards and required PPE.
References
- 1. テトラキス(エチルメチルアミド)ジルコニウム(IV) ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 175923-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 175923-04-3 [chemicalbook.com]
- 6. dockchemicals.com [dockchemicals.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. sds.strem.com [sds.strem.com]
- 9. echemi.com [echemi.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. gelest.com [gelest.com]
Methodological & Application
Application Notes and Protocols for Tetrakis(ethylmethylamino)zirconium in Atomic Layer Deposition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetrakis(ethylmethylamino)zirconium (TEMAZr), with the chemical formula Zr[N(CH₃)(C₂H₅)]₄, is a widely utilized organometallic precursor for the atomic layer deposition (ALD) of zirconium-based thin films.[1][2][3] Its thermal stability and high volatility make it an excellent candidate for depositing high-quality zirconium oxide (ZrO₂) and zirconium nitride (ZrN) films with precise thickness control at the atomic level. These films have diverse applications, including high-k dielectrics in microelectronics, protective coatings, and biocompatible layers.[4][5] This document provides detailed application notes and experimental protocols for using TEMAZr in ALD processes.
Physicochemical Properties of TEMAZr:
| Property | Value | Reference |
| Acronym | TEMAZr | [1] |
| CAS Number | 175923-04-3 | [1] |
| Molecular Formula | C₁₂H₃₂N₄Zr | [6] |
| Molecular Weight | 323.63 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Density | 1.049 g/mL | [6] |
| Boiling Point | 297 °C | [6] |
| Vapor Pressure | 0.005 Torr @ 20°C, 0.1 Torr @ 76°C, 1 Torr @ 106°C | [6][8] |
Applications of TEMAZr in ALD
TEMAZr is a versatile precursor for a range of ALD applications:
-
High-k Dielectrics: ZrO₂ films deposited using TEMAZr serve as high-k gate dielectrics in transistors and capacitors, enabling further miniaturization of electronic components.[4]
-
Protective Coatings: The deposition of ZrO₂ on surfaces provides excellent resistance to oxidation and corrosion. For instance, it is used to coat the inner surfaces of solid oxide fuel cells (SOFCs) to enhance their stability and lifespan.[9][10]
-
Ferroelectric Devices: In combination with other precursors, TEMAZr is used to fabricate hafnium zirconium oxide (HfₓZr₁₋ₓO₂) thin films for advanced ferroelectric memory applications.
-
Biocompatible Coatings: Zirconia is known for its biocompatibility, making ALD-grown ZrO₂ films suitable for coating medical implants and devices.
Experimental Protocols
The following sections provide detailed protocols for the ALD of zirconium oxide (ZrO₂) and zirconium nitride (ZrN) using TEMAZr.
Protocol 1: Atomic Layer Deposition of Zirconium Oxide (ZrO₂)
This protocol outlines the deposition of high-quality ZrO₂ thin films using TEMAZr and various oxygen sources. The choice of oxygen source (e.g., H₂O, O₂, O₃, or O₂ plasma) significantly impacts the film properties and deposition temperature.
1. Substrate Preparation:
-
Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized (DI) water.
-
A pre-deposition surface treatment, such as an ozone treatment for silicon substrates, can enhance the initial growth by creating a uniform layer of hydroxyl groups.
2. ALD System Setup:
-
Load the cleaned substrate into the ALD reactor.
-
Heat the TEMAZr precursor bubbler to a stable temperature to ensure sufficient vapor pressure. A typical bubbler temperature is 30-80°C.[8][11]
-
Set the substrate temperature within the ALD window for the specific co-reactant. For TEMAZr with H₂O, a common temperature range is 150-250°C.[5][9]
3. ALD Cycle for ZrO₂:
The ALD process for ZrO₂ consists of four sequential steps:
-
TEMAZr Pulse: Introduce TEMAZr vapor into the reactor chamber. The precursor chemisorbs onto the substrate surface until saturation is reached.
-
Purge: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove any unreacted precursor and gaseous byproducts.
-
Oxygen Source Pulse: Introduce the oxygen source (e.g., H₂O vapor, O₃, or O₂ plasma) into the chamber. This reacts with the chemisorbed TEMAZr layer to form a monolayer of ZrO₂.
-
Purge: Purge the chamber again with an inert gas to remove the unreacted oxygen source and reaction byproducts.
These four steps constitute one ALD cycle, which is repeated to achieve the desired film thickness.
Quantitative Data for ZrO₂ Deposition:
| Co-reactant | Substrate Temp. (°C) | Growth per Cycle (Å/cycle) | Film Purity | Reference |
| H₂O | 200 | ~1.1 | - | [9][12] |
| O₂ | - | No deposition without plasma | - | [5][11] |
| O₃ | 300 | ~0.9 - 1.8 | - | [9][13] |
| O₂ Plasma | 150 - 250 | 1.1 - 1.7 | N: ~3% at 150°C, <0.4% at 250°C. C: <1.5% at 250°C | [5][11] |
| Humidified Ar Plasma | Room Temperature | 1.7 | - | [12] |
4. Post-Deposition Annealing:
-
After deposition, the film can be annealed to improve its crystallinity and electrical properties. For example, annealing at 700°C in a nitrogen atmosphere can induce the formation of the tetragonal phase of ZrO₂.[9]
Protocol 2: Atomic Layer Deposition of Zirconium Nitride (ZrN)
This protocol describes the deposition of conductive ZrN thin films using TEMAZr and a nitrogen-containing plasma.
1. Substrate Preparation:
-
Follow the same substrate cleaning procedure as for ZrO₂ deposition.
2. ALD System Setup:
-
Load the cleaned substrate into the ALD reactor.
-
Heat the TEMAZr precursor bubbler to a stable temperature (e.g., 75-95°C).
-
Set the substrate temperature. For ZrN deposition using a forming gas plasma, a temperature of 150°C has been shown to be effective.[14]
3. ALD Cycle for ZrN:
The PEALD process for ZrN follows a similar four-step sequence:
-
TEMAZr Pulse: Introduce TEMAZr vapor into the reactor.
-
Purge: Purge with an inert gas.
-
Nitrogen Plasma Pulse: Introduce a nitrogen-containing plasma (e.g., N₂/H₂ forming gas plasma) to react with the precursor layer and form ZrN.
-
Purge: Purge with an inert gas.
Quantitative Data for ZrN Deposition:
| Co-reactant | Substrate Temp. (°C) | Growth per Cycle (Å/cycle) | Film Properties | Reference |
| Forming Gas (5% H₂ + 95% N₂) Plasma | 150 | 1.0 | Resistivity: ~560 µΩ·cm | [14] |
| N₂ Plasma | 250 - 375 | Varies with temp. | - | [15] |
Visualizations
Caption: General workflow of an Atomic Layer Deposition cycle using TEMAZr.
Caption: Chemical structure of this compound (TEMAZr).
References
- 1. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]
- 2. plasma-ald.com [plasma-ald.com]
- 3. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
- 4. Precursors for High-k Dielectric ALD: Hafnium and Beyond [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. TEMAZr [bosch.tistory.com]
- 7. This compound(IV) 99% TEMAZ, 40-171… [cymitquimica.com]
- 8. technote.strem.com [technote.strem.com]
- 9. researchgate.net [researchgate.net]
- 10. BALD Engineering - Born in Finland, Born to ALD: The TEMAZr - O2 ALD Process for high surface area ZrO2 applications in a von Ardenne ALD reactor [blog.baldengineering.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Atomic Layer Deposition of Zirconium Dioxide (ZrO₂) Thin Films using Aminodisilazane Precursors
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the Atomic Layer Deposition (ALD) process for producing high-quality Zirconium Dioxide (ZrO₂) thin films using the metal-organic precursor Tetrakis(ethylmethylamino)zirconium (TEMAZr). Data for the closely related precursor, Tetrakis(dimethylamido)zirconium (TDMAZr), is also included for comparative purposes.
Process Overview
Atomic Layer Deposition (ALD) is a thin film deposition technique based on sequential, self-limiting surface reactions. The ALD of ZrO₂ using TEMAZr and an oxygen source, typically water (H₂O) or ozone (O₃), involves the alternating exposure of a substrate to the precursor and the oxidant. Each exposure, or pulse, is separated by a purge step with an inert gas to remove any unreacted precursor or byproducts. This cyclic process allows for atomic-level control over film thickness and ensures high conformality on complex topographies.
Key Process Parameters and Film Properties
The properties of the deposited ZrO₂ thin films are highly dependent on the ALD process parameters. The following tables summarize the key parameters and resulting film characteristics as reported in the literature.
Table 1: ALD Process Parameters for ZrO₂ Thin Films using TEMAZr/TDMAZr and H₂O.
| Parameter | TEMAZr | TDMAZr | Reference |
| Substrate Temperature (°C) | 150 - 215 | 50 - 275 | [1][2] |
| Precursor Temperature (°C) | Not Specified | 70 | [3] |
| TEMAZr/TDMAZr Pulse (s) | Not Specified | 0.03 | [2] |
| H₂O Pulse (s) | Not Specified | 0.015 | [2] |
| Purge Time (s) | Not Specified | 10 - 30 | [2] |
Table 2: Resulting ZrO₂ Thin Film Properties.
| Property | Value (TEMAZr) | Value (TDMAZr) | Deposition Temp. (°C) | Reference |
| Growth Per Cycle (Å/cycle) | 0.94 | 1.81 | 50 | [1][2] |
| 1.1 | 1.21 | 150 | [1][2] | |
| 0.8 | 0.67 | 200 | [2][4] | |
| - | 0.66 | 225 | [2] | |
| Refractive Index (@ 632 nm) | 2.16 (as-deposited) | Not Specified | 200 | [4] |
| 2.18 (annealed at 700°C) | [4] | |||
| Dielectric Constant | Not Specified | 7.5 - 11 | 150 - 250 | [5] |
| Film Crystallinity | Amorphous (as-deposited) | Amorphous (≤ 100) | ≤ 100 | [2][4] |
| Monoclinic/Tetragonal (annealed) | Crystalline (≥ 150) | ≥ 150 | [2][4] | |
| Surface Roughness (RMS) | 3.37 nm (as-deposited) | < 4% of thickness | 200 | [4][5] |
| 1.0 nm (annealed at 900°C) | [4] |
Experimental Protocol: ALD of ZrO₂ using TDMAZr and H₂O
This protocol is a synthesized methodology based on common practices reported in the literature[2][3].
3.1. Materials and Equipment
-
ALD Reactor (e.g., Savannah 200, Cambridge Nanotech Inc.)[2]
-
Substrates (e.g., Si (100), glass)
-
Tetrakis(dimethylamido)zirconium (TDMAZr) precursor (Strem Chemical, 99.99% purity)[3]
-
Deionized water (H₂O)
-
High-purity nitrogen (N₂) or argon (Ar) gas for purging and carrier gas
3.2. Pre-Deposition Procedure
-
Substrate Cleaning: Clean the substrates using a standard procedure appropriate for the substrate material. For silicon wafers, this may involve sonication in acetone, isopropanol, and deionized water, followed by drying with N₂ gas. A final oxygen plasma treatment can be used to ensure a hydrophilic surface.
-
System Preparation:
-
Load the cleaned substrates into the ALD reactor.
-
Heat the TDMAZr precursor to 70°C in its reservoir to ensure adequate vapor pressure[3].
-
Maintain the H₂O source at room temperature.
-
Heat the reactor chamber to the desired deposition temperature (e.g., 200°C).
-
Purge the reactor with N₂ or Ar gas to establish an inert atmosphere.
-
3.3. ALD Cycle
The ALD process consists of repeating the following four steps for the desired number of cycles to achieve the target film thickness:
-
TDMAZr Pulse: Introduce TDMAZr vapor into the reactor chamber for 0.03 seconds. The precursor will chemisorb onto the substrate surface in a self-limiting manner.[2]
-
First Purge: Purge the chamber with inert gas for 10 seconds to remove any unreacted TDMAZr and gaseous byproducts.[2]
-
H₂O Pulse: Introduce H₂O vapor into the chamber for 0.015 seconds. The water molecules will react with the surface-bound precursor, forming Zr-O bonds and liberating amine ligands as byproducts.[2]
-
Second Purge: Purge the chamber with inert gas for 10 seconds to remove unreacted H₂O and byproducts.[2]
3.4. Post-Deposition
-
After the desired number of cycles is complete, cool down the reactor under an inert gas flow.
-
Remove the coated substrates from the reactor.
-
(Optional) Perform a post-deposition anneal in a nitrogen atmosphere at temperatures ranging from 700 to 900°C to improve film crystallinity and density[4].
3.5. Characterization
-
Thickness and Refractive Index: Ellipsometry
-
Crystallinity: X-ray Diffraction (XRD)
-
Surface Morphology and Roughness: Atomic Force Microscopy (AFM)
-
Chemical Composition: X-ray Photoelectron Spectroscopy (XPS)
Visualizations
4.1. ALD Cycle Workflow for ZrO₂ using TEMAZr and H₂O
Caption: ALD cycle for ZrO₂ deposition.
4.2. Logical Relationship of Process Parameters and Film Properties
References
Application Note: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Zirconium Oxide (ZrO₂) Thin Films using TEMAZr
Introduction
Zirconium oxide (ZrO₂) is a highly sought-after material in a multitude of advanced applications, including high-k gate dielectrics in microelectronics, optical coatings, and protective layers, owing to its high dielectric constant, wide bandgap, and excellent thermal and chemical stability.[1][2] Plasma-Enhanced Atomic Layer Deposition (PEALD) is a state-of-the-art thin film deposition technique that offers atomic-level thickness control, exceptional conformality, and high film quality at temperatures lower than those required for conventional thermal ALD. This application note details the PEALD process for depositing high-quality ZrO₂ thin films using tetrakis(ethylmethylamino)zirconium (TEMAZr) as the zirconium precursor and an oxygen plasma as the co-reactant.
Advantages of PEALD with TEMAZr
The use of TEMAZr as a precursor in the PEALD of ZrO₂ offers several advantages. Its thermal stability and reactivity with oxygen plasma allow for a stable ALD window. The plasma process facilitates the decomposition of the precursor at lower temperatures, which is crucial for applications involving thermally sensitive substrates.[1] Furthermore, PEALD can lead to films with lower impurity content compared to thermal ALD using the same precursor.
Process Overview
The PEALD of ZrO₂ using TEMAZr is a cyclic process, with each cycle consisting of four distinct steps:
-
TEMAZr Pulse: The TEMAZr precursor is introduced into the deposition chamber and chemisorbs onto the substrate surface.
-
Purge/Evacuation: Excess precursor and any gaseous byproducts are removed from the chamber.
-
Oxygen Plasma Exposure: The substrate is exposed to an oxygen plasma, which reacts with the adsorbed TEMAZr layer to form a thin layer of ZrO₂.
-
Purge/Evacuation: Reaction byproducts and unreacted plasma species are purged from the chamber.
This cycle is repeated until the desired film thickness is achieved. The self-limiting nature of the surface reactions in each step ensures atomic-level control over the film thickness.
Quantitative Data Summary
The following table summarizes key process parameters and resulting film properties for PEALD of ZrO₂ using TEMAZr and an oxygen-based plasma, compiled from various studies.
| Parameter | Value | Reference |
| Deposition Temperature (°C) | 110 - 250 | [1] |
| Room Temperature | [3] | |
| 150 - 250 | [1] | |
| Growth Per Cycle (GPC) (nm/cycle) | 0.14 @ 110°C | [1] |
| 0.11 @ 250°C | [1] | |
| 0.17 @ Room Temperature (with plasma-excited humidified argon) | [3] | |
| 0.17 @ 150-250°C | [1] | |
| Precursor | This compound (TEMAZr) | [1][3] |
| Co-reactant | O₂ Plasma | [1] |
| Plasma-excited humidified argon | [3] | |
| Nitrogen Content (%) | ~3 @ 150°C | [1] |
| 0.4 | [1] | |
| Carbon Content (%) | 1.5 | [1] |
| Permittivity (Dielectric Constant) | 16.1 @ 110°C | [1] |
| 26.9 @ 200°C | [1] | |
| Refractive Index | 2.16 (as-deposited) | [4] |
| 2.18 (@ 700°C anneal) | [4] |
Experimental Protocol
This protocol provides a general methodology for the PEALD of ZrO₂ using TEMAZr and an oxygen plasma. Specific parameters should be optimized for the particular deposition system and desired film properties.
1. Substrate Preparation:
-
Clean the substrate using a standard procedure appropriate for the substrate material. For silicon substrates, a common method is the RCA clean followed by a dilute HF dip to remove the native oxide.
-
Immediately load the cleaned substrate into the ALD reactor to minimize re-oxidation and contamination.
2. Reactor Setup and Pre-deposition:
-
Heat the reactor to the desired deposition temperature (e.g., 150-250°C).
-
Heat the TEMAZr precursor vessel to a temperature that provides sufficient vapor pressure (e.g., 70-80°C). Ensure all precursor delivery lines are heated to a temperature higher than the precursor vessel to prevent condensation.
-
Stabilize the chamber pressure and gas flows.
3. PEALD Cycle:
The following is a representative PEALD cycle sequence. Pulse and purge times will need to be optimized based on the reactor geometry and pumping speed.
-
Step 1: TEMAZr Pulse (e.g., 0.5 - 2.0 seconds): Introduce TEMAZr vapor into the reactor. The self-limiting nature of the reaction means that a sufficiently long pulse will saturate the surface.
-
Step 2: Purge (e.g., 5 - 10 seconds): Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted precursor and gaseous byproducts.
-
Step 3: O₂ Plasma Exposure (e.g., 5 - 15 seconds): Introduce O₂ gas and ignite the plasma. The plasma power (e.g., 100 - 300 W) and exposure time will influence the film properties.
-
Step 4: Purge (e.g., 5 - 10 seconds): Purge the chamber with an inert gas to remove reaction byproducts and residual plasma species.
4. Deposition Process:
-
Repeat the PEALD cycle until the target film thickness is achieved. The thickness can be monitored in-situ using techniques like ellipsometry or a quartz crystal microbalance.
5. Post-Deposition Characterization:
-
Allow the substrate to cool down in an inert atmosphere.
-
Characterize the deposited ZrO₂ film for thickness, refractive index (ellipsometry), composition (XPS), crystallinity (XRD), and electrical properties (C-V, I-V measurements).
Visualizations
References
Application Notes and Protocols for Low-Temperature Deposition of ZrO₂ with Tetrakis(ethylmethylamino)zirconium (TEMAZ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the low-temperature deposition of Zirconium Dioxide (ZrO₂) thin films using the precursor Tetrakis(ethylmethylamino)zirconium (TEMAZ). The methodologies outlined are pertinent for applications requiring precise, conformal coatings at temperatures compatible with sensitive substrates, such as in medical devices, drug delivery systems, and advanced biosensors.
Introduction
Zirconium dioxide (ZrO₂) is a versatile ceramic material with a high dielectric constant, excellent thermal stability, and biocompatibility, making it a prime candidate for a variety of advanced applications. Low-temperature deposition of ZrO₂ is crucial when working with thermally sensitive substrates like polymers or biological materials. This compound (Zr[N(C₂H₅)(CH₃)]₄), commonly known as TEMAZ, is a liquid precursor well-suited for Atomic Layer Deposition (ALD) due to its volatility and reactivity at lower temperatures. This document outlines both thermal and plasma-enhanced ALD (PEALD) processes for depositing high-quality ZrO₂ films.
Data Presentation
The following tables summarize the key quantitative data for low-temperature ZrO₂ deposition using TEMAZ, enabling easy comparison of different process parameters and their outcomes.
Table 1: Thermal Atomic Layer Deposition (ALD) of ZrO₂ using TEMAZ and H₂O
| Parameter | Value | Reference |
| Precursor | This compound (TEMAZ) | |
| Oxidant | Deionized Water (H₂O) | [1] |
| Deposition Temperature | 200 °C | [1] |
| Growth Per Cycle (GPC) | ~1.1 Å/cycle | [1] |
Table 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of ZrO₂ using TEMAZ
| Parameter | Value | Reference |
| Precursor | This compound (TEMAZ) | [2][3] |
| Co-reactant | O₂ Plasma or Plasma-Excited Humidified Argon | [2][4] |
| Deposition Temperature | Room Temperature to 250 °C | [2][3][4] |
| Growth Per Cycle (GPC) | 0.11 - 0.17 nm/cycle | [2][3][4] |
| TEMAZ Flow Rate | 1000 sccm | [2] |
| O₂ Plasma Flow Rate | 200 sccm | [2] |
| Plasma Voltage | 5 kV | [2] |
| Relative Permittivity (Dielectric Constant) | 18 - 28 | [5] |
| Refractive Index (@ 633 nm) | ~1.9 - 2.16 | [5] |
Table 3: Precursor Properties - this compound (TEMAZ)
| Property | Value |
| Chemical Formula | C₁₂H₃₂N₄Zr |
| Molecular Weight | 323.62 g/mol |
| Phase at 25°C | Colorless to pale yellow liquid |
| Density at 25°C | 1.049 g/mL |
| Boiling Point | 81 °C @ 0.1 Torr |
| Vapor Pressure | 1.79 Torr @ 100 °C |
Experimental Protocols
The following are detailed protocols for the deposition of ZrO₂ thin films using TEMAZ. These should be adapted to specific equipment and substrate requirements.
Protocol for Thermal Atomic Layer Deposition of ZrO₂
This protocol is based on the thermal reaction between TEMAZ and water.
Materials and Equipment:
-
ALD Reactor
-
Substrate (e.g., Si wafer, glass, polymer)
-
This compound (TEMAZ) precursor, held in a bubbler
-
Deionized (DI) water, as the oxidant
-
High-purity Nitrogen (N₂) or Argon (Ar) as a carrier and purge gas
Procedure:
-
Substrate Preparation: Clean the substrate using a standard procedure appropriate for the material (e.g., piranha clean for silicon, followed by a DI water rinse and N₂ dry).
-
System Preparation:
-
Load the substrate into the ALD reactor.
-
Heat the reactor to the desired deposition temperature (e.g., 200 °C).[1]
-
Heat the TEMAZ precursor bubbler to a stable temperature to ensure sufficient vapor pressure (e.g., 75-90 °C). The delivery lines should be heated to a slightly higher temperature to prevent condensation.
-
-
Deposition Cycle: One ALD cycle consists of four steps:
-
Step 1: TEMAZ Pulse: Introduce TEMAZ vapor into the reactor chamber for a set duration (e.g., 0.5 - 2.0 seconds). The precursor will adsorb and react with the substrate surface.
-
Step 2: Purge 1: Purge the chamber with an inert gas (N₂ or Ar) for a sufficient time (e.g., 5 - 20 seconds) to remove any unreacted TEMAZ and gaseous byproducts.
-
Step 3: H₂O Pulse: Introduce water vapor into the chamber for a set duration (e.g., 0.1 - 1.0 seconds). The water will react with the chemisorbed precursor layer, forming ZrO₂ and regenerating surface hydroxyl groups.
-
Step 4: Purge 2: Purge the chamber again with the inert gas (e.g., 5 - 20 seconds) to remove unreacted water and byproducts.
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the GPC (~1.1 Å/cycle at 200 °C).[1]
-
Post-Deposition: Cool down the reactor under an inert gas flow before removing the coated substrate.
Protocol for Plasma-Enhanced Atomic Layer Deposition (PEALD) of ZrO₂
This protocol utilizes a plasma to activate the oxidant, allowing for deposition at lower temperatures, including room temperature.
Materials and Equipment:
-
PEALD Reactor with a plasma source
-
Substrate
-
TEMAZ precursor
-
Oxygen (O₂) or a humidified Argon (Ar/H₂O) mixture as the co-reactant
-
High-purity Argon (Ar) as a carrier and purge gas
Procedure:
-
Substrate and System Preparation: Follow the same preparation steps as for thermal ALD. The deposition temperature can be set to a lower value (e.g., room temperature to 250 °C).[2][4]
-
Deposition Cycle:
-
Step 1: TEMAZ Pulse: Introduce TEMAZ vapor into the reactor (e.g., 0.5 - 2.0 seconds).
-
Step 2: Purge 1: Purge the chamber with Ar (e.g., 5 - 20 seconds).
-
Step 3: Plasma Exposure: Introduce the co-reactant gas (O₂ or humidified Ar) and ignite the plasma for a set duration (e.g., 5 - 30 seconds). The plasma-generated reactive species will oxidize the precursor layer.
-
Step 4: Purge 2: Purge the chamber with Ar to remove any remaining reactive species and byproducts (e.g., 5 - 20 seconds).
-
-
Film Growth: Repeat the PEALD cycle to achieve the target thickness. The GPC for PEALD is typically higher than for thermal ALD at similar low temperatures, ranging from 0.11 to 0.17 nm/cycle.[2][3][4]
-
Post-Deposition: Cool down the reactor under an inert gas flow before sample retrieval.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the low-temperature deposition of ZrO₂ using TEMAZ.
Caption: Atomic Layer Deposition (ALD) Cycle Workflow.
Caption: Input-Process-Output Relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Dielectric Property of High-k ZrO2 Films Grown by Atomic Layer Deposition Using Tetrakis(Dimethylamido)Zirconium and Ozone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of TEMAZr in the Synthesis of Ferroelectric HfZrO₂ Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroelectric hafnium zirconium oxide (HfZrO₂) thin films are at the forefront of next-generation non-volatile memory and logic devices due to their compatibility with CMOS fabrication processes and remarkable scalability.[1][2] The selection of appropriate precursors is critical in the atomic layer deposition (ALD) process to achieve the desired ferroelectric orthorhombic phase and optimize electrical performance. Tetrakis(ethylmethylamino)zirconium (TEMAZr) is a widely utilized metal-organic precursor for depositing the zirconium component in HfZrO₂ films.[1] This document provides detailed application notes and experimental protocols for the use of TEMAZr in fabricating ferroelectric HfZrO₂ thin films, summarizing key quantitative data and outlining experimental workflows.
The Role of TEMAZr as a Precursor
TEMAZr, in conjunction with a hafnium precursor like tetrakis(ethylmethylamino)hafnium (TEMAHf), is frequently employed in thermal ALD processes to grow HfZrO₂ films.[1] The choice of the metal-organic precursor's ligand significantly influences the residual carbon concentration, grain size, and ultimately, the ferroelectric properties of the deposited film.[1][3]
While TEMAZr is a popular choice, it is known to be more susceptible to thermal decomposition compared to precursors with tetrakis(dimethylamino) (TDMA) ligands.[1] This can lead to a higher concentration of carbon impurities in the resulting HfZrO₂ film, which may impact the formation of the desired ferroelectric phase.[1] However, with optimized ALD process parameters, high-quality ferroelectric HfZrO₂ films can be successfully grown using TEMAZr.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies involving TEMAZr and other precursors for the deposition of Hf₀.₅Zr₀.₅O₂ films.
Table 1: Comparison of Film Properties with Different Precursors
| Precursor Ligand | Carbon Impurity Concentration (atomic %) | Average Grain Size (nm) | Double Remanent Polarization (2Pr) (μC/cm²) |
| TEMA (e.g., TEMAZr) | ~3.9 | ~7.1 | Not specified, but generally lower wake-up performance |
| TDMA | ~2.4 | ~8.5 | ~40 (after 10⁵ cycles) |
Data synthesized from a comparative study on Hf₀.₅Zr₀.₅O₂ thin films.[1]
Table 2: Influence of Oxidant on HfZrO₂ Film Properties (using TEMA-based precursors)
| Oxidant | Growth Rate | Etch Rate | Double Remanent Polarization (2Pr) |
| O₃ | Baseline | Baseline | Baseline |
| H₂O₂ | 20% faster | 42% lower | 22% increase (supercycle), 44% increase (cocktail) |
| H₂O | Not specified | Not specified | Lower than O₃ and H₂O₂ |
Data synthesized from a study on the impact of different oxidants with TEMA-based precursors.[2]
Experimental Protocols
This section provides a detailed protocol for the atomic layer deposition of ferroelectric HfZrO₂ thin films using TEMAZr.
Protocol 1: ALD of Hf₀.₅Zr₀.₅O₂ Thin Films
Objective: To deposit a 10 nm thick ferroelectric Hf₀.₅Zr₀.₅O₂ film on a TiN/Si substrate.
Materials and Equipment:
-
Substrate: p-type Si (100) with a native SiO₂ layer and a 12 nm thick TiN bottom electrode.
-
Precursors:
-
Zirconium Precursor: this compound (TEMAZr)
-
Hafnium Precursor: Tetrakis(ethylmethylamino)hafnium (TEMAHf)
-
-
Oxidant: Ozone (O₃, concentration of ~190 g/m³) or deionized water (H₂O).
-
Equipment: Thermal Atomic Layer Deposition (ALD) reactor.
Methodology:
-
Substrate Preparation:
-
Clean the TiN/Si substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Load the substrate into the ALD reactor.
-
-
Deposition Process:
-
Deposition Temperature: Set the substrate temperature to 260-280 °C.[1][4]
-
HfO₂/ZrO₂ Supercycle: Deposit the Hf₀.₅Zr₀.₅O₂ film by alternating ALD cycles of HfO₂ and ZrO₂ in a 1:1 ratio.[1][5]
-
HfO₂ Cycle:
-
Pulse TEMAHf into the reactor.
-
Purge the reactor with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts.
-
Pulse the oxidant (O₃ or H₂O) into the reactor.
-
Purge the reactor with the inert gas.
-
-
ZrO₂ Cycle:
-
Pulse TEMAZr into the reactor.
-
Purge the reactor with the inert gas.
-
Pulse the oxidant (O₃ or H₂O) into the reactor.
-
Purge the reactor with the inert gas.
-
-
-
Number of Cycles: Repeat the HfO₂/ZrO₂ supercycle until the target thickness of 10 nm is achieved. The total number of cycles will depend on the growth-per-cycle of the specific ALD system. For a 10 nm film, approximately 100 total ALD cycles may be required.[4]
-
-
Top Electrode Deposition:
-
After the HfZrO₂ deposition, deposit a 12 nm thick TiN top electrode using a method like reactive sputtering.[4]
-
-
Post-Metallization Annealing (PMA):
-
To crystallize the HfZrO₂ film into the ferroelectric orthorhombic phase, perform a post-metallization anneal.
-
Anneal the sample at 600 °C for 20 seconds in a nitrogen (N₂) atmosphere.[6]
-
Diagrams
Experimental Workflow for HfZrO₂ Film Deposition
References
- 1. A Comparative Study on the Ferroelectric Performances in Atomic Layer Deposited Hf0.5Zr0.5O2 Thin Films Using Tetrakis(ethylmethylamino) and Tetrakis(dimethylamino) Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. colorado.edu [colorado.edu]
- 5. Characterization of HZO Films Fabricated by Co-Plasma Atomic Layer Deposition for Ferroelectric Memory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Doping of Thin Films Using a Tetrakis(ethylmethylamino)zirconium (TEMAZr) Source
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the doping of thin films using Tetrakis(ethylmethylamino)zirconium (TEMAZr) as a precursor. The primary deposition technique discussed is Atomic Layer Deposition (ALD), a method that allows for precise, conformal, and uniform thin film growth at the atomic level.
Introduction to Zirconium Doping
Zirconium (Zr) is a versatile doping element for a variety of thin film materials, including metal oxides like hafnium oxide (HfO₂), titanium oxide (TiO₂), and tin oxide (SnO₂). Doping with zirconium can significantly alter the structural, electrical, and optical properties of the host material. For instance, in hafnium oxide, zirconium doping is crucial for inducing ferroelectricity. In other oxides, it can enhance dielectric properties, improve thermal stability, and tune the optical band gap.[1][2]
TEMAZr is a preferred precursor for introducing zirconium in ALD processes due to its good thermal stability and reactivity.[3] ALD is particularly well-suited for doping applications as it allows for the precise control of dopant concentration by alternating the deposition cycles of the host material and the dopant precursor in a "supercycle" approach.
Applications of Zirconium-Doped Thin Films
Zirconium-doped thin films have a wide array of applications across various industries:
-
Microelectronics: As high-κ gate dielectrics in transistors and as ferroelectric thin films in next-generation memory devices like Ferroelectric RAM (FeRAM).[4][5] The incorporation of silicon into ZrO₂ films can help stabilize an amorphous structure, which is beneficial for some electronic applications.[6]
-
Optoelectronics: Zirconium doping can be used to tune the bandgap of materials like tin oxide, making them suitable for applications such as quantum wells and solar-blind deep ultraviolet photodetectors.
-
Medical Devices: Zirconium oxide coatings are biocompatible and can be used on medical implants to improve their longevity and performance.[7]
-
Energy: In solid oxide fuel cells, zirconium oxide coatings can act as an oxidation resistance layer.
Quantitative Data Presentation
The following tables summarize key quantitative data extracted from various studies on thin films grown using zirconium precursors.
Table 1: Deposition Parameters and Film Properties of Zirconium-Containing Films via ALD
| Precursor(s) | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Density (g/cm³) | Refractive Index (@633nm) |
| Tetrakis(dimethylamido)zirconium (TDMAZr) & H₂O | H₂O | 50 - 225 | 0.66 - 1.81 | - | - |
| TDMAZr & H₂O | H₂O | 100 | 0.96 | 5.85 | 2.10 |
| Hf(dmap)₄ & Zr(dmap)₄ cocktail | O₃ | 300 - 360 | 0.46 | 7.45 | - |
| This compound (TEMAZr) & O₂ Plasma | O₂ Plasma | 110 | 0.14 | - | - |
| This compound (TEMAZr) & O₂ Plasma | O₂ Plasma | 250 | 0.11 | - | - |
Data compiled from multiple sources.[4][8][9]
Table 2: Electrical Properties of Hafnium Oxide Films Doped with Zirconium
| Property | Undoped HfOₓ | 40 at.% Zr-doped HfOₓ |
| Relative Permittivity (1 kHz) | 12.5 - 16.0 | 14.0 - 16.0 |
| Relative Permittivity (1 MHz) | 12.0 - 14.0 | 14.0 - 16.0 |
| Dielectric Loss Tangent (1 kHz) | 0.012 - 0.022 | 0.008 - 0.012 |
| Dielectric Loss Tangent (1 MHz) | 0.053 - 0.062 | 0.04 - 0.05 |
| Leakage Current Density (A/m² at 5x10⁷ V/m) | (1.0 - 3.0) x 10⁻³ | (3 - 5) x 10⁻⁵ |
| Breakdown Voltage (V/m) | (2.1 - 2.4) x 10⁸ | (2.5 - 3.0) x 10⁸ |
| Band Gap (eV) | 5.85 - 5.87 | 5.86 - 5.89 |
Data obtained from pulsed reactive magnetron sputtering.[1][10]
Experimental Protocols
The following are detailed protocols for the deposition of zirconium-doped thin films using ALD with TEMAZr as the zirconium source.
General ALD System Preparation
-
Substrate Preparation:
-
Clean the substrate using a standard procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
-
Load the substrate into the ALD reactor.
-
-
Precursor Handling:
-
Heat the TEMAZr precursor to a suitable temperature to achieve adequate vapor pressure. For example, TEMAZr can be heated to 75°C.
-
Maintain the precursor delivery lines at a temperature higher than the precursor vessel to prevent condensation.
-
-
Reactor Conditions:
-
Set the desired substrate temperature for the deposition. This is a critical parameter that will influence the growth rate and film properties.
-
Establish a stable flow of inert carrier gas (e.g., Argon or Nitrogen).
-
Protocol for Doping Hafnium Oxide with Zirconium (to form Hf₁₋ₓZrₓO₂)
This protocol utilizes a supercycle approach to control the doping concentration. The ratio of HfO₂ cycles to ZrO₂ cycles determines the final composition of the film.
-
Precursors:
-
Hafnium precursor: Tetrakis(ethylmethylamino)hafnium (TEMAHf)
-
Zirconium precursor: this compound (TEMAZr)
-
Oxidant: Ozone (O₃) or water (H₂O)
-
-
ALD Cycle Parameters (Example):
-
Substrate Temperature: 280°C
-
TEMAHf pulse: 0.5 s
-
Purge: 10 s
-
Ozone pulse: 0.5 s
-
Purge: 10 s
-
TEMAZr pulse: 0.5 s
-
Purge: 10 s
-
Ozone pulse: 0.5 s
-
Purge: 10 s
-
-
Supercycle Structure:
-
To achieve a specific Hf:Zr ratio, alternate the HfO₂ and ZrO₂ deposition cycles. For example, for a 1:1 ratio (Hf₀.₅Zr₀.₅O₂), the supercycle would consist of one HfO₂ cycle followed by one ZrO₂ cycle.
-
The number of repetitions of this supercycle will determine the total film thickness.
-
Protocol for Doping Titanium Dioxide with Zirconium
This protocol provides a representative method for doping TiO₂ with Zr using TEMAZr.
-
Precursors:
-
Titanium precursor: Titanium isopropoxide (TTIP) or Tetrakis(dimethylamido)titanium (TDMAT)
-
Zirconium precursor: this compound (TEMAZr)
-
Oxidant: Water (H₂O) or Ozone (O₃)
-
-
ALD Cycle Parameters (Example):
-
Substrate Temperature: 200°C
-
TTIP pulse: 0.2 s
-
Purge: 8 s
-
H₂O pulse: 0.1 s
-
Purge: 8 s
-
TEMAZr pulse: 0.5 s
-
Purge: 10 s
-
H₂O pulse: 0.1 s
-
Purge: 10 s
-
-
Supercycle Structure:
-
The doping level is controlled by the ratio of TiO₂ cycles to ZrO₂ cycles. For example, a supercycle of 19 TiO₂ cycles followed by 1 ZrO₂ cycle would result in a low zirconium doping concentration.
-
Characterization of Zirconium-Doped Thin Films
After deposition, a variety of characterization techniques can be employed to analyze the properties of the doped thin films:
-
Thickness and Roughness: X-ray Reflectivity (XRR) and Atomic Force Microscopy (AFM).
-
Composition: X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states.
-
Crystallinity: X-ray Diffraction (XRD) to identify the crystal phases present in the film.
-
Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on fabricated capacitor structures to determine dielectric constant, leakage current, and breakdown voltage.
-
Optical Properties: Spectroscopic ellipsometry to determine the refractive index and band gap.
By carefully controlling the ALD process parameters, particularly the supercycle ratio, thin films with tailored properties can be achieved for a wide range of advanced applications.
References
- 1. libeldoc.bsuir.by [libeldoc.bsuir.by]
- 2. researchgate.net [researchgate.net]
- 3. US20100270508A1 - Zirconium precursors useful in atomic layer deposition of zirconium-containing films - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic Layer Deposition of Zirconium-Based High-k Metal Gate Oxide: Effect of Si Containing Zr Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zirconium Oxide Thin Films Obtained by Atomic Layer Deposition Technology Abolish the Anti-Osteogenic Effect Resulting from miR-21 Inhibition in the Pre-Osteoblastic MC3T3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. Influence of Zirconium Doping on the Dielectric Properties of Hafnium Oxide Films | Golosov | Doklady BGUIR [doklady.bsuir.by]
Application Notes and Protocols for the Growth of Zirconium Oxide Nanocoatings with TEMAZr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium oxide (ZrO₂) nanocoatings are of significant interest across various high-technology fields, including microelectronics, catalysis, and biomedical applications, owing to their excellent thermal stability, high dielectric constant, and biocompatibility.[1] Atomic Layer Deposition (ALD) is a superior technique for depositing highly conformal, uniform, and pinhole-free ZrO₂ thin films with precise thickness control at the atomic level. This document provides detailed application notes and protocols for the growth of ZrO₂ nanocoatings using the metal-organic precursor Tetrakis(ethylmethylamino)zirconium (TEMAZr). TEMAZr is a widely used zirconium precursor in ALD due to its thermal stability and high reactivity with various co-reactants.[2]
Data Presentation: Process Parameters
The following tables summarize key experimental parameters for the ALD of ZrO₂ using TEMAZr with different co-reactants.
Thermal ALD of ZrO₂ with TEMAZr and H₂O
| Parameter | Value | Reference |
| Precursor | This compound (TEMAZr) | [3] |
| Co-reactant | Deionized Water (H₂O) | [3] |
| Deposition Temperature | 200 °C | [3] |
| Growth per Cycle (GPC) | ~0.8 Å/cycle | [3] |
| Substrates | SiO₂/Si (100), Sapphire | [3] |
Plasma-Enhanced ALD (PEALD) of ZrO₂ with TEMAZr and O₂ Plasma
| Parameter | Value | Reference |
| Precursor | This compound (TEMAZr) | [4] |
| Co-reactant | O₂ Plasma | [4] |
| Deposition Temperature | 110 - 250 °C | [4] |
| Growth per Cycle (GPC) | 0.11 - 0.14 nm/cycle | [4] |
| Substrates | Silicon (Si) | [4] |
Room-Temperature PEALD of ZrO₂ with TEMAZr and Plasma-Excited Humidified Argon
| Parameter | Value | Reference |
| Precursor | This compound (TEMAZr) | [5] |
| Co-reactant | Plasma-Excited Humidified Argon | [5] |
| Deposition Temperature | Room Temperature | [5] |
| Growth per Cycle (GPC) | 0.17 nm/cycle | [5] |
| TEMAZr Exposure for Saturation | >2.0 x 10⁵ Langmuir | [5] |
Experimental Protocols
Substrate Preparation
-
Cleaning: Substrates such as silicon wafers with a native oxide layer (SiO₂/Si) or sapphire should be cleaned to remove organic and particulate contamination. A standard RCA cleaning procedure or sonication in acetone, isopropanol, and deionized water is recommended.
-
Drying: Substrates must be thoroughly dried before being loaded into the ALD reactor. This can be achieved by blowing with dry nitrogen gas and/or baking on a hotplate.
Precursor Handling and Safety Precautions
TEMAZr is a flammable and water-reactive liquid.[2] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or with Schlenk line techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[2]
-
Storage: Store TEMAZr in a tightly sealed container in a dry, well-ventilated area, away from heat and sources of ignition.[2] It should be handled and stored under an inert gas.[2]
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Use a liquid-absorbent material to clean up the spill and dispose of it as hazardous waste.
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[2] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] If inhaled, move the person to fresh air.[2]
Atomic Layer Deposition Protocol (Thermal ALD with H₂O)
This protocol is based on the parameters for thermal ALD of ZrO₂ using TEMAZr and water.
-
System Preparation:
-
Load the cleaned and dried substrates into the ALD reactor.
-
Heat the reactor to the desired deposition temperature (e.g., 200 °C).[3]
-
Heat the TEMAZr precursor to a suitable temperature to achieve adequate vapor pressure (typically 70-85 °C).[6] The precursor lines should be heated to a higher temperature (e.g., 120-140 °C) to prevent condensation.[6]
-
The water co-reactant should be kept at room temperature.
-
-
ALD Cycle: One ALD cycle consists of four steps:
-
Step 1: TEMAZr Pulse: Introduce TEMAZr vapor into the reactor chamber for a specific duration (e.g., 0.5 - 1.5 seconds). The precursor will react with the hydroxyl (-OH) groups on the substrate surface in a self-limiting manner.
-
Step 2: Purge 1: Purge the reactor with an inert gas (e.g., N₂ or Ar) for a sufficient time (e.g., 3 - 30 seconds) to remove any unreacted TEMAZr and byproducts from the chamber.[6][7]
-
Step 3: H₂O Pulse: Introduce water vapor into the reactor for a specific duration (e.g., 0.1 - 0.5 seconds). The water molecules will react with the surface-bound precursor, leading to the formation of a ZrO₂ layer and regenerating the -OH surface termination.
-
Step 4: Purge 2: Purge the reactor again with an inert gas to remove unreacted water and any reaction byproducts.
-
-
Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The final thickness is determined by the number of cycles multiplied by the GPC.
Post-Deposition Annealing
Post-deposition annealing can be performed to improve the crystallinity and electrical properties of the ZrO₂ films.
-
Atmosphere: Annealing is typically carried out in a nitrogen (N₂) atmosphere.[3]
-
Temperature: Annealing temperatures can range from 700 °C to 900 °C.[3]
-
Duration: A typical annealing duration is one hour.[3]
Visualizations
Caption: ALD cycle for ZrO₂ growth with TEMAZr and H₂O.
Caption: Experimental workflow for ZrO₂ nanocoating deposition.
References
- 1. mdpi.com [mdpi.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Precursor Purge Time on Plasma-Enhanced Atomic Layer Deposition-Prepared Ferroelectric Hf0.5Zr0.5O2 Phase and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Tetrakis(ethylmethylamino)zirconium (TEMAZr)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetrakis(ethylmethylamino)zirconium (TEMAZr) as a precursor for the deposition of zirconium-based thin films via Chemical Vapor Deposition (CVD) and related techniques such as Atomic Layer Deposition (ALD). This document covers key applications, experimental protocols, quantitative data, and safety procedures.
Introduction to TEMAZr for CVD
This compound, commonly known as TEMAZr, is a volatile, thermally stable organometallic precursor widely used in the semiconductor and materials science fields.[1][2] Its chemical formula is Zr[N(CH₃)(C₂H₅)]₄. TEMAZr is favored for its ability to deposit high-quality zirconium oxide (ZrO₂) and zirconium nitride (ZrN) thin films at relatively low temperatures.[2][3] These films have diverse applications ranging from high-k dielectrics in microelectronics to biocompatible coatings on medical implants.[4][5][6]
Key Properties of TEMAZr:
| Property | Value | Reference |
| CAS Number | 175923-04-3 | [2] |
| Molecular Formula | C₁₂H₃₂N₄Zr | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 81 °C @ 0.1 mmHg | [1] |
| Density | 1.049 g/mL at 25 °C | [1] |
| Vapor Pressure | 1 Torr @ 70 °C |
Key Applications of TEMAZr-Derived Thin Films
High-k Dielectrics in Microelectronics
Zirconium dioxide (ZrO₂) is a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂).[5][7] This property is crucial for the continued miniaturization of transistors in integrated circuits.[8] By using ZrO₂ as the gate dielectric, it is possible to reduce leakage currents and improve device performance.[9] TEMAZr is an excellent precursor for depositing thin, uniform, and conformal ZrO₂ films by CVD and ALD for these applications.[5][10]
Biocompatible Coatings for Medical Implants
Zirconia (ZrO₂) is a bioceramic with excellent biocompatibility, corrosion resistance, and mechanical properties.[1][4][11] These characteristics make it an ideal material for coating medical implants such as dental and orthopedic implants.[4][11] CVD of ZrO₂ using TEMAZr can create a stable, inert barrier on the implant surface, improving its integration with bone tissue and reducing the risk of rejection or allergic reactions.[1][4]
Drug Delivery Systems
The porous nature of some ZrO₂ nanostructures makes them promising candidates for drug delivery systems.[12][13] The high surface area allows for the loading of therapeutic agents, which can then be released in a controlled manner.[12][13] While still an area of active research, CVD and ALD techniques using precursors like TEMAZr could be employed to create precisely engineered ZrO₂ nanostructures for targeted drug delivery.[12][13][14]
Protective and Optical Coatings
Zirconium nitride (ZrN) films deposited from TEMAZr exhibit high hardness, good wear resistance, and a desirable golden color, making them suitable for decorative and protective coatings on tools and other components.[3][6] In the realm of optics, the high refractive index of ZrO₂ makes it a valuable material for anti-reflective and highly reflective coatings.[6][7]
Experimental Protocols
Safety Precautions for Handling TEMAZr
TEMAZr is a pyrophoric material, meaning it can ignite spontaneously in air.[12][15] It is also water-reactive.[12] Therefore, strict safety protocols must be followed.
-
Handling: Always handle TEMAZr in an inert atmosphere, such as in a glovebox or a fume hood with an inert gas purge.[12][15]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves under neoprene or butyl rubber gloves are recommended).[4][7]
-
Storage: Store TEMAZr in a cool, dry place under an inert atmosphere, away from heat, sparks, and open flames.[12]
-
Spills: In case of a small spill, cover the material with dry sand or another non-combustible absorbent material. Do not use water.[4]
Typical MOCVD Protocol for ZrO₂ Thin Film Deposition
This protocol provides a general guideline for the deposition of ZrO₂ thin films using TEMAZr in a hot-wall MOCVD reactor. Parameters should be optimized for the specific reactor and substrate used.
Materials and Equipment:
-
TEMAZr precursor in a stainless-steel bubbler.
-
High-purity oxygen (O₂) or water vapor (H₂O) as the oxidant.
-
High-purity argon (Ar) or nitrogen (N₂) as the carrier and purge gas.
-
MOCVD reactor with a heated substrate holder and gas flow controllers.[16][17]
-
Substrates (e.g., silicon wafers, medical-grade titanium).
-
Vacuum pump and pressure gauges.
Procedure:
-
Substrate Preparation: Clean the substrates to remove any organic and inorganic contaminants. For silicon wafers, a standard RCA clean is recommended.
-
System Preparation:
-
Load the cleaned substrates into the MOCVD reactor.
-
Evacuate the reactor to a base pressure of < 1 x 10⁻⁵ Torr.
-
Leak-check the system to ensure its integrity.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (typically 200-400 °C).[18]
-
Heat the TEMAZr bubbler to a stable temperature (e.g., 70 °C) to ensure a constant vapor pressure.[18]
-
Flow the carrier gas (e.g., Ar at 50-200 sccm) through the TEMAZr bubbler to transport the precursor vapor to the reactor.
-
Introduce the oxidant (e.g., O₂ at 10-100 sccm) into the reactor through a separate line.
-
Maintain the reactor pressure at a constant value (e.g., 1-10 Torr) during deposition.
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
Stop the precursor and oxidant flows.
-
Cool the substrate down to room temperature under a continuous flow of inert gas.
-
Vent the reactor to atmospheric pressure with inert gas and unload the coated substrates.
-
Quantitative Data
The properties of the deposited ZrO₂ and ZrN films are highly dependent on the deposition parameters. The following tables summarize some reported quantitative data.
Table 1: Process Parameters and Resulting Properties for ZrO₂ Deposition
| Precursor System | Deposition Temp. (°C) | Growth Rate (Å/cycle for ALD) | Film Phase | Dielectric Constant (k) | Reference |
| TEMAZr + H₂O | 200 | ~1.1 | Amorphous/Polycrystalline | ~20-25 | [10] |
| TEMAZr + O₂ Plasma | 150-250 | 1.1 - 1.7 | Amorphous/Polycrystalline | 18 - 28 | [10] |
| TDMAZr + H₂O | 150-250 | ~1.0 | Amorphous to Crystalline | - | [19] |
| Zr(acac)₄ + O₂ | 500-700 | - | Cubic | - | [5] |
Table 2: Process Parameters and Resulting Properties for ZrN Deposition
| Precursor System | Deposition Temp. (°C) | Deposition Rate (µm/h) | Film Phase | Notes | Reference |
| TDMAZ (thermal decomp.) | 227-277 | 0.04 ± 0.02 | ZrN (with O and C) | Fluidized Bed CVD | [20] |
| Single Source Precursor | 550-850 | - | Cubic ZrN | MOCVD for NRR catalyst | [21] |
| ZrCl₄ + NH₃ | >1000 | - | Cubic ZrN | Inorganic CVD | [3] |
Logical Relationships in CVD
The CVD process is a complex interplay of several stages, from the transport of reactants to the final film growth. Understanding these relationships is key to controlling the deposition process.
Conclusion
TEMAZr is a versatile and effective precursor for the deposition of high-quality zirconium-based thin films. Its applications span from cutting-edge microelectronics to advanced biomedical coatings and potential drug delivery systems. By carefully controlling the CVD process parameters and adhering to strict safety protocols, researchers and scientists can leverage the unique properties of TEMAZr to develop innovative materials and devices.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cmu.edu [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. METAL ORGANIC CHEMICAL VAPOR DEPOSITION- MOCVD--ABU SYED KUET | PPTX [slideshare.net]
- 12. chemistry.utah.edu [chemistry.utah.edu]
- 13. Present and Future of ZrO2 Nanostructure as Reservoir for Drug Loading and Release [mdpi.com]
- 14. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 16. researchgate.net [researchgate.net]
- 17. universitywafer.com [universitywafer.com]
- 18. ias.ac.in [ias.ac.in]
- 19. osti.gov [osti.gov]
- 20. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 21. elib.dlr.de [elib.dlr.de]
Application Notes and Protocols for the Deposition of Zirconium Dioxide (ZrO₂) on Silicon and Other Substrates using Tetrakis(ethylmethylamino)zirconium (TEMAZr)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the deposition of high-quality zirconium dioxide (ZrO₂) thin films on silicon and various other substrates using the metal-organic precursor Tetrakis(ethylmethylamino)zirconium (TEMAZr). The methodologies described herein are based on Atomic Layer Deposition (ALD), a technique that allows for precise, conformal, and uniform coatings at the atomic scale.
Introduction to ZrO₂ Deposition with TEMAZr
Zirconium dioxide is a versatile ceramic material with a high dielectric constant, excellent thermal stability, and good mechanical properties, making it a prime candidate for applications in microelectronics, thermal barrier coatings, and gas sensing devices.[1] TEMAZr (Zr[N(CH₃)(C₂H₅)]₄) is a widely used zirconium precursor for ALD due to its thermal stability and high reactivity.[2] This document outlines protocols for both thermal and plasma-enhanced ALD (PEALD) processes.
Quantitative Data Summary
The following tables summarize key deposition parameters and resulting film properties for ZrO₂ grown on various substrates using TEMAZr with different co-reactants.
Table 1: Thermal Atomic Layer Deposition of ZrO₂ using TEMAZr and H₂O
| Substrate | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Refractive Index (at ~632 nm) | Bandgap (eV) | Dielectric Constant (k) | Reference |
| Si (100) | 200 | ~1.1 | - | - | - | [3] |
| SiO₂/Si (100) | 200 | ~0.8 | 2.16 | 5.80 | - | [1] |
| Sapphire | 200 | ~0.8 | - | - | - | [1] |
Table 2: Plasma-Enhanced Atomic Layer Deposition of ZrO₂ using TEMAZr and Oxygen Plasma
| Substrate | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Dielectric Constant (k) | Nitrogen Impurity (%) | Reference |
| Si | 110 | 1.4 | 16.1 | - | [2] |
| Si | 150 | - | - | ~3 | [2] |
| Si | 200 | - | 26.9 | - | [2] |
| Si | 250 | 1.1 | - | - | [2] |
| Si | 150-250 | up to 1.7 | - | 0.4 | [4] |
Table 3: Plasma-Enhanced Atomic Layer Deposition of ZrO₂ using TEMAZr and Humidified Argon Plasma
| Substrate | Deposition Temperature (°C) | Growth Per Cycle (nm/cycle) | Reference |
| Si | Room Temperature | 0.17 | [3] |
Experimental Protocols
Thermal ALD of ZrO₂ on SiO₂/Si (100) using TEMAZr and H₂O
This protocol is based on the deposition of a ~100 nm ZrO₂ film.[1]
1. Substrate Preparation:
-
Start with a clean SiO₂/Si (100) substrate.
-
Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Dehydrate the substrate by baking at >150°C for at least 30 minutes to ensure a hydroxyl-terminated surface.
2. ALD System Preparation:
-
The deposition is performed in a viscous flow reactor.
-
Maintain the reactor pressure at a suitable level for ALD.
-
Heat the TEMAZr precursor to a temperature that provides sufficient vapor pressure without causing decomposition. A source temperature of 70-80°C is common.
3. ALD Cycle: The ALD process consists of a sequence of four steps, which are repeated to achieve the desired film thickness.
-
Step 1: TEMAZr Pulse: Introduce TEMAZr vapor into the reaction chamber. The precursor reacts with the hydroxyl groups (-OH) on the substrate surface in a self-limiting manner.
-
Step 2: Purge: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted TEMAZr and byproducts.
-
Step 3: H₂O Pulse: Introduce water vapor into the chamber. The H₂O molecules react with the precursor ligands on the surface, forming Zr-O bonds and regenerating the -OH surface termination.
-
Step 4: Purge: Purge the chamber again with inert gas to remove unreacted water and reaction byproducts.
4. Deposition Parameters:
-
Substrate Temperature: 200°C[1]
-
Number of Cycles: For a 100 nm film with a growth rate of ~0.8 Å/cycle, approximately 1250 cycles are required.[1]
5. Post-Deposition Annealing (Optional):
-
Annealing can be performed to improve the film's crystallinity and electrical properties.
-
For example, annealing in an N₂ environment at temperatures between 700°C and 900°C for one hour can be performed.[1]
Plasma-Enhanced ALD of ZrO₂ on Silicon using TEMAZr and O₂ Plasma
This protocol is suitable for depositions at lower temperatures.
1. Substrate Preparation:
-
Use a clean silicon substrate.
-
A pre-deposition cleaning step is recommended.
2. ALD System Preparation:
-
Utilize a PEALD reactor equipped with a remote plasma source.
-
Heat the TEMAZr precursor to an appropriate temperature (e.g., 75°C).
3. PEALD Cycle:
-
Step 1: TEMAZr Pulse: Introduce TEMAZr vapor into the chamber to react with the substrate surface.
-
Step 2: Purge: Purge with an inert gas to remove excess precursor and byproducts.
-
Step 3: O₂ Plasma Exposure: Introduce oxygen gas and ignite a plasma. The reactive oxygen species react with the adsorbed precursor layer to form ZrO₂.
-
Step 4: Purge: Purge the chamber to remove reaction byproducts.
4. Deposition Parameters:
-
Substrate Temperature: 110°C to 250°C[2]
-
Plasma Power: A typical RF plasma power of 100-300 W can be used.
Visualizations
The following diagrams illustrate the experimental workflow and chemical reaction pathways involved in the deposition of ZrO₂ using TEMAZr.
Caption: A generalized workflow for the Atomic Layer Deposition (ALD) of ZrO₂.
Caption: Simplified reaction mechanism for thermal ALD of ZrO₂ with TEMAZr and H₂O.
Caption: Simplified reaction pathway for PEALD of ZrO₂ with TEMAZr and O₂ plasma.
References
Application Notes and Protocols for the Characterization of ZrO₂ Thin Films Grown from TEMAZr
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconium dioxide (ZrO₂) thin films are of significant interest in various technological fields due to their exceptional properties, including high thermal stability, a high dielectric constant, and excellent mechanical strength.[1] These characteristics make them suitable for applications such as thermal barrier coatings, gas sensors, and as high-k dielectrics in microelectronics.[2] Atomic Layer Deposition (ALD) is a favored technique for producing high-quality ZrO₂ films with precise thickness control at the atomic level.[1] Tetrakis(ethylmethylamino)zirconium (TEMAZr) is a common metal-organic precursor used in the ALD process for depositing these films.
This document provides detailed application notes and protocols for the characterization of ZrO₂ thin films grown using TEMAZr as the precursor.
Experimental Workflow
The overall process for the growth and characterization of ZrO₂ thin films from TEMAZr is outlined below. This workflow begins with substrate preparation, followed by the ALD process, and concludes with a suite of characterization techniques to evaluate the film's properties.
Caption: Experimental workflow for ZrO₂ thin film deposition and characterization.
Data Presentation
Table 1: Deposition Parameters and Resulting Film Properties
| Parameter | Value | Reference |
| Precursor | This compound (TEMAZr) | [1] |
| Oxidizing Agent | H₂O or O₂ plasma | [1][3] |
| Deposition Temperature | 150 - 250 °C | [3][4] |
| Growth Rate | ~0.8 - 1.7 Å/cycle | [1][5] |
| Film Thickness | ~100 nm (application dependent) | [1] |
Table 2: Optical and Physical Properties of ZrO₂ Thin Films Grown from Amido-Precursors
| Property | As-Deposited | Annealed (700-900 °C) | Reference |
| Refractive Index (@632 nm) | 2.16 | 2.13 - 2.18 | [1] |
| Bandgap (Eg) | 5.80 eV | 5.79 - 5.82 eV | [1] |
| RMS Roughness | 3.37 nm | 1.0 - 1.96 nm | [1] |
| Dielectric Constant (k) | 7.5 - 11 | - | [4] |
Experimental Protocols
Atomic Layer Deposition (ALD) of ZrO₂ from TEMAZr
This protocol describes a typical thermal ALD process for depositing ZrO₂ thin films using TEMAZr and water as precursors.
Materials and Equipment:
-
ALD reactor (e.g., Beneq TFS-200)[1]
-
TEMAZr precursor
-
Deionized water
-
Nitrogen (N₂) carrier gas (99.999% purity)
-
Substrates (e.g., Si(100), sapphire)[1]
Protocol:
-
Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
-
System Preparation:
-
Load the cleaned substrates into the ALD reactor.
-
Heat the reactor to the desired deposition temperature (e.g., 200 °C).[1]
-
Heat the TEMAZr precursor to a suitable temperature to achieve adequate vapor pressure.
-
-
Deposition Cycle:
-
Pulse A (TEMAZr): Introduce TEMAZr vapor into the reactor chamber for a set pulse time. The precursor molecules will adsorb and react with the substrate surface in a self-limiting manner.
-
Purge 1 (N₂): Purge the chamber with N₂ gas to remove any unreacted precursor and gaseous byproducts.
-
Pulse B (H₂O): Introduce water vapor into the chamber. The water molecules will react with the adsorbed precursor layer, forming a layer of ZrO₂ and regenerating surface hydroxyl groups.
-
Purge 2 (N₂): Purge the chamber with N₂ gas to remove unreacted water and byproducts.
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the growth-per-cycle (GPC).[1]
-
Post-Deposition: Once the deposition is complete, cool down the reactor under a continuous N₂ flow before removing the coated substrates.
Structural Characterization: X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure and phase of the deposited ZrO₂ films.
Materials and Equipment:
-
X-ray diffractometer with a Cu Kα radiation source.
-
ZrO₂ coated substrate.
Protocol:
-
Mount the sample on the XRD stage.
-
Set the scanning range (e.g., 2θ from 20° to 80°).
-
Configure the step size and scan speed.
-
Initiate the scan and collect the diffraction pattern.
-
Analyze the resulting diffractogram by identifying the peak positions and comparing them to standard diffraction patterns for different ZrO₂ phases (monoclinic, tetragonal, cubic).[2][6]
Surface Morphology: Atomic Force Microscopy (AFM)
AFM provides high-resolution 3D images of the film's surface, allowing for the quantification of surface roughness.
Materials and Equipment:
-
Atomic Force Microscope
-
AFM cantilever with a sharp tip
-
ZrO₂ coated substrate
Protocol:
-
Mount the sample on the AFM stage.
-
Select an appropriate imaging mode (e.g., tapping mode) to minimize sample damage.
-
Engage the cantilever tip with the sample surface.
-
Define the scan area (e.g., 5x5 µm).[1]
-
Initiate the scan and acquire the topographic image.
-
Use the AFM software to analyze the image and calculate the root-mean-square (RMS) roughness.[1]
Optical Properties: Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive technique used to determine the film thickness and refractive index.
Materials and Equipment:
-
Spectroscopic ellipsometer
-
ZrO₂ coated substrate
Protocol:
-
Place the sample on the ellipsometer stage.
-
Align the sample with respect to the incident light beam.
-
Perform a measurement over a range of wavelengths (e.g., UV-Visible range).
-
Model the collected data using appropriate dispersion models (e.g., Tauc-Lorentz) to extract the film thickness, refractive index (n), and extinction coefficient (k).[1]
Chemical Composition: X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical bonding states within the film.
Materials and Equipment:
-
XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
ZrO₂ coated substrate.
Protocol:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS system.
-
Perform an initial survey scan to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Zr 3d, O 1s, C 1s, N 1s).
-
Use an ion gun (e.g., Ar⁺) to sputter the surface for depth profiling, if required, to analyze the bulk composition of the film.
-
Analyze the peak positions and shapes to determine the chemical states and stoichiometry of the ZrO₂ film.[2]
Electrical Characterization: Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements
These measurements are crucial for evaluating the dielectric properties of the ZrO₂ film, particularly for microelectronic applications.
Materials and Equipment:
-
Probe station
-
Semiconductor parameter analyzer
-
Metal-Insulator-Semiconductor (MIS) capacitor structure (fabricated by depositing metal contacts, e.g., Pt or Al, on the ZrO₂/Si stack).
Protocol:
-
C-V Measurement:
-
Place the MIS capacitor on the probe station chuck.
-
Contact the top metal electrode and the backside of the silicon substrate with probes.
-
Apply a sweeping DC voltage with a superimposed small AC signal across the capacitor.
-
Measure the capacitance as a function of the DC voltage to obtain the C-V curve, showing accumulation, depletion, and inversion regions.[2]
-
From the accumulation capacitance, the dielectric constant of the ZrO₂ film can be calculated.
-
-
I-V Measurement:
-
Apply a sweeping DC voltage across the MIS capacitor.
-
Measure the resulting leakage current through the dielectric.
-
Plot the current density versus the applied electric field to evaluate the insulating properties and breakdown strength of the film.[2]
-
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Synthesis and Electrical Characterization of ZrO2 Thin Films on Si(100) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Low temperature atomic layer deposition of zirconium oxide for inkjet printed transistor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ZrO₂ Film Growth in ALD with TEMAZr
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atomic Layer Deposition (ALD) of Zirconium Dioxide (ZrO₂) films using Tetrakis(ethylmethylamino)zirconium (TEMAZr).
Troubleshooting Guide
This guide addresses common issues encountered during the ALD of ZrO₂ with TEMAZr, focusing on optimizing the growth rate and film quality.
Issue: Low Growth Per Cycle (GPC)
A lower than expected GPC is a frequent challenge. The typical GPC for ZrO₂ ALD using TEMAZr and H₂O at 200°C is approximately 1.1 Å/cycle.[1] If your GPC is significantly lower, consider the following potential causes and solutions.
-
Incomplete Precursor Saturation: The surface may not be fully saturated with the TEMAZr precursor or the co-reactant.
-
Solution: Increase the pulse time of the TEMAZr or the co-reactant. It is crucial to perform a saturation curve experiment to determine the minimum pulse time required for a stable GPC.
-
-
Insufficient Co-reactant Exposure: The co-reactant (e.g., H₂O, O₃) pulse may be too short to react with all the adsorbed precursor.
-
Solution: Increase the co-reactant pulse time.
-
-
Low Deposition Temperature: While a stable ALD window is desired, a temperature that is too low can lead to slower surface reactions.
-
Solution: Gradually increase the deposition temperature within the established ALD window.
-
-
Co-reactant Choice: The choice of oxygen source can impact the GPC. For instance, using a mixture of H₂O and C₂H₅OH has been shown to reduce the GPC to around 0.6 Å/cycle compared to using only H₂O.[1]
-
Solution: If a higher GPC is desired, H₂O or O₃ are generally more effective co-reactants than alcohol-water mixtures.
-
Issue: High Growth Per Cycle (GPC) and Poor Film Uniformity
An unusually high GPC, often accompanied by poor film uniformity, can indicate issues with the ALD process.
-
Precursor Decomposition: At elevated temperatures, the TEMAZr precursor can thermally decompose, leading to a Chemical Vapor Deposition (CVD)-like growth mode. This results in a higher, non-self-limiting growth rate and often poorer film quality. For a similar hafnium precursor (TEMAHf), rapid decomposition is observed between 275°C and 300°C.[2]
-
Solution: Reduce the deposition temperature to within the established ALD window for TEMAZr. An optimal temperature window for a modified cyclopentadienyl (B1206354) Zr precursor was found to be 250–400 °C, while for another it was 200–300 °C.[3]
-
-
Inadequate Purging: Insufficient purge times between precursor pulses can lead to gas-phase reactions and CVD-like growth.
-
Solution: Increase the purge times to ensure all unreacted precursor and byproducts are removed from the chamber before the next pulse.
-
-
Precursor Condensation: If the precursor delivery lines are cooler than the precursor source, condensation can occur, leading to uncontrolled precursor delivery.
-
Solution: Ensure all precursor delivery lines are heated to a temperature above the precursor source temperature but below its decomposition temperature.
-
Issue: Film Nucleation and Initial Growth Problems
The initial cycles of ALD are critical for achieving high-quality films.
-
Substrate Surface Condition: The chemical nature of the substrate surface significantly influences the initial nucleation and growth.
-
Solution: Ensure the substrate is properly cleaned and prepared before deposition. A pre-treatment, such as an O₂ plasma clean or a deionized water rinse, can help in creating a uniformly reactive surface.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Growth Per Cycle (GPC) for ZrO₂ ALD with TEMAZr?
The GPC for ZrO₂ ALD with TEMAZr is highly dependent on the process parameters, particularly the co-reactant and deposition temperature. A GPC of approximately 1.1 Å/cycle has been reported for a TEMAZr/H₂O process at 200°C.[1] With a plasma-excited humidified argon co-reactant at room temperature, a GPC of 0.17 nm/cycle has been achieved.[1] A high-growth-rate process using TEMAZr and O₃ has been reported to achieve up to 2 Å/cycle.[4]
Q2: What is the optimal deposition temperature for TEMAZr?
The optimal deposition temperature, or "ALD window," is a range where the GPC is stable and independent of temperature. For a modified cyclopentadienyl Zr precursor, an ALD window of 250–400 °C has been identified.[3] However, for other processes, the window may be lower. It is essential to determine the ALD window for your specific precursor and reactor configuration by systematically varying the deposition temperature and measuring the GPC.
Q3: How do I perform a saturation curve experiment?
To ensure self-limiting growth, you must perform saturation experiments for both the precursor and the co-reactant.
-
Precursor Saturation: Fix the co-reactant pulse and purge times, and the deposition temperature. Vary the TEMAZr pulse time over a range of values and measure the GPC for each. The GPC should initially increase with pulse time and then plateau. The optimal pulse time is a value in the plateau region, typically slightly longer than the minimum time required to reach saturation.
-
Co-reactant Saturation: Fix the TEMAZr pulse and purge times (at the determined saturation value) and the deposition temperature. Vary the co-reactant pulse time and measure the GPC. Similar to the precursor, select a pulse time in the saturated region.
Q4: Can I use a plasma-enhanced ALD (PEALD) process with TEMAZr?
Yes, PEALD can be used with TEMAZr. A room-temperature PEALD process using plasma-excited humidified argon as the oxygen source has been demonstrated, yielding a GPC of 0.17 nm/cycle.[1] PEALD can offer advantages such as lower deposition temperatures and potentially different film properties.
Data Presentation
Table 1: Growth Per Cycle (GPC) of ZrO₂ with TEMAZr under Various Conditions
| Precursor | Co-reactant | Deposition Temperature (°C) | GPC (Å/cycle) |
| TEMAZr | H₂O | 200 | ~1.1[1] |
| TEMAZr | H₂O-C₂H₅OH mixture | Not Specified | ~0.6[1] |
| TEMAZr | Plasma-excited humidified Ar | Room Temperature | 1.7[1] |
| TEMAZr | O₃ | Not Specified | up to 2.0[4] |
| Modified CpZr | O₃ | 350 | 1.0[3] |
Experimental Protocols
Protocol 1: Standard Thermal ALD of ZrO₂ using TEMAZr and H₂O
-
Substrate Preparation:
-
Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dry the substrate with a nitrogen gun.
-
Optional: Perform an O₂ plasma treatment to ensure a hydrophilic surface.
-
-
ALD Process Parameters:
-
Deposition Temperature: 200°C[1]
-
TEMAZr Pulse Time: Determined by saturation curve experiment (e.g., 0.5 - 2.0 seconds).
-
First Purge Time: Sufficient to remove all unreacted TEMAZr (e.g., 5 - 20 seconds).
-
H₂O Pulse Time: Determined by saturation curve experiment (e.g., 0.1 - 1.0 seconds).
-
Second Purge Time: Sufficient to remove all unreacted H₂O and byproducts (e.g., 5 - 20 seconds).
-
Number of Cycles: Dependent on the desired film thickness.
-
-
Film Characterization:
-
Measure the film thickness using ellipsometry or X-ray reflectometry (XRR).
-
Calculate the GPC by dividing the total thickness by the number of ALD cycles.
-
Visualizations
Caption: Troubleshooting workflow for optimizing ZrO₂ ALD growth rate.
Caption: Influence of key ALD parameters on ZrO₂ film properties.
References
Reducing impurities in films grown from Tetrakis(ethylmethylamino)zirconium.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing impurities in films grown from Tetrakis(ethylmethylamino)zirconium (TEMAZr).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in films grown from TEMAZr?
The most common impurities are carbon (C), nitrogen (N), and hydrogen (H).[1][2][3] These residual impurities originate from the ethylmethylamino ligands of the TEMAZr precursor.
Q2: What are the primary sources of these impurities?
The main sources of impurities include:
-
Incomplete Ligand Removal: During the deposition process, incomplete reaction of the precursor ligands with the co-reactant can leave behind carbon, nitrogen, and hydrogen residues in the film.
-
Precursor Decomposition: TEMAZr can thermally decompose at higher temperatures, leading to the incorporation of precursor fragments into the film as impurities.[4]
-
Co-reactant Choice: The type of co-reactant used (e.g., water, ozone, oxygen plasma) significantly influences the efficiency of ligand removal and, consequently, the impurity levels.[3][5]
Q3: How does deposition temperature affect film purity?
Increasing the deposition temperature generally improves film purity by providing more thermal energy for the surface reactions, which enhances ligand removal.[1][6] However, excessively high temperatures can lead to precursor decomposition, which can increase impurity incorporation.[4][7] Therefore, an optimal temperature window must be identified for each specific process.
Q4: What is the role of the co-reactant in reducing impurities?
The co-reactant plays a crucial role in reacting with the precursor ligands to form volatile byproducts that can be purged from the reaction chamber. The reactivity of the co-reactant directly impacts the level of residual impurities. For instance, plasma-enhanced processes can lead to denser films with lower impurity content compared to thermal processes.[1] The choice between common co-reactants like water (H₂O), ozone (O₃), and oxygen plasma (O₂) will affect the impurity levels differently, depending on the deposition conditions.[3][5]
Troubleshooting Guides
Issue 1: High Carbon and/or Nitrogen Content in the Film
High levels of carbon and nitrogen are a common issue stemming from incomplete ligand removal.
Troubleshooting Steps:
-
Optimize Deposition Temperature:
-
Gradually increase the deposition temperature in increments of 10-20°C. Higher temperatures can enhance the reaction kinetics and promote more efficient ligand removal.[1][6]
-
Be cautious of exceeding the thermal stability window of TEMAZr, as this can lead to precursor decomposition and increased carbon incorporation.
-
-
Adjust Co-reactant Exposure:
-
Increase the pulse time of the co-reactant to ensure complete reaction with the adsorbed precursor molecules.
-
Consider using a more reactive co-reactant. For example, oxygen plasma is often more effective at removing carbon and nitrogen residues than thermal water vapor.[1]
-
-
Optimize Purge Times:
-
Increase the purge time after both the precursor and co-reactant pulses to ensure all unreacted species and volatile byproducts are completely removed from the chamber before the next pulse.[4]
-
-
Consider Plasma-Enhanced ALD (PEALD):
-
PEALD utilizes plasma to generate more reactive species, leading to more efficient ligand removal and denser films with lower impurity content, even at lower temperatures.[1]
-
Issue 2: Poor Film Quality (e.g., low density, high etch rate)
Poor film quality is often associated with high impurity levels and non-ideal growth conditions.
Troubleshooting Steps:
-
Review Deposition Parameters:
-
Ensure the deposition temperature is within the optimal ALD window for TEMAZr.
-
Verify that the precursor and co-reactant pulses are saturating the surface.
-
-
Evaluate Co-reactant Choice:
-
Different co-reactants can result in different film densities and etch rates. For instance, H₂O₂ has been shown to produce films with a lower etch rate compared to O₃.[5]
-
-
Post-Deposition Annealing:
-
Consider a post-deposition anneal to densify the film and potentially drive out some impurities.[4]
-
Quantitative Data Summary
The following table summarizes the effect of deposition temperature and co-reactant on impurity levels in films grown using TEMAZr and similar precursors.
| Precursor | Co-reactant | Deposition Temperature (°C) | Carbon Content (at. %) | Nitrogen Content (at. %) | Reference |
| TEMAZr | O₂ plasma | 150 | ~1.5 | ~3 | [1] |
| TEMAZr | O₂ plasma | 250 | < 1.5 | ~0.4 | [1] |
| TEMAHf | O₃ | 200 | High (relative) | Not Specified | [3] |
| TEMAHf | H₂O | 200 | Low (relative) | Not Specified | [3] |
| TEMAHf | O₃ | 320 | Low and comparable to H₂O | Not Specified | [3] |
| TEMAHf | H₂O | 320 | Low and comparable to O₃ | Not Specified | [3] |
Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of ZrO₂
This protocol describes a general procedure for depositing ZrO₂ films using TEMAZr and an oxygen plasma co-reactant.
-
Substrate Preparation: Clean the substrate using a standard procedure (e.g., RCA clean for Si wafers) to remove organic and inorganic contaminants.
-
Precursor Handling: Heat the TEMAZr precursor to a temperature sufficient to achieve adequate vapor pressure for delivery into the reactor.
-
Deposition Cycle: a. TEMAZr Pulse: Introduce TEMAZr vapor into the deposition chamber for a set duration to allow for surface self-assembly. b. Purge 1: Purge the chamber with an inert gas (e.g., Ar, N₂) to remove unreacted precursor and gaseous byproducts. c. O₂ Plasma Pulse: Introduce oxygen gas and apply RF power to generate a plasma, which reacts with the surface-adsorbed precursor to form a ZrO₂ layer. d. Purge 2: Purge the chamber with the inert gas to remove unreacted oxygen and byproducts.
-
Repeat: Repeat the deposition cycle until the desired film thickness is achieved.
-
Characterization: Analyze the film for impurity content using techniques such as X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS).
Visualizations
Caption: Troubleshooting workflow for reducing high impurity content.
Caption: Key parameter relationships influencing film purity.
References
Thermal decomposition issues with TEMAZr precursor.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal decomposition of the Tetrakis(ethylmethylamido)zirconium (TEMAZr) precursor used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. This guide is intended for researchers, scientists, and drug development professionals working with this precursor.
Frequently Asked Questions (FAQs)
Q1: What is TEMAZr and what is it used for?
A1: TEMAZr, or Tetrakis(ethylmethylamido)zirconium, is an organometallic precursor used for depositing thin films of zirconium oxide (ZrO₂) and other zirconium-containing materials.[1][2] It is commonly used in ALD and CVD processes for applications in microelectronics, such as high-k dielectrics in transistors and capacitors, as well as for creating protective coatings.[1][3]
Q2: What are the typical physical properties of TEMAZr?
A2: TEMAZr is a liquid at room temperature with a colorless to pale yellow appearance.[4] Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₃₂N₄Zr |
| Molecular Weight | 323.63 g/mol |
| Density | 1.049 g/mL |
| Boiling Point | 297 °C |
| Vapor Pressure | 0.005 torr @ 20 °C |
(Source:[4])
Q3: What is the recommended operating temperature for TEMAZr?
A3: The ideal operating temperature for TEMAZr in an ALD process, often referred to as the "ALD window," is generally between 200°C and 300°C.[5] Below this range, the precursor's reactivity may be too low, and above this range, thermal decomposition becomes a significant issue.[5] For a similar precursor, TDMAZ, the thermal decomposition starts at temperatures above 250°C.[6]
Q4: What are the signs of TEMAZr thermal decomposition?
A4: Signs of thermal decomposition include:
-
Increased Growth Rate: A sharp and uncontrolled increase in the film growth rate, indicating a shift from self-limiting ALD to a CVD-like growth mode.[7]
-
Film Contamination: Incorporation of impurities, such as carbon and nitrogen, into the deposited film, which can degrade its electrical and optical properties.
-
Poor Film Quality: Increased surface roughness and non-uniform film thickness across the substrate.[8]
-
Particle Formation: Generation of particles in the gas phase or on the substrate surface due to precursor decomposition in the delivery lines or reactor.
-
Inconsistent Results: Lack of process repeatability and run-to-run variations in film properties.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to TEMAZr thermal decomposition.
Issue 1: Inconsistent or Abnormally High Film Growth Rate
Symptoms:
-
The growth per cycle (GPC) is significantly higher than expected for a self-limiting ALD process.
-
The film thickness is not linearly proportional to the number of ALD cycles.
-
The GPC increases with increasing deposition temperature above the recommended ALD window.[7]
Possible Cause:
-
The deposition temperature is too high, leading to thermal decomposition of the TEMAZr precursor in the gas phase or on the substrate surface, resulting in a CVD-like growth mode.[7]
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent growth rate.
Detailed Steps:
-
Verify Deposition Temperature: Confirm that the substrate temperature is within the recommended ALD window for TEMAZr (typically 200-300°C).[5]
-
Reduce Temperature: If the temperature is at the higher end or above this window, reduce it in increments of 10-20°C and observe the effect on the GPC.
-
Calibrate Temperature Controller: Ensure that the temperature controller for the substrate heater is accurately calibrated.
-
Check for Hot Spots: Investigate the possibility of localized "hot spots" in the reactor that could be causing premature precursor decomposition.
Issue 2: Poor Film Quality (High Roughness, Contamination)
Symptoms:
-
The deposited ZrO₂ film exhibits high surface roughness as measured by Atomic Force Microscopy (AFM).[8]
-
X-ray Photoelectron Spectroscopy (XPS) or other compositional analysis techniques reveal significant carbon or nitrogen impurities in the film.
-
The film has poor electrical properties, such as high leakage current or a low dielectric constant.
Possible Cause:
-
Decomposition of the TEMAZr precursor leads to the incorporation of ligand fragments (containing carbon and nitrogen) into the growing film.
-
Gas-phase reactions of decomposed precursor molecules can lead to the formation of particles that land on the substrate, increasing roughness.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor film quality.
Detailed Steps:
-
Optimize Precursor Delivery Temperature: The temperature of the TEMAZr bubbler and the delivery lines is critical. It should be high enough to achieve sufficient vapor pressure but low enough to prevent decomposition before the precursor reaches the reactor. For a similar precursor, TEMAHf, decomposition was observed to begin between 275°C and 300°C.[5]
-
Increase Purge Times: Longer purge times after the TEMAZr pulse can help to remove unreacted precursor and decomposition byproducts from the reactor before the co-reactant is introduced.
-
Check for System Leaks: Air leaks can introduce oxygen and moisture, which can react with the precursor and its decomposition products, leading to contamination.
-
Reactor Cleaning: If contamination is persistent, consider performing a reactor cleaning procedure to remove any accumulated deposits from the chamber walls and precursor delivery lines. A common method involves using chlorine-based gases at elevated temperatures to etch away residues.[9]
Quantitative Data on Thermal Stability
Table 1: Thermal Properties of Related Zirconium and Hafnium Precursors
| Precursor | Onset of Decomposition | ALD Window | Reference |
| TEMAHf | 275-300 °C | 200-300 °C | [5] |
| TDMAZ | > 300 °C (in Ar/N₂) | - | [7] |
| TDMAZ | > 250 °C | - | [6] |
This data suggests that the thermal stability of TEMAZr is likely to be a concern at temperatures approaching and exceeding 250-300°C.
Experimental Protocols
To minimize the risk of thermal decomposition, the following experimental protocols are recommended:
Protocol 1: Handling and Storage of TEMAZr
-
Inert Atmosphere: Always handle TEMAZr under an inert atmosphere (e.g., nitrogen or argon) in a glovebox to prevent exposure to air and moisture.[10]
-
Storage: Store the precursor in its original container in a cool, dark, and dry place. Avoid prolonged exposure to elevated temperatures.
-
Temperature Control: Use a temperature-controlled bubbler to maintain a stable vapor pressure during the deposition process.
Protocol 2: ALD Process Parameters
-
Substrate Temperature: Start with a substrate temperature in the lower end of the ALD window (e.g., 200-225°C) and gradually increase if necessary, while monitoring the GPC and film properties.
-
Precursor Pulse and Purge: Use sufficient precursor pulse times to ensure saturation of the substrate surface, followed by an adequate purge time to remove all non-reacted precursor and any gas-phase byproducts.
-
In-situ Monitoring: If available, use in-situ techniques like Quartz Crystal Microbalance (QCM) or ellipsometry to monitor the film growth in real-time, which can help in quickly identifying any deviations from the expected ALD growth behavior.
Visualizations
Hypothetical Thermal Decomposition Pathway of TEMAZr
The thermal decomposition of TEMAZr likely involves the cleavage of the zirconium-nitrogen bonds and subsequent reactions of the ethylmethylamido ligands.
Caption: Hypothetical thermal decomposition pathway of TEMAZr.
This guide provides a starting point for addressing thermal decomposition issues with the TEMAZr precursor. For more complex problems, consulting with the precursor supplier or an ALD process expert is recommended.
References
- 1. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]
- 2. Tetrakis(ethylmethylamino)zirconium | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
- 3. BALD Engineering - Born in Finland, Born to ALD: The TEMAZr - O2 ALD Process for high surface area ZrO2 applications in a von Ardenne ALD reactor [blog.baldengineering.com]
- 4. (주)제이아이테크 [ji-tech.co.kr]
- 5. e-asct.org [e-asct.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. KR20030018422A - method for in site cleaning of ALD process chamber - Google Patents [patents.google.com]
- 10. ALD Precursor Safety And Handling Best Practices [eureka.patsnap.com]
Technical Support Center: Improving Conformality of Thin Films Deposited with TEMAZr
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when depositing thin films using Tetrakis(ethylmethylamino)zirconium (TEMAZr). The focus is on improving the conformality of the deposited films, a critical parameter for many advanced applications.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues that affect the conformality of thin films deposited with TEMAZr.
Issue 1: Poor Step Coverage in High-Aspect-Ratio Structures
Symptoms:
-
Film thickness at the bottom of a trench or via is significantly less than at the top.
-
Incomplete film formation deep within porous structures.
-
"Pinching off" at the entrance of narrow features.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Precursor Exposure | Increase the TEMAZr pulse time to allow for diffusion deep into the high-aspect-ratio structures. In some cases, very long exposure times may be necessary. |
| Low Substrate Temperature | Increase the deposition temperature within the ALD window. Higher temperatures can enhance surface mobility and reduce precursor sticking probability, allowing for deeper penetration. |
| Precursor Decomposition | If the deposition temperature is too high, TEMAZr can decompose, leading to CVD-like growth and poor conformality. It's crucial to operate within the established ALD temperature window. The thermal decomposition of similar precursors like TDMAZ has been observed to start above 300°C. |
| Inadequate Purge Time | Insufficient purging can lead to residual precursor or reactants in the chamber, causing unwanted gas-phase reactions and non-ideal film growth. Increase the purge time after both the precursor and reactant pulses. |
| High Sticking Probability of Precursor | The inherent chemical nature of the precursor affects its sticking coefficient. While difficult to change for a given precursor, optimizing other parameters like temperature and pulse time can mitigate this effect. |
Troubleshooting Workflow:
Technical Support Center: Troubleshooting TEMAZr Precursor Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the delivery of Tetrakis(ethylmethylamino)zirconium (TEMAZr) in Atomic Layer Deposition (ALD) and other vapor deposition processes.
Frequently Asked Questions (FAQs)
Q1: What is TEMAZr and why is it used?
A1: this compound (TEMAZr) is a liquid organometallic precursor used for depositing thin films of zirconium oxide (ZrO₂) and other zirconium-containing materials. It is favored for its relatively high volatility and thermal stability, which are crucial properties for ALD precursors.[1]
Q2: What are the most common problems encountered with TEMAZr delivery?
A2: The most frequent issues include inconsistent film growth, low deposition rates, and particle contamination. These problems often stem from precursor decomposition, delivery line clogging, or improper temperature and pressure control. Low vapor pressure can also make it challenging to achieve an adequate deposition rate.[2]
Q3: How can I prevent TEMAZr from decomposing?
A3: TEMAZr is thermally sensitive. To prevent decomposition, it is critical to maintain the vaporizer and delivery lines within the recommended temperature window. The ALD window for TEMAZr is generally considered to be below 230°C.[3] Exceeding this temperature can lead to precursor breakdown, causing film impurities and particle formation. Ensure that heating is uniform and that there are no hot spots in your delivery system.
Q4: What are the signs of precursor delivery line clogging?
A4: A primary indicator of a clogged delivery line is a significant drop in the chamber pressure during the precursor pulse, or a complete absence of the pressure increase.[4] This suggests that the precursor vapor is not reaching the reaction chamber. Visually inspecting accessible parts of the delivery line for residue may also be possible during system maintenance.
Q5: What is the recommended carrier gas and its purity for TEMAZr delivery?
A5: An inert gas such as argon (Ar) or nitrogen (N₂) is typically used as the carrier gas to transport the TEMAZr vapor to the reaction chamber. It is crucial to use a high-purity carrier gas (at least 99.999%) to avoid contamination of the thin film. Impurities in the carrier gas can lead to unwanted side reactions and degrade the quality of the deposited film.[1]
Troubleshooting Guides
Issue 1: Low or No Film Growth Rate
A diminished or nonexistent film growth rate is a common issue that can often be traced back to the precursor delivery system.
Symptoms:
-
In-situ measurements (e.g., quartz crystal microbalance) show a lower-than-expected mass gain per cycle.
-
Ex-situ measurements (e.g., ellipsometry) confirm thin or non-existent films after the deposition process.
-
The pressure profile for the TEMAZr pulse is weak or absent.[4]
Possible Causes and Solutions:
-
Empty Precursor Cylinder: The precursor cylinder may be depleted.
-
Solution: Check the precursor level in the bubbler or ampoule. Replace if necessary, following all safety protocols for handling reactive chemicals.[1]
-
-
Improper Vaporizer Temperature: The vaporizer temperature may be too low, resulting in insufficient vapor pressure.
-
Solution: Gradually increase the vaporizer temperature in small increments (e.g., 5°C). Monitor the chamber pressure response during the precursor pulse to find the optimal temperature that provides a stable vapor flow without causing thermal decomposition.
-
-
Clogged Delivery Lines: The delivery lines between the vaporizer and the reaction chamber may be partially or fully blocked by decomposed precursor byproducts.
-
Solution: Perform a line cleaning procedure. See the detailed "Experimental Protocol for Cleaning Clogged Delivery Lines."
-
-
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate may be too high, diluting the precursor vapor, or too low, providing insufficient transport.
-
Solution: Optimize the carrier gas flow rate. Start with a moderate flow rate and adjust it to achieve a stable and consistent precursor delivery.
-
-
Leak in the Delivery System: A leak in the precursor delivery lines will result in a loss of precursor vapor and a compromised vacuum.
-
Solution: Perform a leak check of the delivery system. See the detailed "Experimental Protocol for Helium Leak Check."
-
Issue 2: Inconsistent Film Growth or Poor Uniformity
Inconsistent film properties across the substrate are often related to fluctuations in the precursor delivery.
Symptoms:
-
Film thickness varies across the wafer.
-
Refractive index or other film properties are not uniform.
-
The growth rate is not stable from run to run.
Possible Causes and Solutions:
-
Fluctuating Vaporizer Temperature: Unstable temperature control of the vaporizer will lead to a fluctuating vapor pressure and inconsistent precursor delivery.
-
Solution: Verify the stability and accuracy of your temperature controller and thermocouple. See the "Experimental Protocol for Vaporizer Temperature Verification."
-
-
Precursor Decomposition: If the vaporizer or delivery lines are too hot, the TEMAZr will decompose, leading to the co-deposition of impurities and a non-uniform film. The onset of thermal decomposition for a similar precursor, TDMAZ, is around 240°C.[5]
-
Solution: Reduce the temperature of the vaporizer and delivery lines. Ensure that the temperature is uniform along the entire delivery path.
-
-
Carrier Gas Flow Instability: Fluctuations in the carrier gas flow rate will cause variations in the amount of precursor delivered to the chamber.
-
Solution: Check the mass flow controller (MFC) for the carrier gas to ensure it is functioning correctly and providing a stable flow.
-
-
Pulsing Valve Malfunction: The ALD valve responsible for pulsing the precursor may not be opening or closing consistently.
-
Solution: Inspect the ALD valve for proper mechanical and electrical operation. Check the valve's response time and repeatability.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the delivery of TEMAZr and similar zirconium-based precursors. Note that optimal values are system-dependent and should be used as a starting point for process optimization.
| Parameter | Recommended Range | Notes |
| TEMAZr Vaporizer Temperature | 70°C - 120°C | Start at a lower temperature and gradually increase to achieve desired vapor pressure. Avoid exceeding the decomposition temperature. |
| Delivery Line Temperature | 80°C - 150°C | Should be at or slightly above the vaporizer temperature to prevent condensation. Do not exceed 200°C.[6] |
| Substrate/Deposition Temperature | 150°C - 300°C | The ALD window for TEMAZr is generally below 230°C.[3] For other Zr precursors, the window can extend to 350°C.[7] |
| Carrier Gas Flow Rate (Ar or N₂) | 20 - 100 sccm | Highly dependent on reactor geometry and pumping speed. Higher flows can help purge the chamber faster.[6] |
| Precursor Pulse Duration | 0.1 - 2.0 seconds | Should be long enough to achieve saturation. |
| Purge Duration | 5 - 20 seconds | Must be sufficient to remove all non-reacted precursor and byproducts. |
Experimental Protocols
Experimental Protocol for Cleaning Clogged Delivery Lines
Objective: To safely and effectively remove TEMAZr residue and its byproducts from ALD delivery lines.
Materials:
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety glasses, lab coat.
-
Inert gas source (e.g., high-purity nitrogen or argon).
-
Solvent compatible with TEMAZr byproducts (e.g., isopropanol, ethanol). Consult your safety officer for appropriate solvent selection.
-
Wipers and swabs.
-
Tools for disassembling and reassembling delivery line components.
-
Waste container for hazardous materials.
Procedure:
-
System Shutdown and Purge:
-
Safely shut down the ALD system and cool the heated components to room temperature.
-
Close the main valve on the TEMAZr cylinder.
-
Thoroughly purge the precursor delivery lines with an inert gas to remove any residual vapor.
-
-
Disassembly:
-
Carefully disassemble the clogged section of the delivery line in a well-ventilated area or fume hood.
-
Be aware that some residues may be pyrophoric (ignite on contact with air).
-
-
Mechanical Cleaning:
-
If possible, use a soft, lint-free swab or pipe cleaner to gently remove any loose particulate matter.
-
-
Solvent Cleaning:
-
Submerge the disassembled components in the chosen solvent.
-
Use a sonicator to aid in the removal of stubborn residues.
-
Wipe all surfaces clean with solvent-moistened, lint-free wipes.
-
-
Drying:
-
Thoroughly dry all components in a vacuum oven or with a stream of inert gas. It is critical to remove all solvent residue, as it can be a source of contamination in subsequent depositions.
-
-
Reassembly and Leak Check:
-
Reassemble the delivery lines, ensuring all fittings are properly tightened.
-
Perform a leak check before reintroducing the precursor. See "Experimental Protocol for Helium Leak Check."
-
Experimental Protocol for Vaporizer Temperature Verification
Objective: To verify the accuracy of the vaporizer's temperature reading.
Materials:
-
Calibrated thermocouple with a digital reader.
-
Thermal paste (if necessary for good thermal contact).
-
Appropriate PPE.
Procedure:
-
System Preparation:
-
Ensure the ALD system is in a safe, idle state.
-
If possible, bring the system to atmospheric pressure with an inert gas.
-
-
Thermocouple Placement:
-
Securely attach the calibrated thermocouple to the outside of the vaporizer, as close as possible to the location of the system's control thermocouple.
-
Use thermal paste to ensure good thermal contact between the verification thermocouple and the vaporizer body.
-
-
Temperature Ramping and Data Logging:
-
Set the vaporizer temperature controller to a series of setpoints within the typical operating range (e.g., 50°C, 75°C, 100°C, 125°C).
-
Allow the temperature to stabilize at each setpoint for at least 30 minutes.
-
Record the temperature reading from both the system's controller and the calibrated digital reader.
-
-
Analysis:
-
Compare the temperature readings. If there is a significant, consistent discrepancy (e.g., > 5°C), the system's thermocouple or controller may need to be recalibrated or replaced.
-
Experimental Protocol for Helium Leak Check
Objective: To detect leaks in the precursor delivery system using helium as a tracer gas.
Materials:
-
Helium mass spectrometer leak detector.
-
Helium gas cylinder with a regulator.
-
Sprayer or "sniffer" probe for the helium.
-
Appropriate PPE.
Procedure:
-
System Preparation:
-
Isolate the precursor delivery section to be tested.
-
Evacuate the delivery lines to high vacuum.
-
-
Connect Leak Detector:
-
Connect the helium leak detector to the vacuum system, as close as possible to the section being tested.
-
-
Helium Spraying:
-
With the leak detector running, slowly and systematically spray a small amount of helium gas around each fitting, valve, and potential leak point in the delivery system.
-
-
Leak Detection:
-
The leak detector will register an increase in the helium signal if a leak is present.
-
Once a leak is detected, pinpoint its exact location by carefully moving the helium sprayer.
-
-
Repair and Re-test:
-
Once the leak is located, bring the system back to atmospheric pressure with an inert gas.
-
Tighten or replace the faulty fitting or component.
-
Evacuate the system again and re-test with helium to confirm that the leak has been repaired.
-
Visualizations
Caption: Troubleshooting workflow for low or no film growth.
Caption: Logical flow of TEMAZr delivery system.
References
Technical Support Center: Zirconium Oxide (ZrO₂) Film Deposition using TEMAZr
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(ethylmethylamino)zirconium (TEMAZr) for the deposition of zirconium oxide (ZrO₂) thin films.
Troubleshooting Guides
This section addresses common issues encountered during the deposition process and offers potential solutions.
Issue 1: Low or Inconsistent Film Growth Rate
-
Question: My ZrO₂ film growth rate is significantly lower than expected or is inconsistent between runs. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or inconsistent growth rates during Atomic Layer Deposition (ALD) of ZrO₂ using TEMAZr can stem from several factors related to deposition temperature.
-
Deposition Temperature Outside the ALD Window: The optimal ALD temperature window for TEMAZr is crucial for achieving self-limiting growth. If the temperature is too low, the precursor may condense on the substrate, leading to a higher, uncontrolled growth rate. Conversely, if the temperature is too high, the precursor can decompose, which also results in a non-ideal, CVD-like growth and can even lead to growth termination.[1][2][3] For TEMAZr, the ALD window is generally considered to be in the range of 150°C to 250°C.[4][5]
-
Insufficient Precursor or Co-reactant Exposure: Ensure that the pulse times for both the TEMAZr precursor and the oxygen source (e.g., H₂O, O₃ plasma) are long enough to achieve saturation on the substrate surface. Incomplete surface reactions will result in a lower growth per cycle (GPC).
-
Precursor Delivery Issues: Check the temperature of the TEMAZr bubbler and delivery lines. Inconsistent heating can affect the precursor's vapor pressure and lead to fluctuating delivery rates. TEMAZr is a solid at room temperature and requires adequate heating to achieve sufficient vapor pressure for deposition.[6][7]
-
Troubleshooting Steps:
-
Verify Deposition Temperature: Calibrate your substrate heater to ensure the setpoint temperature accurately reflects the actual temperature at the substrate surface.
-
Optimize Pulse and Purge Times: Perform a saturation study by varying the precursor and co-reactant pulse times while keeping the deposition temperature constant within the ALD window. The GPC should plateau as saturation is reached.
-
Check Precursor Delivery System: Ensure all components of the precursor delivery system are heated uniformly and to the correct temperature to maintain a stable vapor pressure.
Issue 2: Poor Film Quality - High Impurity Content
-
Question: My ZrO₂ films have high levels of carbon and nitrogen impurities. How can I reduce this contamination?
-
Answer: Carbon and nitrogen impurities in ZrO₂ films deposited with TEMAZr often originate from the incomplete reaction of the precursor's ethylmethylamino ligands. Deposition temperature plays a significant role in the efficiency of these reactions.
-
Low Deposition Temperature: At lower temperatures, the surface reactions may not be energetic enough to completely remove the precursor ligands, leading to their incorporation into the growing film. Increasing the deposition temperature within the ALD window can enhance the reaction kinetics and promote more complete ligand removal.[4]
-
Incomplete Oxidation: The choice and delivery of the oxygen source are critical. Insufficient oxidant (e.g., water vapor, ozone) during the co-reactant pulse will result in unreacted precursor fragments remaining on the surface, which then get incorporated as impurities.
-
Precursor Decomposition: At temperatures above the ALD window, TEMAZr can thermally decompose, leading to the incorporation of carbon and nitrogen-containing byproducts into the film.[2][8]
-
Troubleshooting Steps:
-
Increase Deposition Temperature: Gradually increase the deposition temperature within the established ALD window (e.g., in 25°C increments) and analyze the impurity content of the resulting films.
-
Optimize Oxidant Pulse: Ensure the pulse time and concentration of your oxygen source are sufficient for complete reaction with the adsorbed TEMAZr layer.
-
Avoid High Temperatures: Do not exceed the thermal stability limit of the TEMAZr precursor to prevent decomposition-related contamination.
Issue 3: Undesirable Film Crystallinity
-
Question: My ZrO₂ films are amorphous, but I need a crystalline structure (or vice-versa). How can I control the crystallinity of the deposited film?
-
Answer: The crystallinity of ALD-grown ZrO₂ films is strongly dependent on the deposition temperature.
-
Amorphous Films: Deposition at lower temperatures (typically ≤ 100°C) tends to produce amorphous ZrO₂ films.[1]
-
Crystalline Films: As the deposition temperature is increased (typically ≥ 150°C), the films will begin to crystallize.[1] The crystalline phase can also be influenced by the deposition temperature, with tetragonal and monoclinic phases being commonly observed.[5] Thinner films are more likely to be tetragonal.[5]
-
Post-Deposition Annealing: If depositing at a lower temperature is necessary, a post-deposition annealing step at a higher temperature can be used to crystallize the amorphous film.
-
Troubleshooting Steps:
-
Adjust Deposition Temperature: To obtain crystalline films, increase the deposition temperature to 150°C or higher. For amorphous films, use a deposition temperature at or below 100°C.
-
Consider Film Thickness: For applications requiring a specific crystalline phase, be aware that film thickness can influence the resulting phase.
-
Implement Post-Deposition Annealing: If the desired crystallinity cannot be achieved during deposition, explore post-deposition annealing as a method to modify the film structure.
Frequently Asked Questions (FAQs)
-
Q1: What is the typical Atomic Layer Deposition (ALD) window for TEMAZr?
-
Q2: How does the deposition temperature affect the growth per cycle (GPC) of ZrO₂ with TEMAZr?
-
A2: The GPC of ZrO₂ deposited using amino-based precursors like TEMAZr and TDMAZr generally decreases as the deposition temperature increases within the ALD window.[1][9] For example, with a similar precursor, TDMAZr, the GPC was observed to decrease from approximately 1.8 Å/cycle at 50°C to about 0.8 Å/cycle at 225°C.[1]
-
-
Q3: What happens if I deposit at a temperature above the recommended ALD window?
-
A3: Depositing at temperatures above the ALD window (e.g., > 250°C) can lead to thermal decomposition of the TEMAZr precursor.[1][2] This results in a chemical vapor deposition (CVD)-like growth, which is not self-limiting and can lead to poor film uniformity, higher impurity content, and even the cessation of film growth after a certain number of cycles.[1]
-
-
Q4: Can I deposit ZrO₂ films using TEMAZr at room temperature?
-
A4: While thermal ALD with TEMAZr and water typically requires elevated temperatures, plasma-enhanced ALD (PE-ALD) has been shown to enable ZrO₂ deposition at room temperature using TEMAZr and a plasma-excited humidified argon.[10]
-
-
Q5: How does deposition temperature impact the electrical properties of the ZrO₂ film?
-
A5: The deposition temperature influences the film's crystallinity and impurity levels, which in turn affect its electrical properties. Generally, films deposited at higher temperatures within the ALD window exhibit improved crystallinity and lower impurity content, which can lead to a higher dielectric constant and lower leakage currents.[4]
-
Data Presentation
Table 1: Effect of Deposition Temperature on ZrO₂ Film Properties (using TDMAZr, a similar precursor)
| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Crystallinity |
| 50 | ~1.81 | Amorphous |
| 75 | ~1.84 | Amorphous |
| 100 | ~1.60 | Amorphous |
| 150 | ~1.21 | Crystalline |
| 200 | ~0.67 | Crystalline |
| 225 | ~0.66 | Crystalline |
| > 250 | Growth Ceases | - |
Data adapted from studies on TDMAZr, which shows similar trends to TEMAZr.[1]
Table 2: Influence of Deposition Temperature on Film Purity and Electrical Properties (PE-ALD using TEMAZr)
| Deposition Temperature (°C) | Nitrogen Content (%) | Carbon Content (%) | Relative Permittivity |
| 150 | > 0.4 | > 1.5 | 18 - 28 |
| 200 | Lower | Lower | Higher |
| 250 | ~0.4 | ~1.5 | Higher |
Note: Growth rate, film crystallinity, and impurity contents were found to improve with increasing deposition temperature in this PE-ALD process.[4]
Experimental Protocols
Protocol 1: Determination of the ALD Temperature Window for TEMAZr
-
Substrate Preparation: Use clean silicon wafers as substrates.
-
Precursor and Co-reactant: Use TEMAZr as the zirconium precursor and deionized water as the oxygen source.
-
Temperature Variation: Set the deposition temperature to a starting value (e.g., 100°C).
-
ALD Cycles: Perform a fixed number of ALD cycles (e.g., 200 cycles) with sufficient precursor and water pulse times to ensure saturation, separated by adequate purge times.
-
Film Thickness Measurement: Measure the thickness of the deposited ZrO₂ film using an ellipsometer.
-
Repeat: Repeat steps 3-5 for a range of temperatures (e.g., from 100°C to 300°C in 25°C increments).
-
Data Analysis: Calculate the GPC for each temperature. The ALD window is the temperature range where the GPC is relatively constant.
Protocol 2: Analysis of Film Impurity Content
-
Film Deposition: Deposit ZrO₂ films at various temperatures within and outside the determined ALD window.
-
Sample Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the films, specifically quantifying the atomic concentrations of zirconium, oxygen, carbon, and nitrogen.
-
Data Comparison: Compare the impurity levels of films deposited at different temperatures to identify the optimal temperature for minimizing carbon and nitrogen content.
Visualizations
Caption: A typical workflow for an Atomic Layer Deposition (ALD) cycle using TEMAZr and H₂O.
Caption: Logical relationship between deposition temperature and film properties.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dockchemicals.com [dockchemicals.com]
- 7. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]
- 8. THERMAL DECOMPOSITION AND DESORPTION OF DIETHYLAMIDO OF TETRAKIS(DIETHYLAMIDO)ZIRCONIUM (TDEAZr) ON Si(100) [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ZrO2 Film Surface Finish with TEMAZr
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the surface roughness of Zirconium Oxide (ZrO2) films deposited using Tetrakis(ethylmethylamino)zirconium (TEMAZr).
Troubleshooting Guide
This guide addresses common issues encountered during the deposition process that can lead to increased surface roughness.
Problem: High surface roughness in as-deposited ZrO2 films.
| Possible Cause | Recommended Solution |
| Incorrect Deposition Temperature: | The deposition temperature is a critical parameter. Temperatures that are too high can lead to thermal decomposition of the TEMAZr precursor, causing chemical vapor deposition (CVD)-like growth and increased roughness. Temperatures that are too low may result in incomplete reactions and poor film quality. The optimal ALD temperature window for TEMAZr is typically between 150°C and 250°C. Within this range, lower temperatures generally result in smoother films. For instance, a root mean square (RMS) roughness of 0.152 nm has been reported at 150°C, which slightly increases to 0.174 nm at 250°C.[1] Above this window, a sharp increase in roughness is observed, reaching over 2 nm at 300°C due to precursor decomposition.[1] |
| Inadequate Precursor Pulse and Purge Times: | Insufficient TEMAZr pulse time can lead to incomplete surface saturation, resulting in non-uniform film growth and increased roughness. Conversely, an excessively long pulse time does not improve film quality and reduces throughput. Inadequate purge times are a more common issue. If the purge time after the TEMAZr pulse is too short, precursor molecules may not be fully removed from the chamber, leading to parasitic CVD reactions in the gas phase and subsequent particle deposition on the film surface. This significantly increases surface roughness. It is crucial to ensure that both pulse and purge times are optimized for the specific reactor geometry and process conditions to achieve self-limiting growth. |
| Contamination: | Contamination from the substrate surface or residual gases in the deposition chamber can act as nucleation sites for irregular growth, leading to a rougher film. Ensure substrates are meticulously cleaned before deposition and that the vacuum system is performing optimally to minimize background impurities. |
| Non-ideal Precursor Temperature: | The vapor pressure of TEMAZr is dependent on its temperature in the bubbler. If the precursor temperature is too low, the vapor pressure will be insufficient for complete surface saturation during the pulse. If it is too high, it can lead to condensation in the delivery lines or an overly high concentration in the chamber, both of which can negatively impact film smoothness. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to reduce the surface roughness of my as-deposited ZrO2 film?
Post-deposition annealing is a highly effective method for reducing the surface roughness of ZrO2 films. Annealing provides the necessary thermal energy for surface diffusion and film densification, leading to a smoother and more crystalline structure. For ZrO2 films deposited with TEMAZr at 200°C, the as-deposited RMS roughness can be as high as 3.37 nm.[1] Annealing in a nitrogen atmosphere can significantly decrease this roughness.
Q2: How does annealing temperature affect the surface roughness of ZrO2 films?
Higher annealing temperatures generally lead to a greater reduction in surface roughness. For example, a study on ZrO2 films deposited from TEMAZr showed a progressive decrease in RMS roughness with increasing annealing temperature:
-
As-deposited at 200°C: 3.37 nm
-
Annealed at 700°C: 1.96 nm[1]
-
Annealed at 800°C: 1.7 nm[1]
-
Annealed at 900°C: 1.0 nm[1]
It is important to select an annealing temperature that is compatible with the underlying substrate and device structure.
Q3: What is the expected surface roughness for an optimized ALD process using TEMAZr?
With an optimized Atomic Layer Deposition (ALD) process within the thermal window of 150°C to 250°C, it is possible to achieve very smooth as-deposited films. Studies using similar precursors like Tetrakis(dimethylamido)zirconium (TDMAZr) have reported RMS roughness values of less than 4% of the total film thickness.[2] For instance, at 150°C, an RMS roughness of 0.152 nm has been achieved for a similar metal-oxide film.[1]
Q4: Can plasma treatment be used to reduce the surface roughness of ZrO2 films?
The role of plasma treatment is often misunderstood in the context of minimizing as-deposited surface roughness. While plasma treatments are used for surface modification, such as improving adhesion or altering surface energy, they do not typically reduce the roughness of the film. In some cases, non-thermal argon plasma treatment has been shown to increase surface roughness. Therefore, plasma treatment is not a recommended method for smoothing as-deposited ZrO2 films.
Q5: How do I determine the optimal pulse and purge times for TEMAZr?
The optimal pulse and purge times are reactor-specific and should be determined experimentally. A good starting point is to perform a saturation study.
-
Pulse Time Saturation: Fix the deposition temperature, purge time, and reactant (e.g., H2O) pulse/purge times. Then, vary the TEMAZr pulse time while measuring the growth per cycle (GPC). The optimal pulse time is the point at which the GPC no longer increases with longer pulse durations.
-
Purge Time Saturation: With the optimized pulse time, vary the purge time and measure the GPC. The optimal purge time is the minimum time required to see no further change in the GPC, ensuring all excess precursor and byproducts are removed.
Insufficient purge times can lead to a CVD-like growth component, which often results in higher surface roughness.
Data Summary
Table 1: Effect of Deposition Temperature on Surface Roughness
| Deposition Temperature (°C) | RMS Roughness (nm) | Notes |
| 150 | 0.152[1] | Smooth, uniform film growth. |
| 200 | 0.161[1] | Within the optimal ALD window. |
| 250 | 0.174[1] | Upper end of the optimal ALD window. |
| 300 | 2.288[1] | Significant increase in roughness due to precursor decomposition. |
| 350 | 2.436[1] | Further increase in roughness. |
Data is for a similar metal-oxide film, indicating a general trend.
Table 2: Effect of Post-Deposition Annealing on ZrO2 Surface Roughness
| Annealing Temperature (°C) | RMS Roughness (nm) |
| As-deposited (200°C) | 3.37[1] |
| 700 | 1.96[1] |
| 800 | 1.7[1] |
| 900 | 1.0[1] |
Experimental Protocols
Protocol 1: Atomic Layer Deposition of ZrO2 using TEMAZr and H2O
-
Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
-
Load the substrate into the ALD reactor.
-
-
Reactor Setup:
-
Set the deposition temperature to a value within the ALD window (e.g., 200°C).
-
Heat the TEMAZr precursor to a stable temperature to ensure sufficient and consistent vapor pressure (typically 70-80°C).
-
Maintain the precursor delivery lines at a temperature slightly higher than the precursor bubbler to prevent condensation.
-
-
Deposition Cycle:
-
TEMAZr Pulse: Introduce TEMAZr vapor into the reactor for a predetermined pulse time (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption onto the substrate surface.
-
Purge 1: Purge the reactor with an inert gas (e.g., N2 or Ar) for a sufficient time (e.g., 5 - 20 seconds) to remove any unreacted TEMAZr and gaseous byproducts.
-
H2O Pulse: Introduce H2O vapor into the reactor for a set pulse time (e.g., 0.1 - 1.0 seconds) to react with the chemisorbed precursor layer, forming ZrO2 and surface hydroxyl groups.
-
Purge 2: Purge the reactor again with the inert gas (e.g., 5 - 20 seconds) to remove unreacted H2O and byproducts.
-
Repeat this cycle until the desired film thickness is achieved.
-
Protocol 2: Post-Deposition Annealing of ZrO2 Films
-
Sample Preparation:
-
Use a ZrO2 film on a suitable substrate that can withstand the desired annealing temperature.
-
-
Furnace Setup:
-
Place the sample in a tube furnace or rapid thermal annealing (RTA) system.
-
Purge the furnace with an inert gas, such as nitrogen (N2), to create an oxygen-deficient environment.
-
-
Annealing Process:
-
Ramp up the temperature to the target annealing temperature (e.g., 700°C, 800°C, or 900°C).
-
Hold the sample at the target temperature for a specified duration (e.g., 30 - 60 minutes).
-
After the hold time, cool the furnace down to room temperature under the inert gas flow.
-
-
Characterization:
-
Characterize the surface roughness of the annealed film using Atomic Force Microscopy (AFM).
-
Visualizations
Caption: Workflow for achieving smooth ZrO2 films.
Caption: Troubleshooting logic for high surface roughness.
References
Technical Support Center: TEMAZr Precursor Stability and Shelf-Life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and shelf-life of Tetrakis(ethylmethylamino)zirconium (TEMAZr). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is TEMAZr and what are its primary applications?
A1: TEMAZr, or this compound, is an organometallic precursor used in thin film deposition processes.[1][2][3][4] It is a liquid at room temperature and is primarily used for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of zirconium oxide (ZrO₂) thin films.[1][5] These films are critical components in the manufacturing of semiconductors, particularly for DRAM capacitors and other high-k dielectric applications.[6]
Q2: What are the key stability concerns for TEMAZr?
A2: TEMAZr is a thermally stable compound under an inert atmosphere.[7] However, it is highly sensitive to moisture and air.[7] Exposure to ambient conditions can lead to hydrolysis and the formation of non-volatile impurities, which can negatively impact the deposition process and the quality of the resulting thin films. Additionally, prolonged exposure to elevated temperatures can cause thermal decomposition, affecting its vapor pressure and leading to inconsistent film growth.[8][9]
Q3: What is the recommended shelf-life for TEMAZr?
A3: The shelf-life of TEMAZr is highly dependent on storage conditions. When stored properly in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature, it can have a shelf-life of several months to a year. However, once the container is opened, the shelf-life can be significantly reduced due to potential exposure to trace amounts of air and moisture. It is crucial to monitor the precursor's quality regularly, especially after the container has been opened.
Q4: How should TEMAZr be properly handled and stored?
A4: Due to its air and moisture sensitivity, TEMAZr must be handled in a controlled environment, such as a glovebox or under a continuous flow of inert gas.[7] It should be stored in a tightly sealed, dedicated stainless steel container (bubbler) in a cool, dry, and well-ventilated area, away from sources of ignition.[7] The storage temperature should be maintained as recommended by the supplier to minimize potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent film growth rate | 1. Precursor Degradation: The TEMAZr may have been exposed to air or moisture, leading to changes in its vapor pressure. 2. Temperature Fluctuation: Inconsistent heating of the precursor bubbler can cause vapor pressure instability. | 1. Verify Precursor Quality: Perform a quality check of the TEMAZr (see Experimental Protocols section). If degradation is confirmed, replace the precursor. 2. Check Temperature Control: Ensure the bubbler heating system is functioning correctly and providing a stable temperature. |
| Poor film quality (e.g., high impurity levels, poor conformality) | 1. Hydrolyzed Precursor: Moisture contamination has led to the formation of non-volatile zirconium oxide particles in the precursor. 2. Thermal Decomposition: The precursor is being heated at a temperature too close to its decomposition point, leading to the incorporation of carbon and nitrogen impurities into the film. | 1. Handle with Care: Always handle TEMAZr under strict inert conditions to prevent hydrolysis. 2. Optimize Deposition Temperature: Review the deposition process parameters and ensure the precursor is not being overheated. Consider lowering the bubbler temperature if possible. |
| Clogged delivery lines | Particle Formation: Degraded precursor can form solid particles that obstruct the delivery lines. | Inspect and Clean: Regularly inspect the delivery lines for any blockages. If clogging is suspected, the lines should be carefully cleaned or replaced under inert atmosphere. |
| Changes in precursor appearance (e.g., color change, precipitation) | Degradation: The precursor has undergone chemical changes due to exposure to contaminants or prolonged storage at elevated temperatures. | Replace Precursor: Do not use a precursor that shows visible signs of degradation. Dispose of it according to safety guidelines and replace it with a fresh batch. |
Experimental Protocols
Protocol 1: Assessment of TEMAZr Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To qualitatively assess the purity of TEMAZr and detect the presence of degradation products.
Methodology:
-
Sample Preparation: All sample handling must be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Obtain a small aliquot (approximately 0.1 mL) of the TEMAZr sample.
-
Dissolve the aliquot in a deuterated, anhydrous solvent (e.g., benzene-d6 (B120219) or toluene-d8) in an NMR tube.
-
Seal the NMR tube under the inert atmosphere.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of high-purity TEMAZr.
-
Look for the appearance of new peaks or changes in the integration of existing peaks, which may indicate the presence of hydrolysis or decomposition products.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a TEMAZr sample.
Methodology:
-
Instrument Setup: Use a coulometric Karl Fischer titrator suitable for trace water analysis in non-aqueous liquids. The titration cell should be properly conditioned to be free of ambient moisture.
-
Sample Handling: All sample transfers must be performed under an inert atmosphere to prevent contamination from atmospheric moisture.
-
Titration:
-
Inject a known volume or weight of the TEMAZr sample into the conditioned titration cell.
-
The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The instrument's software will calculate the water content in parts per million (ppm) or percentage.
Protocol 3: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of TEMAZr.
Methodology:
-
Sample Preparation: In an inert atmosphere, load a small, accurately weighed sample of TEMAZr (typically 5-10 mg) into a TGA pan.
-
TGA Measurement:
-
Place the sample pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen or argon).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of significant weight loss indicates the beginning of thermal decomposition. This data can be used to establish the maximum safe operating temperature for the precursor.
-
Visualizations
Caption: Workflow for TEMAZr stability assessment.
Caption: Simplified hydrolysis pathway of TEMAZr.
References
- 1. youtube.com [youtube.com]
- 2. ALD Precursor Safety And Handling Best Practices [eureka.patsnap.com]
- 3. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
- 4. plasma-ald.com [plasma-ald.com]
- 5. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. dockchemicals.com [dockchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Zirconium Formamidinate Precursor for the ALD of ZrO2 | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
Influence of co-reactants on ALD processes with TEMAZr.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Atomic Layer Deposition (ALD) processes utilizing Tetrakis(ethylmethylamino)zirconium (TEMAZr) as the precursor. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation with different co-reactants.
Troubleshooting Guides
This section provides solutions to common problems that may arise during TEMAZr-based ALD.
| Problem | Potential Cause | Recommended Solution |
| Low Growth per Cycle (GPC) | Incomplete surface reactions. | - Ensure sufficient precursor and co-reactant dosage times to achieve saturation. - Verify the substrate temperature is within the optimal ALD window for the specific co-reactant. - Check for precursor degradation. |
| Precursor depletion in high aspect ratio structures. | - Increase precursor exposure and purge times to allow for diffusion into deep trenches or pores.[1] | |
| High Carbon and Nitrogen Impurities | Incomplete ligand removal. | - Optimize the co-reactant pulse and purge times. Longer purge times can aid in the removal of byproducts.[2] - Increase the deposition temperature within the ALD window to enhance ligand removal reactions. - For plasma-enhanced ALD (PEALD), increase plasma power or exposure time to more effectively break down precursor ligands.[3] |
| Precursor decomposition. | - Ensure the bubbler and delivery lines are not heated above the precursor's decomposition temperature. TEMAZr decomposition can occur at temperatures above 230-250°C.[4][5] | |
| Non-Uniform Film Thickness | Non-uniform precursor or co-reactant distribution. | - Optimize the gas flow dynamics within the reactor. - Ensure adequate purge times to prevent intermixing of precursor and co-reactant (Chemical Vapor Deposition - CVD component).[6] |
| Temperature gradients across the substrate. | - Verify the temperature uniformity of the substrate heater. | |
| Film Growth Stops After a Certain Number of Cycles | Precursor decomposition at high temperatures. | - Operate within the established ALD temperature window. For TDMAZr (a related precursor), growth cessation has been observed at temperatures of 250°C and above.[7] |
| "Soft" saturation where the precursor physically adsorbs but does not chemically react. | - Optimize precursor pulse and purge times. In-situ techniques like Quartz Crystal Microbalance (QCM) can help determine true saturation. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the typical ALD window for TEMAZr?
The optimal ALD temperature window for TEMAZr depends on the co-reactant used. Generally, a window between 150°C and 250°C is reported for processes using O₂ plasma.[8] For water-based processes with the related precursor TDMAZr, the window is reported to be between 150°C and 225°C.[7] It is crucial to determine the optimal window for your specific process and co-reactant to avoid precursor decomposition at higher temperatures and condensation or slow reaction rates at lower temperatures.[9]
Q2: How do I handle TEMAZr safely?
TEMAZr is a reactive organometallic compound. It is crucial to handle it in an inert atmosphere (e.g., a glovebox) to prevent reactions with air and moisture.[10] Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and storage instructions.
Co-Reactant Specific Questions
Water (H₂O) as Co-reactant
Q3: What is the expected Growth Per Cycle (GPC) for the TEMAZr/H₂O process?
For the closely related precursor Tetrakis(dimethylamino)zirconium (TDMAZr) with water, the GPC is temperature-dependent and has been reported to be around 1.1 Å/cycle at 200°C.[11] The GPC can be higher at lower temperatures and decreases as the temperature increases within the ALD window.[7]
Q4: My ZrO₂ films grown with water have high impurity levels. How can I reduce them?
Incomplete removal of the ethylmethylamino ligands is a common source of carbon and nitrogen impurities. To mitigate this, ensure complete surface reactions by optimizing the water pulse and purge times. Increasing the deposition temperature within the ALD window can also promote more efficient ligand exchange reactions.
Ozone (O₃) as Co-reactant
Q5: What are the advantages of using ozone over water as a co-reactant?
Ozone is a stronger oxidizing agent than water and can lead to more complete combustion of the precursor ligands, potentially resulting in films with lower carbon and nitrogen impurity levels.[12] It can also enable deposition at different temperature regimes.
Q6: I am observing a higher-than-expected GPC with the TEMAZr/O₃ process. Is this normal?
Some studies have reported a higher GPC for ozone-based processes compared to water-based ones. This can sometimes be attributed to a sub-surface oxygen reservoir mechanism where more than a monolayer of reactive oxygen species from ozone is incorporated into the film.[13] However, it is essential to verify that the process is self-limiting and not exhibiting a CVD-like growth component by performing saturation curve experiments for both the precursor and ozone pulses.
Plasma (e.g., O₂, N₂/H₂) as Co-reactant
Q7: What are the benefits of using a plasma-enhanced ALD (PEALD) process with TEMAZr?
PEALD processes can offer several advantages, including deposition at lower temperatures, higher growth rates, and potentially improved film properties due to the higher reactivity of plasma species.[3] For instance, using an O₂ plasma with TEMAZr has been shown to produce high-quality ZrO₂ films at temperatures between 150°C and 250°C.[8]
Q8: I am experiencing plasma damage to my substrate. How can I minimize this?
To minimize plasma-induced damage, you can try a few approaches. Using a remote plasma source, where the plasma is generated away from the substrate, can reduce ion bombardment. Optimizing the plasma power and exposure time is also critical; use the minimum power and time necessary to achieve complete reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for TEMAZr-based ALD processes with different co-reactants.
Table 1: Growth Per Cycle (GPC) with Different Co-Reactants
| Co-reactant | Temperature (°C) | GPC (Å/cycle) | Reference(s) |
| H₂O | 200 | ~1.1 | [11] |
| O₂ Plasma | 150-250 | 1.1 - 1.7 | [8] |
| O₂ Plasma | 110 | 1.4 | [3] |
| O₂ Plasma | 250 | 1.1 | [3] |
| Plasma-excited humidified argon | Room Temperature | 1.7 | [11] |
Table 2: Impurity Content with Different Co-Reactants
| Co-reactant | Temperature (°C) | Nitrogen Content (at. %) | Carbon Content (at. %) | Reference(s) |
| O₂ Plasma | 150 | ~3 | - | [3] |
| O₂ Plasma | 150-250 | < 0.4 | < 1.5 | [8] |
Experimental Protocols
Key Experiment: Determining the ALD Window
Objective: To identify the temperature range where self-limiting growth occurs.
Methodology:
-
Set the precursor and co-reactant pulse and purge times to values that ensure saturation at a mid-range temperature (e.g., 200°C).
-
Deposit a fixed number of ALD cycles (e.g., 100 cycles) on a series of substrates at different temperatures (e.g., from 100°C to 300°C in 25°C increments).
-
Measure the thickness of the deposited film on each substrate using an appropriate technique (e.g., ellipsometry).
-
Calculate the GPC for each temperature.
-
Plot the GPC as a function of temperature. The ALD window is the temperature range where the GPC is relatively constant.
Key Experiment: Saturation Curves
Objective: To determine the minimum precursor and co-reactant pulse times required for self-limiting surface reactions.
Methodology:
-
Precursor Saturation:
-
Fix the deposition temperature, co-reactant pulse time, and all purge times.
-
Vary the TEMAZr pulse time over a range (e.g., 0.1 to 2.0 seconds).
-
Deposit a fixed number of cycles for each pulse time and measure the resulting film thickness.
-
Plot GPC versus TEMAZr pulse time. The pulse time at which the GPC no longer increases is the saturation pulse time.
-
-
Co-reactant Saturation:
-
Fix the deposition temperature, TEMAZr pulse time (at its saturation value), and all purge times.
-
Vary the co-reactant pulse time over a range.
-
Deposit a fixed number of cycles for each pulse time and measure the resulting film thickness.
-
Plot GPC versus co-reactant pulse time. The pulse time at which the GPC no longer increases is the saturation pulse time.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 10. ALD Precursor Safety And Handling Best Practices [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide: TEMAZr vs. TDMAZ for Zirconium Oxide ALD
For researchers, scientists, and professionals in drug development, the choice of precursor is critical in the atomic layer deposition (ALD) of high-quality zirconium oxide (ZrO₂) thin films. This guide provides an objective comparison of two common precursors, Tetrakis(ethylmethylamino)zirconium (TEMAZr) and Tetrakis(dimethylamino)zirconium (TDMAZ), supported by experimental data to inform precursor selection for specific applications.
Zirconium oxide is a versatile material with applications ranging from high-k dielectrics in microelectronics to biocompatible coatings in medical devices. The quality of the deposited ZrO₂ films is highly dependent on the precursor chemistry and process parameters. TEMAZr and TDMAZ are popular choices due to their thermal stability and reactivity. This guide will delve into a comparison of their performance based on key metrics such as growth per cycle (GPC), deposition temperature, and resulting film properties.
Performance Comparison at a Glance
| Parameter | TEMAZr | TDMAZ | Oxidizing Agent(s) |
| Growth Per Cycle (GPC) | ~0.8 - 1.7 Å/cycle | ~0.5 - 1.84 Å/cycle | H₂O, O₂, O₃, Plasma |
| ALD Temperature Window | 150 - 300 °C | 150 - 250 °C | Not Applicable |
| Refractive Index | ~2.16 (as-deposited) | Not specified | Not Applicable |
| Dielectric Constant | 16.1 - 26.9 | 7.5 - 11 (with H₂O), 32.57 (with O₃) | H₂O, O₂, O₃, Plasma |
| Film Purity (Nitrogen) | ~3% (with O₂ plasma) | Not specified | O₂ Plasma |
| Surface Roughness (RMS) | ~3.37 nm (as-deposited) | 0.293 nm (amorphous), 1.718 nm (crystalline) | Not Applicable |
In-Depth Analysis
Growth Per Cycle (GPC) and Deposition Temperature
The GPC is a crucial factor in ALD, dictating the deposition rate and process efficiency. For TEMAZr , a GPC of approximately 0.8 Å/cycle has been reported when using H₂O as the oxidizing agent.[1] In plasma-enhanced ALD (PEALD) using an oxygen plasma, the GPC can range from 0.11 to 0.14 nm/cycle at temperatures between 110 and 250°C.[2] Another study utilizing O₂ plasma reported deposition rates as high as 0.17 nm/cycle.[3] A temperature-independent GPC of 0.94 Å/cycle was observed between 150–215 °C.[2][4]
TDMAZ , on the other hand, exhibits a wider range of GPC depending on the deposition temperature and co-reactant. When using water as the precursor, the GPC can vary from approximately 1.84 Å/cycle at 75 °C down to 0.67 Å/cycle at 200 °C.[5] The deposition of ZrO₂ using TDMAZ and water has been demonstrated in the low-temperature range of 150–250 °C.[6][7] When ozone (O₃) is used as the oxidant, a relatively constant deposition rate of 0.125 nm/cycle is achieved within an ALD temperature window of 200–250 °C.[8] It is important to note that the thermal decomposition of TDMAZ can occur at temperatures above 250 °C.[9]
Film Properties
The resulting properties of the ZrO₂ films are critical for their intended application.
-
Refractive Index: For films grown from TEMAZr, a refractive index of 2.16 at a wavelength of 632 nm has been measured for as-deposited films.[1]
-
Dielectric Constant: TEMAZr-based ZrO₂ films have shown dielectric constants ranging from 16.1 to 26.9.[2] For TDMAZ, the dielectric constant can be between 7.5 and 11 when using water as the co-reactant.[6] Significantly, a high dielectric constant of 32.57 has been reported for ZrO₂ films grown using TDMAZ and ozone.[8]
-
Film Purity: In PEALD processes with TEMAZr and an oxygen plasma, the resulting ZrO₂ films deposited at 150°C contained approximately 3% nitrogen impurity, which originates from the amino-groups in the precursor.[2]
-
Surface Roughness: As-deposited ZrO₂ films from TEMAZr exhibited a root mean square (RMS) roughness of 3.37 nm.[1] For TDMAZ, the surface roughness is dependent on the film's crystallinity, with amorphous films being significantly smoother (0.293 nm RMS) than crystalline films (1.718 nm RMS).[10]
Experimental Protocols
Below are representative experimental methodologies for ZrO₂ ALD using TEMAZr and TDMAZ.
TEMAZr with H₂O
-
Precursor: this compound (TEMAZr)
-
Oxidant: Deionized Water (H₂O)
-
Substrate Temperature: 150 - 215 °C
-
Typical ALD Cycle:
-
TEMAZr pulse
-
Inert gas purge (e.g., N₂ or Ar)
-
H₂O pulse
-
Inert gas purge (e.g., N₂ or Ar)
-
TDMAZ with H₂O
-
Precursor: Tetrakis(dimethylamino)zirconium (TDMAZ), held at 70 °C
-
Oxidant: Deionized Water (H₂O)
-
Substrate Temperature: 200 °C
-
Typical ALD Cycle:
-
Growth Rate: ~0.67 Å/cycle at 200 °C[5]
Note: The pulse and purge times, especially for high aspect ratio substrates, can be significantly longer to ensure complete reaction and removal of byproducts.
Process Visualization
The fundamental workflow of a thermal ALD process for ZrO₂ using either TEMAZr or TDMAZ with water as the oxidant can be visualized as a four-step cycle.
Conclusion
Both TEMAZr and TDMAZ are viable precursors for the ALD of high-quality ZrO₂ thin films. The choice between them will depend on the specific requirements of the application.
-
TEMAZr appears to offer a stable, temperature-independent GPC in a thermal process with water and can be effectively used in PEALD processes.
-
TDMAZ provides flexibility with a GPC that is highly dependent on temperature when using water, allowing for process tuning. Furthermore, the use of ozone as a co-reactant with TDMAZ can yield films with a significantly higher dielectric constant.
Researchers should consider the desired film properties, deposition temperature constraints, and available equipment (thermal vs. plasma-enhanced ALD) when selecting the appropriate zirconium precursor. The detailed experimental data and protocols provided in this guide serve as a valuable starting point for process development and optimization.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Low temperature atomic layer deposition of zirconium oxide for inkjet printed transistor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Structure and Dielectric Property of High-k ZrO2 Films Grown by Atomic Layer Deposition Using Tetrakis(Dimethylamido)Zirconium and Ozone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zirconium Precursors: Unveiling the Advantages of Tetrakis(ethylmethylamino)zirconium
In the realm of advanced materials synthesis, particularly for thin-film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), the choice of precursor is paramount. For the deposition of high-quality zirconium-based films, such as zirconium dioxide (ZrO₂), a critical component in next-generation microelectronics, various precursors are available, each with a unique set of properties. This guide provides a comprehensive comparison of Tetrakis(ethylmethylamino)zirconium (TEMAZr) with other common zirconium precursors, including Tetrakis(dimethylamino)zirconium (TDMAZ), Zirconium Tetrachloride (ZrCl₄), and Cyclopentadienyl (Cp)-based precursors.
Executive Summary
This compound (TEMAZr) emerges as a compelling precursor for many ALD and CVD applications, offering a balanced profile of reactivity, volatility, and thermal stability. While no single precursor is universally superior for all applications, TEMAZr often presents a favorable combination of attributes, particularly for processes requiring low to moderate deposition temperatures and high-quality films with low impurity levels. This guide will delve into the experimental data that substantiates these claims, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.
Performance Comparison of Zirconium Precursors
The selection of a zirconium precursor is a trade-off between several key performance indicators. The following tables summarize the quantitative data for TEMAZr and its alternatives, compiled from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Precursor | Chemical Formula | ALD Temperature Window (°C) | Growth Per Cycle (GPC) (Å/cycle) | Co-reactant(s) |
| TEMAZr | Zr[N(C₂H₅)(CH₃)]₄ | 150 - 250[1] | ~1.1 (at 200°C)[1][2] / 0.17 (at RT, PEALD)[2] | H₂O, O₂, O₃ plasma |
| TDMAZ | Zr[N(CH₃)₂]₄ | 200 - 250[3] | ~1.25 (at 200-250°C)[3] | H₂O, O₃ |
| ZrCl₄ | ZrCl₄ | 180 - 600 | Variable, typically lower than amides | H₂O, O₃ |
| CpZr(NMe₂)₃ (ZAC) | (C₅H₅)Zr[N(CH₃)₂]₃ | 200 - 300[4] | 0.8 - 1.0 | H₂O, O₃[5] |
| MCPZr | (CH₃C₅H₄)Zr(NC₄H₈)₃ | 250 - 400[4] | Not specified | O₃ |
Table 1: Comparison of ALD Process Parameters for Various Zirconium Precursors.
| Precursor | Film Purity (Impurity Levels) | Conformality (Step Coverage) |
| TEMAZr | Low carbon (< 2 atom%) and nitrogen (< 0.4% with O₂ plasma) incorporation.[1][6] | Good (> 80% on high aspect ratio structures).[6] |
| TDMAZ | Low carbon impurity within the ALD window.[3] | High (100% on high aspect ratio holes). |
| ZrCl₄ | Potential for chlorine (Cl) contamination, especially at lower temperatures. | Generally good. |
| CpZr(NMe₂)₃ (ZAC) | Low impurity levels. | Good (80-90% on high aspect ratio trenches). |
| MCPZr | Lower impurity concentration compared to ZAC.[7] | Not specified. |
Table 2: Comparison of Film Properties for Various Zirconium Precursors.
Key Advantages of this compound (TEMAZr)
Based on the available data, TEMAZr offers several distinct advantages over other zirconium precursors:
-
Lower Deposition Temperatures: TEMAZr can be effectively used at lower temperatures compared to some other precursors, which is beneficial for temperature-sensitive substrates and for reducing the thermal budget of the overall fabrication process.
-
Good Thermal Stability within its Operating Window: While some novel precursors offer higher thermal stability, TEMAZr possesses sufficient stability for a wide range of applications, with a well-defined ALD window.
-
High Reactivity: As a metalorganic amide, TEMAZr exhibits high reactivity towards common co-reactants like water and ozone, leading to efficient film growth.
-
Excellent Film Quality: Films deposited using TEMAZr generally exhibit low impurity levels, particularly low carbon and nitrogen content, which is crucial for the electrical performance of dielectric layers.
-
Good Conformality: TEMAZr demonstrates the ability to produce highly conformal films, a critical requirement for coating complex three-dimensional structures in modern microelectronic devices.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the ALD of ZrO₂ using different precursors.
Thermal ALD of ZrO₂ using TEMAZr and H₂O
This protocol describes a typical thermal ALD process for depositing zirconium dioxide using this compound and water.
-
Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned using a standard procedure to remove organic and particulate contamination. A common method involves sonication in acetone (B3395972) and isopropyl alcohol, followed by a deionized water rinse and drying with nitrogen.
-
Reactor Setup: The ALD reactor is purged with an inert gas (e.g., N₂) to establish an inert atmosphere. The substrate is loaded into the reaction chamber.
-
Deposition Parameters:
-
ALD Cycle:
-
Step 1: TEMAZr Pulse: A pulse of TEMAZr vapor (e.g., 1 second) is introduced into the reaction chamber.[8]
-
Step 2: Purge 1: The chamber is purged with N₂ (e.g., 20 seconds) to remove any unreacted TEMAZr and gaseous byproducts.[8]
-
Step 3: H₂O Pulse: A pulse of H₂O vapor (e.g., 0.05 seconds) is introduced to react with the adsorbed TEMAZr layer.[8]
-
Step 4: Purge 2: The chamber is purged again with N₂ to remove unreacted H₂O and byproducts.
-
-
Film Growth: The ALD cycle is repeated until the desired film thickness is achieved.
Thermal ALD of ZrO₂ using TDMAZ and O₃
This protocol outlines a typical thermal ALD process for depositing zirconium dioxide using Tetrakis(dimethylamino)zirconium and ozone.
-
Substrate Preparation: Similar to the TEMAZr protocol, the substrate is thoroughly cleaned.
-
Reactor Setup: The ALD reactor is prepared under an inert atmosphere, and the substrate is loaded.
-
Deposition Parameters:
-
ALD Cycle:
-
Step 1: TDMAZ Pulse: A pulse of TDMAZ vapor is introduced into the chamber.
-
Step 2: Purge 1: The chamber is purged with an inert gas.
-
Step 3: O₃ Pulse: A pulse of O₃ is introduced to react with the adsorbed TDMAZ layer.
-
Step 4: Purge 2: The chamber is purged with an inert gas.
-
-
Film Growth: The cycle is repeated to grow the film to the target thickness.
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Atomic Layer Deposition of ZrO2 Films at High Temperatures (>350 °C) Using a Modified Cyclopentadienyl Zr Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atomic Layer Deposition of ZrO2 on Titanium Inhibits Bacterial Adhesion and Enhances Osteoblast Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
A Comparative Guide to Reaction Mechanisms in TEMAZr-Based ALD
For researchers, scientists, and professionals in drug development, the precise deposition of thin films is paramount. Zirconium dioxide (ZrO₂), with its high dielectric constant and biocompatibility, is a material of significant interest. Atomic Layer Deposition (ALD) offers unparalleled control over film thickness and conformality at the atomic level. Tetrakis(ethylmethylamino)zirconium (TEMAZr) is a widely used precursor for ZrO₂ ALD, but a thorough understanding of its reaction mechanism in comparison to other zirconium precursors is crucial for process optimization and material properties control.
This guide provides an in-depth analysis of the reaction mechanisms in TEMAZr-based ALD, juxtaposed with common alternative zirconium precursors. We present supporting experimental data, detailed methodologies for key analytical techniques, and visualizations of the reaction pathways to facilitate a comprehensive understanding.
Comparison of Reaction Mechanisms
The fundamental principle of ALD involves sequential, self-limiting surface reactions. For ZrO₂ deposition, this typically involves the exposure of a substrate to a zirconium precursor followed by an oxygen source. The nature of the precursor's ligands and the choice of the oxygen source dictate the specific reaction pathways, byproducts, and ultimately, the properties of the deposited film.
The reaction mechanism for TEMAZr using water (H₂O) as the oxygen source proceeds via a ligand exchange mechanism. The process begins with the reaction of TEMAZr with hydroxyl (-OH) groups on the substrate surface, leading to the release of one or more ethylmethylamine ligands and the formation of a covalent bond between the zirconium and the surface oxygen. The subsequent introduction of water reacts with the remaining ethylmethylamino ligands on the zirconium, regenerating the hydroxylated surface for the next ALD cycle.
In contrast, other zirconium precursors exhibit different reaction characteristics as detailed in the table below.
| Precursor | Abbreviation | Oxygen Source | First Half-Reaction | Second Half-Reaction | Byproducts |
| This compound | TEMAZr | H₂O | Ligand exchange between TEMAZr and surface -OH groups. | H₂O reacts with remaining surface amino ligands to form new -OH groups. | Ethylmethylamine |
| Tetrakis(dimethylamino)zirconium | TDMAZ | H₂O | Ligand exchange and coupling reactions with surface -OH groups.[1][2][3][4][5] | Complex reactions involving ligand exchange and formation of bridged products.[5][6] | Dimethylamine[5] |
| Zirconium Chloride | ZrCl₄ | H₂O | Reaction with surface -OH groups, releasing one or two HCl molecules.[7][8] | H₂O reacts with remaining Cl ligands to form -OH groups and release HCl.[7] | Hydrogen Chloride (HCl)[7][8] |
| Tris(dimethylamino)(cyclopentadienyl)zirconium | TDCZ | O₃ | Release of two dimethylamino ligands upon reaction with the ozonated surface.[9] | Ozone reacts with remaining ligands to form ZrO₂ and regenerate reactive sites. | Not fully detailed in provided context. |
Performance Comparison
The choice of precursor significantly impacts the performance of the ALD process, including the growth per cycle (GPC), deposition temperature window, and the purity of the resulting film.
| Precursor | Oxygen Source | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Purity |
| TEMAZr | H₂O | 200 | ~1.1[6] | High purity, low carbon and nitrogen contamination. |
| TDMAZ | H₂O | 50 - 275 | 1.81 @ 50°C, 0.66 @ 225°C[10] | Purity is temperature-dependent; higher temperatures can lead to precursor decomposition.[10] |
| ZrCl₄ | H₂O | 250 - 500 | Varies with temperature, typically lower than amino precursors. | Can result in chlorine contamination, especially at lower temperatures.[8] |
| TDCZ | O₃ | Not specified | Not specified | Information not available in the provided context. |
Experimental Protocols
A deep understanding of ALD reaction mechanisms relies on sophisticated in-situ analytical techniques. Below are the methodologies for key experiments used to probe these surface reactions in real-time.
In-situ Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Objective: To identify the chemical bonds of surface species during each ALD half-reaction.
-
Methodology: An infrared beam is directed through an internal reflection element (e.g., a germanium crystal) that also serves as the substrate. The evanescent wave at the surface interacts with the deposited film, and changes in the vibrational modes of surface functional groups are monitored in real-time. This allows for the direct observation of ligand removal and hydroxyl group formation.
In-situ Quartz Crystal Microbalance (QCM)
-
Objective: To measure the mass change per ALD cycle and per half-cycle with high precision.[11]
-
Methodology: A quartz crystal resonator is placed in the ALD reactor and serves as the deposition substrate. The resonance frequency of the crystal changes linearly with mass. By monitoring this frequency, the mass gain during the precursor pulse and the mass change during the oxygen source pulse can be determined, providing quantitative information about the number of ligands exchanged and the growth rate.[11][12]
In-situ Quadrupole Mass Spectrometry (QMS)
-
Objective: To identify the volatile byproducts released during each ALD half-reaction.[12]
-
Methodology: A mass spectrometer is connected to the ALD reactor exhaust. During each precursor pulse and purge, the gas-phase species are ionized and separated based on their mass-to-charge ratio. This allows for the identification of the reaction byproducts, confirming the proposed ligand exchange mechanisms.[13]
Visualizing the Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows using the DOT language for Graphviz.
Caption: Reaction pathway for TEMAZr-based ALD with water.
Caption: Experimental workflow for comparing ALD precursors.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water [frontiersin.org]
- 5. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction mechanism studies on the zirconium chloride–water atomic layer deposition process - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Reaction mechanism of atomic layer deposition of zirconium oxide using tris(dimethylamino)cyclopentadienyl zirconium: experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. osti.gov [osti.gov]
- 11. In situ Studies of ALD Processes & Reaction Mechanisms – Atomic Limits [atomiclimits.com]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
A Comparative Guide: Thermal ALD vs. PEALD of Zirconium Dioxide with TEMAZr
For researchers, scientists, and drug development professionals, the precise deposition of thin films is paramount. Zirconium dioxide (ZrO₂), with its high dielectric constant and thermal stability, is a key material in many advanced applications. This guide provides a detailed comparison of two common atomic layer deposition (ALD) techniques for ZrO₂ using the precursor Tetrakis(ethylmethylamino)zirconium (TEMAZr): thermal ALD and plasma-enhanced ALD (PEALD).
This comparison is based on experimental data from various studies to provide an objective overview of the performance of each method.
Performance Comparison at a Glance
The choice between thermal ALD and PEALD for depositing ZrO₂ films from TEMAZr depends critically on the desired film properties and process constraints, such as thermal budget. PEALD generally offers the advantage of lower deposition temperatures, which is crucial for temperature-sensitive substrates. This is achieved by using plasma to provide the necessary activation energy for the surface reactions, rather than relying solely on thermal energy. This can lead to films with different characteristics compared to their thermally deposited counterparts.
| Performance Metric | Thermal ALD with TEMAZr & H₂O | PEALD with TEMAZr & O₂ Plasma | Key Observations |
| Growth Per Cycle (GPC) | ~0.8 - 1.1 Å/cycle[1] | ~1.1 - 1.7 Å/cycle[2] | PEALD generally exhibits a higher GPC, potentially leading to faster overall deposition times. |
| Deposition Temperature | 150 - 300 °C[3] | 100 - 250 °C[2] | PEALD allows for significantly lower deposition temperatures. |
| Film Density | Lower | Higher | PEALD often results in denser films due to the energetic plasma species enhancing surface reactions.[2] |
| Refractive Index | ~1.9 - 2.1 | ~2.0 - 2.2 | The refractive index is generally slightly higher for PEALD films, consistent with higher density. |
| Dielectric Constant (k) | ~18 - 25[4] | ~20 - 38[5] | PEALD has the potential to produce films with a higher dielectric constant. |
| Leakage Current Density | Generally higher | Generally lower | PEALD films often exhibit lower leakage currents, indicating better insulating properties.[6] |
| Impurity Content (N, C) | Higher | Lower[2] | The plasma process in PEALD is more effective at removing precursor ligands, resulting in lower impurity levels.[2] |
Experimental Methodologies
To ensure reproducibility and a clear understanding of the data presented, the following are typical experimental protocols for both thermal and plasma-enhanced ALD of ZrO₂ using TEMAZr.
Thermal ALD Protocol (TEMAZr + H₂O)
This process relies on thermal energy to drive the self-limiting surface reactions between the TEMAZr precursor and a water vapor co-reactant.
| Parameter | Typical Value |
| Precursor | This compound (TEMAZr) |
| Co-reactant | Deionized Water (H₂O) |
| Deposition Temperature | 200 - 250 °C |
| TEMAZr Pulse Time | 0.5 - 2.0 seconds |
| H₂O Pulse Time | 0.1 - 1.0 seconds |
| Purge Time (Ar or N₂) | 5 - 20 seconds |
| Substrate | Si (100) |
PEALD Protocol (TEMAZr + O₂ Plasma)
This process utilizes an oxygen plasma to provide the energy for the reaction with the adsorbed TEMAZr precursor, allowing for lower process temperatures.
| Parameter | Typical Value |
| Precursor | This compound (TEMAZr) |
| Co-reactant | Oxygen (O₂) Plasma |
| Deposition Temperature | 150 - 200 °C |
| TEMAZr Pulse Time | 0.5 - 2.0 seconds |
| O₂ Plasma Time | 2 - 10 seconds |
| Plasma Power | 100 - 300 W |
| Purge Time (Ar or N₂) | 5 - 20 seconds |
| Substrate | Si (100) |
Process Workflows and Mechanisms
The fundamental difference between thermal and PEALD lies in the co-reactant step. The following diagrams illustrate the logical flow of each process.
Signaling Pathway: Precursor-Surface Interaction
The underlying mechanism for both processes begins with the chemisorption of the TEMAZr precursor onto the substrate surface. The key difference lies in the subsequent reaction pathway initiated by either thermal energy or plasma.
References
A Researcher's Guide to Validating ZrO₂ Film Stoichiometry: A Comparative Analysis of Characterization Techniques
For researchers, scientists, and drug development professionals working with zirconium dioxide (ZrO₂) thin films, ensuring precise stoichiometry is critical for achieving desired material properties and device performance. This guide provides a comparative overview of four prominent characterization techniques for validating the stoichiometry of ZrO₂ films: X-ray Photoelectron Spectroscopy (XPS), Rutherford Backscattering Spectrometry (RBS), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD).
This document outlines the fundamental principles of each technique, presents their respective strengths and limitations in the context of stoichiometric analysis, and provides detailed experimental protocols. A quantitative comparison is summarized in Table 1, followed by a logical workflow to aid in selecting the most appropriate technique for your specific research needs.
Key Characterization Techniques at a Glance
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is highly effective for thin film analysis due to its shallow probing depth.
Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion scattering technique used for elemental analysis of thin films. It is particularly powerful for determining stoichiometry without the need for reference standards, providing accurate and quantitative compositional information.[1][2] RBS is often used to calibrate other analytical methods.[1]
Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with a scanning electron microscope (SEM). While widely accessible, its accuracy for thin film stoichiometry can be influenced by various factors.[3]
X-ray Diffraction (XRD) is primarily used to determine the crystallographic structure and phase composition of materials.[4] While stoichiometry can influence the crystal phase of ZrO₂, XRD does not directly measure the elemental composition. It is difficult to distinguish between the tetragonal and cubic phases of ZrO₂ using XRD due to similar lattice parameters and peak broadening.[5]
Quantitative Comparison of Techniques
The following table summarizes the key performance parameters of XPS, RBS, EDS, and XRD for the validation of ZrO₂ film stoichiometry.
| Parameter | X-ray Photoelectron Spectroscopy (XPS) | Rutherford Backscattering Spectrometry (RBS) | Energy-Dispersive X-ray Spectroscopy (EDS) | X-ray Diffraction (XRD) |
| Primary Measurement | Elemental composition, chemical state | Elemental composition, film thickness | Elemental composition | Crystal structure, phase identification |
| Stoichiometry Determination | Direct, quantitative | Direct, quantitative (standardless) | Semi-quantitative to quantitative (with standards) | Indirect, inferred from phase |
| Reported Stoichiometry (O/Zr) | 1.98 ± 0.03, 1.99 ± 0.03[6] | Typically provides high accuracy | Dependent on standards and matrix correction | Not directly applicable |
| Accuracy | Good to excellent (typically 1-5%) | Excellent (often ≤ 1%)[7][8] | Fair to good (can be >5-10% without proper standards) | Not applicable for direct stoichiometry |
| Precision | High | High | Moderate to high | High (for lattice parameters) |
| Probing Depth | 1-10 nm | 10 nm - 2 µm | 1-5 µm | Bulk of the film |
| Detection Limit | ~0.1 atomic % | ~0.01 atomic % for heavy elements | ~0.1 atomic % | ~1-5% for crystalline phases |
| Key Advantage | Surface sensitivity, chemical state information | High accuracy, standardless quantification | Fast, readily available with SEM | Phase identification |
| Key Limitation | Surface contamination can affect results | Limited sensitivity for light elements, potential for beam damage | Lower accuracy for thin films, matrix effects | Does not directly measure stoichiometry |
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of Zr and O at the film surface.
Methodology:
-
Sample Preparation: Mount the ZrO₂ thin film on a sample holder using conductive, vacuum-compatible tape or clips. Ensure the surface is free from adventitious contamination as much as possible. For insulating films, a low-energy electron flood gun may be necessary for charge compensation.
-
Instrumentation: Utilize an XPS system with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Analysis Parameters:
-
Vacuum: Maintain an ultra-high vacuum (UHV) environment (typically <10⁻⁸ mbar).
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) with a high pass energy (e.g., 160 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Zr 3d and O 1s core levels using a lower pass energy (e.g., 20-40 eV) to achieve better energy resolution for chemical state analysis.
-
Take-off Angle: A standard take-off angle of 90° is typically used. Angle-resolved XPS (ARXPS) can be performed by varying the take-off angle to probe different depths.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical states.
-
Calculate the atomic concentrations of Zr and O from the integrated peak areas of the Zr 3d and O 1s signals, corrected by their respective relative sensitivity factors (RSFs). The stoichiometry is then determined from the O/Zr atomic ratio.[6][9]
-
Rutherford Backscattering Spectrometry (RBS)
Objective: To obtain a quantitative, non-destructive depth profile of the elemental composition of the ZrO₂ film.
Methodology:
-
Sample Preparation: Mount the ZrO₂ film on a goniometer within a high-vacuum chamber. The sample should be conductive or mounted on a conductive substrate to prevent charging.
-
Instrumentation: Use an RBS system consisting of an ion source (typically producing He⁺ or H⁺ ions), a particle accelerator, and a solid-state detector.
-
Analysis Parameters:
-
Ion Beam: A 1.5-2.3 MeV He⁺ ion beam is commonly used.[8]
-
Scattering Angle: The detector is typically positioned at a large backscattering angle, commonly between 160° and 170°, to maximize mass resolution.
-
Sample Orientation: The sample is usually oriented normal to the incident beam. Channeling RBS can be performed on crystalline substrates to reduce the substrate signal.
-
-
Data Analysis:
-
The energy of the backscattered ions is directly related to the mass of the target atom and the depth at which the scattering event occurred.
-
The yield of backscattered ions from each element is proportional to its concentration and the scattering cross-section.
-
Specialized software is used to simulate the RBS spectrum and fit it to the experimental data to extract the film's thickness and stoichiometric composition.
-
Energy-Dispersive X-ray Spectroscopy (EDS)
Objective: To determine the elemental composition of the ZrO₂ film.
Methodology:
-
Sample Preparation: The ZrO₂ film, typically on a conductive substrate, is placed in the SEM chamber. If the film is insulating, a thin conductive coating (e.g., carbon or gold) may be required to prevent charging.
-
Instrumentation: An SEM equipped with an EDS detector is used.
-
Analysis Parameters:
-
Accelerating Voltage: The electron beam energy should be chosen to be at least 1.5 to 2 times the energy of the characteristic X-ray lines of interest for both Zr and O. However, for thin films, a lower accelerating voltage may be used to minimize signal from the substrate.
-
Beam Current: A stable and sufficiently high beam current is used to generate a good X-ray signal.
-
Acquisition Time: A longer acquisition time (e.g., 60-300 seconds) is used to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The EDS software identifies the elements present based on the energies of the characteristic X-rays.
-
Quantitative analysis is performed using standardless methods or, for higher accuracy, by calibrating with standards of known composition.[3] Matrix correction algorithms (e.g., ZAF) are applied to account for atomic number, absorption, and fluorescence effects.
-
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the ZrO₂ film.
Methodology:
-
Sample Preparation: The ZrO₂ film is mounted on the sample stage of the diffractometer.
-
Instrumentation: A powder or thin-film X-ray diffractometer with a Cu Kα (λ = 1.54 Å) X-ray source is commonly used.
-
Analysis Parameters:
-
Scan Type: A θ-2θ scan is typically performed over a range of angles (e.g., 20-80°) to detect diffraction peaks.
-
Grazing Incidence XRD (GIXRD): For very thin films, a small, fixed incidence angle (e.g., 0.5-2°) can be used to increase the interaction volume within the film and reduce the substrate signal.
-
-
Data Analysis:
-
The positions and intensities of the diffraction peaks in the resulting diffractogram are compared to standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases (monoclinic, tetragonal, cubic) of ZrO₂ present in the film.
-
Logical Workflow for Technique Selection
The choice of characterization technique depends on the specific requirements of the analysis. The following workflow, represented as a DOT script for Graphviz, can guide researchers in their decision-making process.
References
- 1. Accurate Composition and Quantification of Materials – RBS - EAG Laboratories [eag.com]
- 2. azom.com [azom.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. Accurate determination of quantity of material in thin films by Rutherford backscattering spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to Ferroelectric HfO₂-ZrO₂ (HZO) Films from Different Precursors
For researchers, scientists, and professionals in materials science and semiconductor technology, the choice of chemical precursors is a critical factor in determining the ferroelectric properties of Hafnium Zirconium Oxide (HZO) thin films. This guide provides an objective comparison of HZO films synthesized from various precursor classes, supported by experimental data from recent literature. The primary deposition method discussed is Atomic Layer Deposition (ALD), with Chemical Solution Deposition (CSD) presented as a viable alternative.
The ferroelectric nature of HZO is attributed to the stabilization of the non-centrosymmetric orthorhombic phase (Pca2₁). The selection of precursors influences not only the film's crystal structure but also its electrical characteristics, such as remnant polarization (P_r), coercive field (E_c), endurance, and retention. This guide focuses on four main classes of precursors: amide-based, alkoxide-based, cyclopentadienyl-based, and solution-based (for CSD).
Performance Comparison of HZO Films from Different Precursors
The ferroelectric properties of HZO films are highly dependent on the precursor chemistry, deposition technique, and subsequent processing conditions. Below is a summary of quantitative data extracted from various studies. It is important to note that these results are compiled from different research efforts and may not represent a direct, one-to-one comparison due to variations in experimental conditions.
| Precursor Class | Specific Precursors | Deposition Method | Remanent Polarization (2P_r) | Coercive Field (E_c) | Endurance (Cycles) | Key Features |
| Amide-Based | TEMAH & TEMAZ | PEALD | 47.3 µC/cm²[1] | Not specified | > 10⁹[1] | Well-established, compatible with plasma-enhanced processes. |
| Alkoxide-Based | Hf(dmap)₄ & Zr(dmap)₄ Cocktail | ALD | 36.9 µC/cm²[2][3] | Not specified | Not specified | High thermal stability, allowing for higher deposition temperatures.[3] |
| Cyclopentadienyl-Based | Cp-based Cocktail | ALD | ~47.6 µC/cm²[4][5] | Not specified | Up to 10⁶[4][5] | Enables ferroelectricity in as-deposited films without post-annealing.[4][5] |
| Solution-Based | Acetylacetonates | CSD | Not specified | Not specified | Not specified | Lower cost, simpler equipment; properties are highly dependent on annealing.[6] |
| Solution-Based | Hafnium isopropoxide & Zirconium nitrate (B79036) oxide hydrate | CSD | Not specified | Not specified | Not specified | Alternative solution route for HZO film formation.[7] |
Experimental Methodologies
The fabrication and characterization of ferroelectric HZO films involve a multi-step process. The specific parameters for each step can vary significantly depending on the chosen precursors and desired film properties.
Atomic Layer Deposition (ALD) of HZO Films
-
Substrate Preparation : A suitable substrate, typically silicon with a bottom electrode like Titanium Nitride (TiN), is prepared and placed in the ALD reactor.
-
Deposition Cycle :
-
Amide-Based (e.g., TEMAH/TEMAZ) : The HfO₂ and ZrO₂ sub-layers are deposited alternately. A typical cycle for HfO₂ involves pulsing Tetrakis(ethylmethylamino)hafnium (TEMAH), purging with an inert gas (e.g., N₂), introducing an oxidant (e.g., O₃ or O₂ plasma), and another purge. A similar process is used for ZrO₂ with Tetrakis(ethylmethylamino)zirconium (TEMAZ). The ratio of HfO₂ to ZrO₂ cycles is adjusted to achieve the desired Hf:Zr composition, typically around 1:1.[8]
-
Alkoxide-Based (e.g., Hf(dmap)₄/Zr(dmap)₄ Cocktail) : A liquid cocktail precursor containing both hafnium and zirconium sources, such as tetrakis(1-(N,N-dimethylamino)-2-propoxy)hafnium and -zirconium, is pulsed into the chamber. This is followed by a purge and an oxidant pulse (e.g., O₃).[2][3]
-
Cyclopentadienyl-Based : A cocktail of cyclopentadienyl-based hafnium and zirconium precursors is used. The deposition temperature is a critical parameter, with studies showing that higher temperatures can induce crystallization of the ferroelectric orthorhombic phase directly during deposition, eliminating the need for a separate annealing step.[4][5]
-
-
Top Electrode Deposition : After the HZO film reaches the target thickness (typically 5-20 nm), a top electrode (e.g., TiN, Pt) is deposited, often by sputtering.
-
Annealing : For most precursors, a post-deposition annealing step (either post-deposition or post-metallization) is performed to crystallize the HZO film into the ferroelectric orthorhombic phase. This is typically done using rapid thermal annealing (RTA) in a nitrogen atmosphere at temperatures ranging from 400°C to 800°C.[9]
Chemical Solution Deposition (CSD) of HZO Films
-
Precursor Solution Synthesis : A solution is prepared by dissolving precursors, such as hafnium and zirconium acetylacetonates, in a suitable solvent like propionic acid.[6]
-
Film Deposition : The precursor solution is deposited onto the substrate using techniques like spin-coating.
-
Drying/Pyrolysis : The coated substrate is heated on a hot plate to remove the solvent and decompose the organic components.
-
Crystallization Annealing : The film is annealed at a high temperature (e.g., 800°C) in a controlled atmosphere (e.g., reduced pressure) to crystallize the HZO and form the ferroelectric phase.[6]
Electrical Characterization
-
Polarization-Voltage (P-V) Hysteresis : The ferroelectric nature of the film is confirmed by measuring the P-V hysteresis loop, from which the remnant polarization (P_r) and coercive field (E_c) are extracted.
-
Endurance Testing : The film's durability is assessed by subjecting the capacitor to a large number of switching cycles and monitoring the degradation of P_r.
-
Retention Testing : The ability of the film to retain its polarization state over time is measured to evaluate its non-volatile memory potential.
Visualizing the Process and Precursor Comparison
To better illustrate the experimental workflow and the relationship between precursor choice and film properties, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Atomic Layer Deposition of HafniumâZirconium-Oxide Films Using a Liquid Cocktail Precursor Containing Hf(dmap)4 and Zr(dmap)4 for Ferroelectric Devices - American Chemical Society - Figshare [acs.figshare.com]
- 4. Superior and stable ferroelectric properties of hafnium-zirconium-oxide thin films deposited via atomic layer deposition using cyclopentadienyl-based precursors without annealing - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Wake-Up Free Ultrathin Ferroelectric Hf0.5Zr0.5O2 Films - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thin Films Grown with TEMAZr and Alternative Precursors
In the realm of advanced materials science and semiconductor fabrication, the choice of precursor is a critical determinant of thin film quality and performance. This guide provides a detailed cross-sectional analysis of zirconium dioxide (ZrO₂) thin films grown using Tetrakis(ethylmethylamino)zirconium (TEMAZr). The performance of TEMAZr is objectively compared with a common alternative, Tetrakis(dimethylamino)zirconium (TDMAZ), supported by experimental data from peer-reviewed studies. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their thin film deposition processes.
Comparative Performance of Zirconium Precursors
The selection of a metal-organic precursor for Atomic Layer Deposition (ALD) significantly influences the resulting film's properties, including growth rate, purity, and crystallinity. TEMAZr and TDMAZ are two widely used precursors for the deposition of ZrO₂ thin films.
TEMAZr has been noted for its thermal stability, which is a crucial factor for next-generation device applications.[1] However, its thermal window is somewhat limited (<230°C), which can impact the electrical performance of the resulting films.[1] In contrast, TDMAZ has been a traditional choice for ZrO₂ ALD.[2] Recent studies, however, suggest that TDMAZ may not fully oxidize when reacting with water, sometimes necessitating more potent oxidizing agents like plasma for complete oxidation.[2]
A comparative study on Hf₀.₅Zr₀.₅O₂ thin films revealed that the choice between TEMA- and TDMA-based precursors affects the residual carbon concentration and grain size.[3] Films deposited with TDMA precursors exhibited lower carbon impurity (~2.4 atomic %) compared to TEMA precursors (~3.9 atomic %), which led to a slightly larger grain size.[3] This can be advantageous for achieving a more dominant ferroelectric phase in the film.[3]
The following tables summarize key quantitative data for thin films grown using TEMAZr and TDMAZ, extracted from various experimental studies.
Table 1: Growth Characteristics of ZrO₂ Thin Films
| Precursor | Oxidizer | Deposition Temperature (°C) | Growth Per Cycle (GPC) (Å/cycle) | Substrate |
| TEMAZr | H₂O | 200 | ~1.1 | - |
| TEMAZr | H₂O-C₂H₅OH mixture | 200 | ~0.6 | - |
| TEMAZr | O₂ plasma | 150 - 250 | up to 1.7 | Si |
| TEMAZr | Plasma-excited humidified argon | Room Temperature | 1.7 | ZrO₂ |
| TDMAZ | H₂O | 50 | ~1.81 | Nitrogen-doped graphene nanosheets, glass |
| TDMAZ | H₂O | 75 | ~1.84 | Nitrogen-doped graphene nanosheets, glass |
| TDMAZ | H₂O | 150 | ~1.21 | Nitrogen-doped graphene nanosheets, glass |
| TDMAZ | H₂O | 225 | ~0.8 | Nitrogen-doped graphene nanosheets, glass |
| TDMAZ | H₂O | 200 | ~2.0 ± 0.2 | Mesoporous silica (B1680970) sieve (SBA-15) |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Physical Properties of ZrO₂ Thin Films
| Precursor | Deposition/Annealing Temp. (°C) | Film Property | Value |
| TEMAZr | As-deposited (200°C) | Refractive Index (@632 nm) | 2.16 |
| TEMAZr | Annealed at 700°C | Refractive Index (@632 nm) | 2.18 |
| TEMAZr | Annealed at 900°C | Refractive Index (@632 nm) | 2.13 |
| TEMAZr | As-deposited (200°C) | Bandgap (eV) | 5.80 |
| TEMAZr | Annealed at 900°C | Bandgap (eV) | 5.82 |
| TEMAZr | As-deposited (200°C) | RMS Roughness (nm) | 3.37 |
| TEMAZr | Annealed at 900°C | RMS Roughness (nm) | 1.0 |
| TDMAZ | ≤ 100°C | Crystallinity | Amorphous |
| TDMAZ | ≥ 150°C | Crystallinity | Crystalline |
Data compiled from multiple sources.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline typical protocols for the deposition and characterization of ZrO₂ thin films.
Atomic Layer Deposition (ALD) of ZrO₂
-
Precursors and Oxidizers:
-
Deposition System: Experiments are typically carried out in a viscous flow ALD reactor.[2] For powder substrates, a specialized powder coating ALD system may be used.[8]
-
Deposition Cycle: A standard ALD cycle consists of four steps:
-
Precursor Pulse: The zirconium precursor (e.g., TEMAZr or TDMAZ) is pulsed into the reactor chamber.
-
Purge: An inert gas (e.g., Argon or Nitrogen) is used to purge the chamber of any unreacted precursor and byproducts.[5]
-
Oxidizer Pulse: The oxidizer (e.g., H₂O) is pulsed into the chamber to react with the adsorbed precursor layer.
-
Purge: The chamber is purged again with an inert gas to remove unreacted oxidizer and byproducts.
-
-
Process Parameters:
-
Deposition Temperature: This can range from room temperature to over 250°C, significantly affecting the film's growth rate and crystallinity.[4][7]
-
Pulse and Purge Times: These are optimized for each precursor and reactor configuration. For example, a typical sequence for TDMAZ deposition on SBA-15 was TDMAZ pulse (15 min), Ar purge (60 min), H₂O pulse (20 s), and Ar purge (60 min).[5]
-
Thin Film Characterization Techniques
-
Cross-Sectional Analysis:
-
Scanning Electron Microscopy (SEM): Used to observe the thickness and morphology of the deposited films.[4][9] Samples are often prepared by cleaving the substrate or through focused ion beam (FIB) milling. For accurate thickness measurements of electroplated films, samples can be embedded in resin, cross-sectioned, and polished before SEM imaging.[10]
-
Transmission Electron Microscopy (TEM): Provides high-resolution cross-sectional images, allowing for detailed analysis of film structure, interfaces, and crystallinity.[8][11][12] TEM sample preparation is a meticulous process involving mechanical polishing and ion beam milling to create an electron-transparent section.[13]
-
-
Surface Morphology and Roughness:
-
Chemical Composition and Crystalline Structure:
-
Optical Properties:
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows in thin film deposition and analysis.
Caption: A diagram of the four-step Atomic Layer Deposition (ALD) cycle.
Caption: A typical workflow for the characterization of thin films.
References
- 1. US20100270508A1 - Zirconium precursors useful in atomic layer deposition of zirconium-containing films - Google Patents [patents.google.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. A Comparative Study on the Ferroelectric Performances in Atomic Layer Deposited Hf0.5Zr0.5O2 Thin Films Using Tetrakis(ethylmethylamino) and Tetrakis(dimethylamino) Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cross-section TEM sample preparation of multilayer and poorly adhering films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to MOS Capacitors with TEMAZr-Deposited Zirconia Dielectrics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrical characteristics of Metal-Oxide-Semiconductor (MOS) capacitors fabricated with Zirconia (ZrO₂) dielectrics deposited via the Tetrakis(ethylmethylamino)zirconium (TEMAZr) precursor. The performance of these devices is benchmarked against MOS capacitors utilizing other common high-k dielectrics, namely Hafnium Dioxide (HfO₂) and Aluminum Oxide (Al₂O₃). The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for material selection and device fabrication in advanced semiconductor research.
Comparative Electrical Characterization
The selection of a gate dielectric is critical in determining the performance and reliability of MOS devices. Key parameters include the dielectric constant (k), which influences the capacitance density, the leakage current density, which impacts power consumption and device reliability, and the interface trap density (Dᵢₜ), which affects the channel mobility and overall device performance. The following tables summarize the quantitative electrical properties of MOS capacitors with TEMAZr-deposited ZrO₂, HfO₂, and Al₂O₃ dielectrics.
Table 1: Electrical Properties of TEMAZr-Deposited ZrO₂ MOS Capacitors
| Precursor | Deposition Method | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Interface Trap Density (Dᵢₜ) (cm⁻²eV⁻¹) | Reference |
| TEMAZr | PEALD | 16.1 - 26.9 | - | - | [1] |
Note: Specific leakage current and interface trap density values for TEMAZr-deposited ZrO₂ were not explicitly found in the initial search results.
Table 2: Comparative Electrical Properties of High-k Dielectric MOS Capacitors
| Dielectric Material | Deposition Method | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Interface Trap Density (Dᵢₜ) (cm⁻²eV⁻¹) | Reference |
| ZrO₂ (TDMAZr precursor) | PE-ALD | ~24 | - | 10¹⁰ - 10¹³ | [2] |
| HfO₂ | PE-ALD | - | - | - | [3] |
| Al₂O₃ | PEALD | 8.32 | 3.08 x 10⁻¹⁰ at 1V | 1.30 x 10¹³ | [4] |
Experimental Protocols
The fabrication and characterization of MOS capacitors with high-k dielectrics involve a series of precise steps. The following is a generalized experimental protocol based on common practices reported in the literature.
I. Substrate Preparation
-
Start with a p-type or n-type silicon wafer with a specific orientation (e.g., <100>).
-
Perform a standard cleaning procedure to remove organic and inorganic contaminants. A common method is the RCA clean, which involves sequential chemical baths (e.g., SC-1: NH₄OH:H₂O₂:H₂O and SC-2: HCl:H₂O₂:H₂O).
-
A final dip in a dilute hydrofluoric acid (HF) solution is often performed to remove the native oxide layer and passivate the silicon surface with hydrogen.
II. High-k Dielectric Deposition (ALD/PEALD)
-
Precursor: this compound (TEMAZr) is used as the zirconium precursor.
-
Oxidant: An oxygen source, such as water vapor (H₂O) for thermal ALD or an oxygen plasma (O₂) for Plasma-Enhanced ALD (PEALD), is used.
-
Deposition Parameters:
-
Temperature: The substrate temperature is a critical parameter and is typically maintained in a specific window (e.g., 110°C to 250°C) to ensure self-limiting surface reactions.[1]
-
Pulse Times: The duration of the precursor and oxidant pulses, as well as the purge times in between, are optimized to achieve uniform and conformal film growth.
-
Plasma Power (for PEALD): In PEALD, the RF power for generating the oxygen plasma is another key parameter that influences film properties.
-
-
Process: The ALD process consists of sequential and self-limiting surface reactions. A typical cycle involves:
-
Pulse of TEMAZr precursor into the reaction chamber.
-
Purge with an inert gas (e.g., N₂ or Ar) to remove unreacted precursor and byproducts.
-
Pulse of the oxygen source (e.g., H₂O or O₂ plasma).
-
Purge with the inert gas.
-
This cycle is repeated to achieve the desired film thickness.
-
III. Gate Electrode Deposition
-
A metal gate electrode is deposited on top of the dielectric layer.
-
Commonly used metals include aluminum (Al), platinum (Pt), or titanium nitride (TiN).
-
Deposition techniques such as thermal evaporation, electron-beam evaporation, or sputtering are used.
-
A shadow mask is often employed to define the area of the gate electrodes.
IV. Backside Contact Formation
-
To ensure a good ohmic contact to the silicon substrate, the native oxide on the backside of the wafer is removed.
-
A metal layer, typically aluminum, is then deposited on the backside.
V. Post-Deposition Annealing (PDA) / Post-Metallization Annealing (PMA)
-
The fabricated MOS capacitors are often subjected to an annealing step to improve the quality of the dielectric and the dielectric/semiconductor interface.
-
This can be a post-deposition anneal (PDA) performed after the dielectric deposition or a post-metallization anneal (PMA) performed after the gate electrode deposition.
-
Annealing is typically carried out in a controlled atmosphere (e.g., nitrogen, N₂, or forming gas, a mixture of N₂ and H₂) at temperatures ranging from 300°C to 600°C.
VI. Electrical Characterization
-
Capacitance-Voltage (C-V) Measurements:
-
C-V measurements are performed using an LCR meter.
-
The capacitance of the MOS capacitor is measured as a function of the applied DC gate voltage, with a small AC signal superimposed.
-
Measurements are typically performed at various frequencies (e.g., 1 kHz to 1 MHz).
-
From the C-V curves, parameters such as the dielectric constant, flat-band voltage (Vfb), and oxide charge density can be extracted.
-
-
Current-Voltage (I-V) Measurements:
-
I-V measurements are performed using a semiconductor parameter analyzer.
-
The leakage current through the dielectric is measured as a function of the applied gate voltage.
-
These measurements provide information about the insulating properties of the dielectric layer.
-
-
Interface Trap Density (Dᵢₜ) Extraction:
-
The density of interface traps can be estimated using various techniques based on the C-V and conductance-voltage (G-V) measurements, such as the Hill-Coleman method or the conductance method.
-
Experimental Workflow
The following diagram illustrates the logical flow of the fabrication and characterization process for MOS capacitors with TEMAZr-deposited dielectrics.
Caption: Experimental workflow for MOS capacitor fabrication and characterization.
Signaling Pathways and Logical Relationships
The performance of a MOS capacitor is determined by a cascade of material properties and fabrication parameters. The following diagram illustrates the key relationships influencing the final electrical characteristics.
Caption: Factors influencing the electrical characteristics of MOS capacitors.
References
Comparative study of Hf and Zr precursors for high-k dielectrics.
An Objective Comparison of Hafnium and Zirconium Precursors for High-k Dielectric Deposition
Hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂) have become cornerstone materials in the semiconductor industry, serving as high-k dielectrics to replace silicon dioxide (SiO₂) in advanced CMOS devices, DRAM capacitors, and emerging memory technologies.[1] The quality and performance of these dielectric films are critically dependent on the chemical precursors used in their deposition, typically via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). This guide provides a comparative analysis of common hafnium (Hf) and zirconium (Zr) precursors, focusing on their deposition characteristics and the properties of the resulting films, supported by experimental data.
Precursor Families and Key Characteristics
The most widely utilized precursors for HfO₂ and ZrO₂ deposition belong to the metal alkylamide and metal halide families.
-
Metal Alkylamides : This group includes precursors like Tetrakis(dimethylamido)hafnium (TDMAH), Tetrakis(ethylmethylamido)hafnium (TEMAH), Tetrakis(diethylamido)hafnium (TDEAH), and their zirconium counterparts (TDMAZ, TEMAZ, TDEAZ).[2][3] They are favored for their relatively high volatility and lower deposition temperatures, which is advantageous for thermally sensitive processes.[4] However, films grown from amide precursors can sometimes exhibit higher leakage currents and carbon impurity levels compared to those from halide precursors.[4][5] For instance, in one study, PE-ALD-grown HfO₂ from TDMAH had a carbon content of 11%, while ZrO₂ from TDMAZ had only 2%.[5]
-
Metal Halides : Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) are common halide precursors. These precursors are generally more thermally stable, allowing for a wider deposition temperature window that can extend above 600°C.[6] The resulting films often have lower impurity levels. A significant drawback is the potential for halogen (e.g., chlorine) incorporation into the film and the corrosive nature of the HCl byproduct.[1]
-
Metallocenes and Other Precursors : More advanced precursors, including ansa-metallocenes and those with cyclopentadienyl (B1206354) ligands, have been developed to offer improved thermal stability and film properties.[7][8] For example, a modified cyclopentadienyl Zr precursor (MCPZr) demonstrated a broad ALD temperature window of 250–400°C and resulted in films with higher density and lower leakage current compared to other developmental precursors.[8]
Data Presentation: Quantitative Comparison
The performance of Hf and Zr precursors is best understood through quantitative data on deposition processes and the resulting film characteristics.
Table 1: Precursor and Deposition Characteristics
| Precursor Type | Precursor Name | Typical Deposition Temp. (°C) | Growth Per Cycle (GPC) (Å/cycle) | Notes |
| Hafnium Alkylamide | TDMAH (Hf[N(CH₃)₂]₄) | 150 - 300 | ~0.93 - 1.1[1][5] | Higher vapor pressure than TEMAH/TDEAH.[2] |
| TEMAH (Hf[N(C₂H₅)(CH₃)]₄) | 160 - 320 | ~1.17[9] | Good thermal stability.[6] | |
| TDEAH (Hf[N(C₂H₅)₂]₄) | 150 - 300 | ~0.93[1] | Lower vapor pressure, may decompose before evaporation.[2] | |
| Zirconium Alkylamide | TDMAZ (Zr[N(CH₃)₂]₄) | 150 - 275 | ~0.8 - 1.0[1][5][10] | Thermal decomposition begins >240°C.[11] |
| TEMAZ (Zr[N(C₂H₅)(CH₃)]₄) | 260 | ~1.34[9] | Often used for HZO films.[12] | |
| Hafnium Halide | HfCl₄ | 180 - 600+ | ~1.0 | Wide ALD window, but potential for Cl contamination.[1][6] |
| Zirconium Halide | ZrCl₄ | 180 - 600+ | ~1.0 | Similar characteristics to HfCl₄.[6] |
| Cocktail Precursor | Hf(dmap)₄ + Zr(dmap)₄ | 300 - 360 | 0.46 | Designed for HfₓZr₁₋ₓO₂ films.[13] |
Table 2: Resulting Film Properties
| Film Material | Precursor(s) | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Film Density (g/cm³) | Breakdown Field (MV/cm) |
| HfO₂ | Alkylamides (general) | ~16 - 25[14][15] | ~10⁻³ - 10⁻⁷[4][16] | 9.23[1] | ~4.8 - 8.2[15] |
| ZrO₂ | Alkylamides (general) | ~22 - 38[14][15] | ~10⁻³ - 10⁻⁷[15][16] | 5.85[1] | > 4.8[15] |
| HfO₂/ZrO₂ | Ansa-metallocenes | N/A | < 6 x 10⁻⁷ (at ±2 MV cm⁻¹)[7] | N/A | N/A |
| Hf₀.₅Zr₀.₅O₂ | Hf(dmap)₄ + Zr(dmap)₄ | N/A | 3.6 x 10⁻⁷ (at 1 MV/cm)[13] | 7.45[13] | ~7.4[13] |
| HfO₂/ZrO₂ Nanolaminate | TEMAH + TEMAZ | ~60[17] | Low[18] | N/A | N/A |
Note: Film properties can vary significantly based on deposition conditions, film thickness, and post-deposition annealing.
Experimental Protocols
The deposition of high-quality HfO₂ and ZrO₂ films is typically achieved using ALD, a process that enables atomic-level thickness control and high conformality.
General ALD Protocol for HfO₂/ZrO₂
-
Substrate Preparation : The process begins with a silicon substrate, which is often prepared with a standard cleaning procedure (e.g., RCA clean) to remove contaminants. A thin chemical oxide layer may be intentionally grown to serve as a clean, uniform starting surface.[19]
-
Reactor Setup : The deposition is carried out in a flow-type ALD reactor.[1] The substrate is placed in a heated deposition zone, with the temperature maintained within the ALD window of the chosen precursor (e.g., 200-300°C for many alkylamides).[15][20]
-
Precursor Handling : The metal-organic precursors (e.g., TDMAH, TDMAZ) are typically liquids or low-melting-point solids held in heated bubblers (e.g., 70-85°C) to generate sufficient vapor pressure.[2][9] An inert carrier gas, such as argon or nitrogen, transports the precursor vapor into the reactor chamber.
-
ALD Cycle : The core of the process is the ALD cycle, which is repeated to build the film layer by layer. A single cycle consists of four steps:
-
Step A (Precursor Pulse) : A pulse of the Hf or Zr precursor vapor is introduced into the chamber. The precursor chemisorbs onto the substrate surface in a self-limiting reaction.[21]
-
Step B (Inert Gas Purge) : The chamber is purged with an inert gas to remove any unreacted precursor and gaseous byproducts.[15]
-
Step C (Oxidant Pulse) : A pulse of an oxidant, such as water (H₂O) vapor or ozone (O₃), is introduced.[1][15] The oxidant reacts with the adsorbed precursor layer to form a monolayer of metal oxide.
-
Step D (Inert Gas Purge) : The chamber is purged again to remove the oxidant and reaction byproducts, completing the cycle.
-
The thickness of the final film is precisely controlled by the number of ALD cycles performed.[1]
Mandatory Visualization
Caption: A workflow diagram of a typical Atomic Layer Deposition (ALD) cycle.
Discussion and Conclusion
The choice between hafnium and zirconium precursors depends on the specific requirements of the application.
-
Performance Trade-offs : ZrO₂ generally exhibits a higher dielectric constant than HfO₂.[22] However, HfO₂ has a larger band gap and is often considered more thermodynamically stable when in direct contact with silicon, which can lead to lower leakage currents.[16][23]
-
Precursor Chemistry Matters : Alkylamide precursors enable lower-temperature processing, which is crucial for preventing damage to underlying device structures. Halide precursors, while offering a wider process window, pose challenges related to corrosion and potential film contamination. The development of new precursors continues to address these trade-offs, aiming for high thermal stability, clean deposition, and superior film quality.
-
The Advantage of Mixing : Combining HfO₂ and ZrO₂ into a hafnium-zirconium-oxide (HZO) solid solution or nanolaminate structure has emerged as a powerful strategy.[24] Alloying these materials can stabilize desirable crystalline phases (e.g., tetragonal or orthorhombic) that significantly enhance the dielectric constant and can even induce ferroelectric properties, opening pathways for next-generation memory devices.[9][17] Studies show that HZO films can achieve exceptionally high dielectric constants (k ~60) and robust ferroelectric performance, demonstrating a promising approach to engineering ideal high-k dielectrics.[17]
Ultimately, the selection of a precursor requires a careful evaluation of its physical properties, the desired deposition process parameters, and the required electrical and structural properties of the final dielectric film.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. balazs.com [balazs.com]
- 3. HAFNIUM ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Hafnium Dioxide and Zirconium Dioxide Grown by Plasma-Enhanced Atomic Layer Deposition for the Application of Electronic Materials | MDPI [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Deposition of ZrO2 and HfO2 thin films by liquid injection MOCVD and ALD using ansa-metallocene zirconium and hafnium precursors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Precursor Purge Time on Plasma-Enhanced Atomic Layer Deposition-Prepared Ferroelectric Hf0.5Zr0.5O2 Phase and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Study on the Ferroelectric Performances in Atomic Layer Deposited Hf0.5Zr0.5O2 Thin Films Using Tetrakis(ethylmethylamino) and Tetrakis(dimethylamino) Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Towards an ideal high-κ HfO2–ZrO2-based dielectric - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Thickness-dependent ferroelectric properties of HfO<sub>2</sub>/ZrO<sub>2</sub> nanolaminates using atomic layer deposition - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. osti.gov [osti.gov]
- 21. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.aip.org [pubs.aip.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to TEMAZr and Alternative Zirconium Precursors for Atomic Layer Deposition: A Density Functional Theory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tetrakis(ethylmethylamino)zirconium (TEMAZr) and alternative zirconium precursors used in Atomic Layer Deposition (ALD) for the synthesis of high-quality zirconium oxide (ZrO₂) thin films. The comparison is primarily based on Density Functional Theory (DFT) studies, offering insights into the surface reaction mechanisms, energetics, and precursor efficiency. This document is intended to aid researchers in selecting the most suitable precursor for their specific applications, ranging from microelectronics to biocompatible coatings in drug delivery systems.
Introduction to Zirconium Precursors in ALD
Zirconium oxide (ZrO₂) is a highly sought-after material due to its high dielectric constant, thermal stability, and biocompatibility. Atomic Layer Deposition (ALD) is a state-of-the-art thin-film deposition technique that allows for precise, conformal coatings at the atomic level. The choice of the zirconium precursor is critical in determining the quality, purity, and properties of the deposited ZrO₂ films.
TEMAZr is a widely used liquid precursor in the semiconductor industry. However, a detailed understanding of its surface reaction chemistry from a theoretical standpoint is not extensively available in published literature. Therefore, this guide leverages comprehensive DFT studies on its close structural analog, Tetrakis(dimethylamino)zirconium (TDMAZ), and another common precursor, Tris(dimethylamino)cyclopentadienyl zirconium, to infer and compare the potential reaction pathways of TEMAZr.
Comparative Analysis of Precursor Performance
The following tables summarize the key performance metrics of TDMAZ and Tris(dimethylamino)cyclopentadienyl zirconium based on available DFT studies. This data provides a baseline for understanding the potential behavior of TEMAZr.
Table 1: Precursor Properties and ALD Process Parameters
| Property | Tetrakis(dimethylamino)zirconium (TDMAZ) | Tris(dimethylamino)cyclopentadienyl zirconium | This compound (TEMAZr) |
| Formula | Zr[N(CH₃)₂]₄ | (C₅H₅)Zr[N(CH₃)₂]₃ | Zr[N(CH₃)(C₂H₅)]₄ |
| State | Solid | Liquid | Liquid |
| Vapor Pressure | 0.1 Torr @ 60°C | 0.1 Torr @ 75°C | ~1.0 Torr @ 106°C[1] |
| Typical ALD Temperature Window | 150 - 250°C[2][3] | 300 - 350°C[4] | 200 - 300°C |
| Typical Oxidant | H₂O, O₃ | O₃ | H₂O, O₂, Plasma |
Table 2: Summary of DFT-Calculated Reaction Energetics on Hydroxylated Surfaces
| Parameter | Tetrakis(dimethylamino)zirconium (TDMAZ) on Si(100)-OH | Tris(dimethylamino)cyclopentadienyl zirconium on ZrO₂-OH |
| Adsorption Energy | -31.9 kcal/mol[5] | Not explicitly reported |
| Activation Energy (1st Ligand Exchange) | Very low[5] | 0.22 eV (5.07 kcal/mol)[6] |
| Activation Energy (2nd Ligand Exchange) | Not explicitly reported | 0.16 eV (3.69 kcal/mol)[6] |
| Reaction Byproducts | Dimethylamine (B145610) (HN(CH₃)₂)[5] | Dimethylamine (HN(CH₃)₂)[6] |
Reaction Mechanisms and Pathways
DFT studies have elucidated the stepwise surface reaction mechanisms for TDMAZ and Tris(dimethylamino)cyclopentadienyl zirconium during the ALD process.
Tetrakis(dimethylamino)zirconium (TDMAZ)
The ALD of ZrO₂ using TDMAZ and water proceeds via a two-step mechanism on a hydroxylated surface[5]:
-
TDMAZ Pulse: The TDMAZ precursor adsorbs onto the hydroxylated surface. This is followed by a ligand exchange reaction where a dimethylamino group from TDMAZ reacts with a surface hydroxyl group (-OH) to form a Zr-O bond and release a dimethylamine byproduct. A second ligand exchange can then occur with a neighboring hydroxyl group[5].
-
Water Pulse: The water pulse serves to remove the remaining dimethylamino ligands and re-hydroxylates the surface for the next ALD cycle.
The reaction pathway for the first half-reaction of TDMAZ is visualized below.
Tris(dimethylamino)cyclopentadienyl zirconium
For this precursor, the reaction on a hydroxylated ZrO₂ surface also involves the release of dimethylamino ligands. DFT calculations suggest that the first two ligand exchanges have low activation energies, making the reaction favorable[6]. The cyclopentadienyl (B1206354) (Cp) ligand is more strongly bound and is typically removed during the oxidant pulse.
The sequential ligand exchange for Tris(dimethylamino)cyclopentadienyl zirconium is depicted below.
Inferred Mechanism for TEMAZr
Based on its structural similarity to TDMAZ, the reaction mechanism of TEMAZr is expected to be analogous. The primary difference lies in the bulkier ethylmethylamino ligands compared to the dimethylamino ligands of TDMAZ. This increased steric hindrance could potentially influence the adsorption geometry and the rate of ligand exchange, possibly requiring slightly higher deposition temperatures to achieve similar growth rates. The reaction byproducts would be ethylmethylamine.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following provides a general outline for the ALD of ZrO₂ using the discussed precursors.
General ALD Protocol
-
Substrate Preparation: Substrates are typically cleaned to remove organic and inorganic contaminants and to ensure a uniformly hydroxylated surface. This may involve sonication in solvents followed by an oxygen plasma or piranha etch.
-
ALD Cycle:
-
Precursor Pulse: The zirconium precursor (e.g., TDMAZ, TEMAZr) is pulsed into the reaction chamber for a specific duration to allow for self-limiting adsorption onto the substrate surface.
-
Purge: An inert gas (e.g., N₂, Ar) is flowed through the chamber to remove any unreacted precursor and gaseous byproducts.
-
Oxidant Pulse: An oxidant (e.g., H₂O, O₃) is pulsed into the chamber to react with the adsorbed precursor layer, forming ZrO₂ and re-hydroxylating the surface.
-
Purge: The inert gas is used again to purge the chamber of unreacted oxidant and byproducts.
-
-
Deposition Parameters: The number of ALD cycles determines the final film thickness. Key parameters to control include precursor and substrate temperature, pulse and purge times, and chamber pressure.
Specific Parameters from Literature
-
TDMAZ:
-
Tris(dimethylamino)cyclopentadienyl zirconium:
Conclusion
The selection of a zirconium precursor for ALD is a critical decision that impacts the entire deposition process and the final properties of the ZrO₂ thin film. While direct comparative DFT studies on TEMAZr are limited, the extensive research on its analog, TDMAZ, provides valuable insights into its likely surface reaction chemistry.
-
TDMAZ is a well-studied precursor with a lower ALD temperature window, making it suitable for temperature-sensitive substrates. Its reaction mechanism is well-understood through DFT calculations.
-
Tris(dimethylamino)cyclopentadienyl zirconium offers a higher thermal stability, allowing for a higher ALD process window, which can be beneficial for achieving crystalline films as-deposited. DFT studies have shown favorable energetics for its ligand exchange reactions.
-
TEMAZr , as a widely adopted industrial precursor, offers a good balance of volatility and reactivity. Its reaction mechanism is inferred to be similar to TDMAZ, with potential differences arising from the steric bulk of its ligands.
This guide provides a foundation for researchers to make informed decisions on precursor selection. Further experimental and computational studies are encouraged to build a more comprehensive understanding of the surface chemistry of these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Low temperature atomic layer deposition of zirconium oxide for inkjet printed transistor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction mechanism of atomic layer deposition of zirconium oxide using tris(dimethylamino)cyclopentadienyl zirconium: experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
Safety Operating Guide
Safe Disposal of Tetrakis(ethylmethylamino)zirconium: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for Tetrakis(ethylmethylamino)zirconium (TEMAZ), a pyrophoric and water-reactive organometallic precursor. Adherence to these protocols is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound is a highly flammable liquid that reacts violently with water, releasing flammable gases that can spontaneously ignite.[1][2][3] It is also corrosive and can cause severe skin burns and eye damage.[1][3] Due to these hazardous properties, specific handling and disposal procedures must be strictly followed.
Key Safety and Handling Data
A summary of the critical safety and physical properties of this compound is provided in the table below. This information is compiled from various safety data sheets (SDS).
| Property | Value | Source |
| CAS Number | 175923-04-3 | [1] |
| GHS Hazard Statements | H225, H260, H302, H314 | [1] |
| Boiling Point | 81 °C (0.1 hPa) | [1][2] |
| Density | 1.049 g/cm³ (25 °C) | [1] |
| Incompatible Materials | Water, Acids, Alcohols, Oxidizing agents | [4] |
Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed chemical destruction facility.[1][2][4][5] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
Step-by-Step Disposal Procedure:
-
Container Management:
-
Personal Protective Equipment (PPE):
-
Waste Collection:
-
Collect any waste this compound, including contaminated materials such as absorbent pads or wipes, in a designated, compatible, and properly labeled waste container.
-
Do not mix this waste with other chemical waste streams.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area and isolate the spill.[6]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks or ignition sources.[6]
-
Containment: If it is safe to do so, contain the spill using a non-combustible absorbent material such as dry sand or vermiculite. Do not use water or combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for disposal.[2][4][6]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all cleaning materials are also collected as hazardous waste.
-
Report: Report the spill to your EHS department.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for TEMAZ waste disposal.
Disclaimer: This information is intended as a guide and does not replace institutional protocols or the requirements of local, state, or federal regulations. Always consult your institution's EHS department for specific guidance on chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Tetrakis(ethylmethylamino)zirconium
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for Tetrakis(ethylmethylamino)zirconium (TEMAZ), a highly flammable and reactive compound. Adherence to these guidelines is critical to ensure laboratory safety.
Summary of Hazards
This compound is a hazardous chemical with the following classifications:
-
Flammable Liquid and Vapor (Category 2): Poses a significant fire risk.[1][2][3]
-
Substance which, in contact with water, emits flammable gases (Category 1 or 2): Reacts with water to release flammable gases that may ignite spontaneously.[1][2][3][4]
-
Causes Severe Skin Burns and Eye Damage: Can cause serious chemical burns upon contact.[3][4][5]
-
Causes Serious Eye Irritation (Category 2): Can result in significant eye irritation.[1][2]
-
May Cause Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1][2][5]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 175923-04-3 | [1][2][3][4] |
| Physical State | Liquid | [1] |
| Color | Light yellow | [1] |
| Boiling Point | 81°C @ 0.1 mm Hg | [1][3] |
| Density | 1.049 g/cm³ @ 25°C | [3] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling TEMAZ. The following table outlines the required PPE for various routes of exposure.
| Exposure Route | Required PPE | Specifications and Standards |
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face respirator. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | Protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Respiratory | Full-face respirator. | To be used if exposure limits are exceeded or irritation is experienced.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of TEMAZ requires a meticulous, step-by-step approach to minimize risks. The following workflow diagram and protocol detail the necessary precautions from preparation to storage.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol for Handling
-
Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Ensure that an emergency exit and a risk-elimination area are established.[1]
-
Put on all required personal protective equipment, including safety goggles, flame-retardant and impervious clothing, and chemical-resistant gloves.[1][2]
-
The handling and storage of TEMAZ should be conducted under an inert gas like nitrogen or argon to prevent reaction with air and moisture.[2][6]
-
-
Handling:
-
Use only non-sparking tools and explosion-proof electrical equipment to prevent ignition sources.[1][2][5]
-
To avoid the buildup of electrostatic charge, ground and bond all containers and receiving equipment during transfer.[2][6]
-
Avoid direct contact with the chemical. Do not allow it to come into contact with skin or eyes, and avoid inhaling any vapors or mists.[1][2][7]
-
Keep the compound away from all sources of ignition, including heat, sparks, and open flames.[2][3][6] No smoking should be permitted in the handling area.[2][3]
-
Crucially, do not allow TEMAZ to come into contact with water or moisture, as it reacts to produce flammable gases.[2][3][6]
-
-
Post-Handling and Storage:
-
After handling, wash hands and any other exposed skin thoroughly with soap and water.[1][4][7]
-
Store the chemical in a container that is tightly closed.[1][2][6] The storage area must be dry, cool, and well-ventilated.[1][2][4]
-
Store TEMAZ separately from incompatible materials such as water, acids, alcohols, and oxidizing agents.[1][5]
-
Disposal Plan
The disposal of this compound and its containers must be handled with care to avoid environmental contamination and safety hazards.
Waste Disposal Recommendations
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1] All disposal practices must be in accordance with local, state, and federal regulations.[1][2]
-
Contaminated Packaging: Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
The following diagram illustrates the decision-making process for the proper disposal of TEMAZ.
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


